1H,1H-Perfluoro-1-dodecanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3F23O/c13-2(14,1-36)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35/h36H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTZQFTXUMCALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11F23CH2OH, C12H3F23O | |
| Record name | 1-Dodecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375107 | |
| Record name | 11:1 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423-65-4 | |
| Record name | 11:1 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H,1H-Perfluoro-1-dodecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H-Perfluoro-1-dodecanol is a fluorinated alcohol characterized by a long perfluoroalkyl chain attached to a hydroxyl-bearing methylene group. This structure imparts unique physicochemical properties, including chemical inertness, hydrophobicity, and lipophobicity, making it a subject of interest in materials science and potentially in the development of specialized pharmaceuticals and drug delivery systems. This technical guide provides a comprehensive overview of the known properties of this compound, outlines general experimental protocols for its characterization, and presents logical workflows for its analysis.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[1] Its highly fluorinated chain dictates its physical properties, leading to a high melting point and boiling point for its molecular weight.
Table 1: General and Chemical Properties of this compound
| Property | Value |
| Synonyms | 1H,1H-perfluorododecan-1-ol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro-1-dodecanol, tricosafluoroundecylmethanol |
| CAS Number | 423-65-4 |
| Molecular Formula | C₁₂H₃F₂₃O[2] |
| Molecular Weight | 600.12 g/mol [2] |
| InChI Key | SHTZQFTXUMCALC-UHFFFAOYSA-N[2] |
| Purity | Typically available in 90% or 96% purity[2] |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | White crystalline solid/powder[1] |
| Melting Point | 110 °C |
| Boiling Point | 224 °C at 740 Torr |
| Solubility | Insoluble in water |
Safety and Toxicological Information
This compound is classified as an irritant and requires careful handling.[3] Based on available safety data, it may cause an allergic skin reaction and serious eye irritation.
Table 3: Hazard Information for this compound
| Hazard Statement | Description |
| H317 | May cause an allergic skin reaction. |
| H319 | Causes serious eye irritation. |
Handling Precautions:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Avoid ingestion and inhalation.[1]
-
Handle in a well-ventilated place.[1]
It is important to distinguish this compound from the structurally similar but distinct compound 1H,1H,2H,2H-Perfluoro-1-dodecanol (CAS No. 865-86-1), for which more extensive toxicological data is available.[4][5][6]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, standard analytical methods for fluorinated alcohols can be applied.
Purity Determination by Gas Chromatography (GC)
-
Objective: To determine the purity of a sample of this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID).
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as ethyl acetate.
-
GC Conditions:
-
Column: A low- to mid-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Detector Temperature: 300 °C.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak corresponding to this compound.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃ or acetone-d₆).
-
¹H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show a triplet for the -CH₂- group adjacent to the hydroxyl group and a triplet of triplets for the -CH₂- group adjacent to the perfluoroalkyl chain.
-
¹⁹F NMR: Acquire the fluorine NMR spectrum to characterize the signals from the perfluoroalkyl chain.
-
¹³C NMR: Acquire the carbon NMR spectrum to identify all carbon environments in the molecule.
-
Molecular Weight Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: Mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the same conditions as for purity analysis can be used. For LC-MS, a suitable mobile phase and column (e.g., C18) must be chosen.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Analysis: Acquire the mass spectrum and identify the molecular ion peak or a characteristic fragment corresponding to the expected molecular weight.
-
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature regarding the biological activity or interaction of this compound with signaling pathways. The biological properties of its non-fluorinated analog, 1-dodecanol, have been studied, particularly its antibacterial activity. However, the high degree of fluorination in this compound is expected to significantly alter its biological properties. Further research is required to elucidate any potential biological effects.
Visualizations
Caption: Chemical Structure of this compound.
Caption: General workflow for the characterization of a fluorinated alcohol.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. hpc-standards.com [hpc-standards.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 1H,1H,2H,2H-Perfluoro-1-dodecanol, 96%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to 1H,1H-Perfluoro-1-dodecanol: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 1H,1H-Perfluoro-1-dodecanol, a fluorotelomer alcohol of significant interest in various scientific and industrial applications. This document details its chemical identity, physicochemical properties, and the primary routes of its synthesis, including generalized experimental protocols.
Chemical Structure and Identification
This compound, also known as 10:2 fluorotelomer alcohol (10:2 FTOH), is a long-chain alcohol characterized by a perfluorinated undecyl chain attached to a hydroxyl group via a methylene spacer. This structure imparts unique properties, including high thermal and chemical stability, as well as surface-active characteristics.
Chemical Formula: C₁₂H₃F₂₃O
Molecular Structure: F₃C-(CF₂)₁₀-CH₂-OH
Synonyms:
-
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Tricosafluoro-1-dodecanol[1][2]
-
1H,1H-Perfluoro-1-lauryl alcohol[3]
-
Tricosafluoroundecylmethanol[2]
Physicochemical and Spectral Data
A summary of the key physicochemical properties of this compound is presented below. It is important to note that some data, particularly for related fluorotelomer alcohols, is included for comparative purposes.
| Property | Value | Reference |
| Molecular Weight | 600.12 g/mol | [1] |
| CAS Number | 423-65-4 | [1][3] |
| Appearance | White solid | |
| Melting Point | 110 °C | [1][3] |
| Boiling Point | 224 °C at 740 Torr | [1][3] |
| Purity | 96% | [1] |
For more detailed analytical data, spectral information including ¹H NMR, IR, and mass spectrometry for similar fluorotelomer alcohols can be found in chemical databases such as ChemicalBook.[4]
Synthesis of this compound
The primary industrial synthesis of this compound is achieved through telomerization, a process involving the radical-initiated reaction of a telogen (a molecule that provides the end groups of the polymer) with a taxogen (a monomer). Two main pathways are commonly employed.
Synthesis via Telomerization of Tetrafluoroethylene with Methanol
This method involves the direct reaction of tetrafluoroethylene (TFE) with methanol. The reaction is initiated by a radical initiator and results in a mixture of fluorotelomer alcohols with varying perfluoroalkyl chain lengths of the general formula H(CF₂CF₂)nCH₂OH.
Generalized Experimental Protocol:
-
Reactor Setup: A high-pressure autoclave reactor is charged with methanol and a suitable radical initiator (e.g., a peroxide).[5]
-
Inert Atmosphere: The reactor is sealed and purged with an inert gas, such as nitrogen or argon, to remove oxygen which can inhibit the radical polymerization.[5]
-
TFE Introduction: Tetrafluoroethylene is introduced into the reactor. The molar ratio of TFE to methanol is a critical parameter for controlling the chain length of the resulting fluorotelomer alcohols.[5]
-
Reaction Conditions: The reactor is heated to the desired temperature and the reaction is allowed to proceed under controlled pressure with constant stirring.
-
Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess pressure is vented. The resulting mixture of fluorotelomer alcohols is then subjected to fractional distillation to separate the different homologues. The fraction corresponding to this compound (n=6 for the H(CF₂CF₂)nCH₂OH structure) is collected.
Logical Relationship of Telomerization Control
Caption: Control of fluorotelomer alcohol chain length during telomerization.
Multi-Step Synthesis via Perfluoroalkyl Iodide Intermediate
This synthetic route offers greater control over the final product's chain length and involves three main stages.[6]
Stage 1: Telomerization to form Perfluorodecyl Iodide
In this step, a shorter-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I), is reacted with tetrafluoroethylene to produce a mixture of longer-chain perfluoroalkyl iodides. The desired perfluorodecyl iodide (C₁₀F₂₁I) is then isolated.
Stage 2: Ethylene Addition
The purified perfluorodecyl iodide is then reacted with ethylene in a free-radical addition reaction. This inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom, yielding 1H,1H,2H,2H-perfluorododecyl iodide (C₁₀F₂₁CH₂CH₂I).
Stage 3: Hydrolysis to this compound
The final step involves the hydrolysis of the iodo-intermediate to the corresponding alcohol. This is typically achieved by reaction with a hydrolyzing agent, such as oleum followed by quenching with water.
Generalized Experimental Workflow
Caption: Multi-step synthesis of this compound.
Purification and Characterization
The purification of this compound, particularly from the direct telomerization of TFE with methanol, relies heavily on fractional distillation. Due to the close boiling points of the long-chain homologues, high-efficiency distillation columns are required.
Characterization of the final product is typically performed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any minor components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl group.
This technical guide provides a foundational understanding of the chemical structure and synthesis of this compound. For researchers engaged in the synthesis of this and related compounds, careful control of reaction parameters and rigorous purification and characterization are paramount to obtaining a product of high purity.
References
- 1. This compound | 423-65-4 [sigmaaldrich.com]
- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. 1H,1H,2H,2H-Perfluoro-1-decanol(678-39-7) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of 1H,1H-Perfluoro-1-dodecanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility characteristics of 1H,1H-Perfluoro-1-dodecanol. Given the limited availability of quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding its solubility profile, alongside detailed experimental protocols for its determination. The unique chemical structure of this compound, which includes a lengthy, highly fluorinated chain and a terminal hydroxyl group, results in distinct solubility behaviors that are critical for its application in research and development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₃F₂₃O | [1][2][3] |
| Molecular Weight | 600.12 g/mol | [1][3] |
| CAS Number | 423-65-4 | [1][2][3] |
| Appearance | White Solid/Powder | [4] |
| Melting Point | 110-113 °C | [1][5] |
| Boiling Point | 224 °C (at 740 Torr) | [1][2] |
Solubility Data
The table below summarizes the available qualitative solubility information. It is important to note the conflicting data regarding its solubility in water. While one supplier suggests solubility, the general understanding of long-chain fluorinated alcohols would indicate otherwise.[5] This underscores the necessity for experimental verification.
| Solvent | Data Type | Value | Reference |
| Water | Qualitative | Insoluble | |
| Water | Qualitative | Soluble | [5] |
| Chloroform | Qualitative | Soluble | |
| Methanol | Qualitative | Soluble |
*Data for the related compound 1H,1H,2H,2H-Perfluoro-1-decanol suggests solubility in these solvents, which may indicate a similar behavior for this compound.
Experimental Protocol for Solubility Determination
To address the gap in available data, researchers can experimentally determine the solubility of this compound using the established shake-flask method, which is a widely accepted technique for measuring thermodynamic solubility.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
High-purity organic solvents of interest
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled orbital shaker
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-MS, LC-MS)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow for equilibrium to be established (typically 24-72 hours). The exact time should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for at least 24 hours to allow the undissolved solid to settle.
-
For more complete separation, centrifuge the vials at a controlled temperature.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the sample using a validated analytical method (e.g., GC-MS or LC-MS) to determine the concentration of this compound.
-
-
Data Interpretation:
-
Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in units of g/L, mg/L, or mol/L.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the determination of solubility.
Logical Relationships in Solubility
The solubility of this compound is governed by the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.
Caption: Factors influencing the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, tech. 90% | Fisher Scientific [fishersci.ca]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. 1H,1H,2H,2H-Perfluoro-1-dodecanol, 96%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 1H,1H,2H,2H-Perfluoro-1-decanol | 678-39-7 [chemicalbook.com]
An In-depth Technical Guide to 1H,1H-Perfluoro-1-dodecanol for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H,1H-Perfluoro-1-dodecanol, a fluorinated alcohol of significant interest to researchers, scientists, and professionals in the field of drug development. This document details the physicochemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance in pharmaceutical and biomedical research. All quantitative data is presented in a clear, tabular format for ease of comparison. Detailed experimental methodologies are provided for key synthetic processes, and a logical workflow for its synthesis is visualized using a DOT graph.
Introduction
This compound is a long-chain fluorinated alcohol characterized by a perfluorinated carbon chain, which imparts unique properties such as high thermal and chemical stability, hydrophobicity, and lipophobicity. These characteristics make it and similar perfluorinated compounds valuable in a variety of applications, including as surfactants, in coatings, and increasingly, in the biomedical and pharmaceutical fields. The presence of the highly electronegative fluorine atoms significantly influences the molecule's electronic properties and intermolecular interactions, leading to behaviors that are distinct from their non-fluorinated hydrocarbon analogs.
For drug development professionals, the interest in perfluorinated compounds like this compound lies in their potential to enhance the efficacy and delivery of therapeutic agents. The unique properties of these molecules can be leveraged to improve drug stability, solubility, and bioavailability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for understanding the behavior of the compound in various experimental and physiological conditions.
| Property | Value |
| CAS Number | 423-65-4 |
| Molecular Formula | C₁₂H₃F₂₃O |
| Molecular Weight | 600.12 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 110-113 °C |
| Boiling Point | 224 °C @ 740 Torr |
| Solubility | Insoluble in water. Soluble in some organic solvents. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process known as telomerization. This process involves the reaction of a telogen (a molecule that provides the end groups of the polymer chain) with a taxogen (a monomer). A general experimental protocol for the synthesis of fluorotelomer alcohols is outlined below.
General Experimental Protocol for Telomerization
Materials:
-
Perfluoroalkyl iodide (e.g., perfluorodecyl iodide)
-
Ethylene
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Oleum (fuming sulfuric acid)
-
Deionized water
-
Organic solvent (e.g., a fluorinated solvent)
-
Standard laboratory glassware and equipment for reactions under pressure and inert atmosphere.
Methodology:
-
Telomerization Reaction: The perfluoroalkyl iodide is reacted with ethylene in the presence of a radical initiator. This reaction is typically carried out in a high-pressure reactor under an inert atmosphere. The reaction mixture is heated to initiate the radical chain reaction, leading to the formation of a longer-chain perfluoroalkylethyl iodide.
-
Purification of the Intermediate: The resulting perfluoroalkylethyl iodide is purified from the reaction mixture, often by distillation under reduced pressure, to remove unreacted starting materials and byproducts.
-
Hydrolysis to the Alcohol: The purified perfluoroalkylethyl iodide is then hydrolyzed to the corresponding alcohol. This is commonly achieved by reacting the iodide with oleum, followed by quenching with water. The acidic conditions facilitate the conversion of the iodide to the alcohol.
-
Final Purification: The crude this compound is then purified to the desired level of purity. This can be achieved through recrystallization from an appropriate solvent or by sublimation.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound via telomerization.
Caption: Logical workflow for the synthesis of this compound.
Applications in Drug Development and Research
The unique properties of perfluorinated compounds, including this compound, have garnered significant interest in the pharmaceutical and biomedical fields. While direct therapeutic applications of this specific molecule are not widely documented, it serves as a valuable building block and model compound for various research and development activities.
Drug Delivery Systems
Perfluorinated compounds are being explored for their potential in advanced drug delivery systems. Their hydrophobic and lipophobic nature can be utilized to create stable emulsions and nanoparticles for encapsulating and delivering therapeutic agents.[1] These fluorinated carriers can protect drugs from degradation, control their release profile, and potentially target specific tissues. The inertness of the perfluorocarbon chain can also minimize non-specific interactions with biological components, potentially reducing side effects.[1]
Biological Activity of Fluorinated Molecules
The introduction of fluorine atoms into a molecule can significantly alter its biological activity.[2] Fluorination can affect a molecule's conformation, metabolic stability, and binding affinity to biological targets.[2] Therefore, fluorinated alcohols and their derivatives are of interest in medicinal chemistry for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. Research in this area is ongoing, with studies exploring the impact of fluorination on the efficacy of various drug candidates.[3][4]
Signaling Pathway Modulation (Hypothetical)
While no specific signaling pathways have been definitively shown to be directly modulated by this compound, the interaction of small molecules with cellular signaling is a cornerstone of drug discovery. A hypothetical signaling pathway diagram is presented below to illustrate how a novel fluorinated compound could be investigated for its effects on a generic cellular signaling cascade, a common approach in early-stage drug development.
Caption: Hypothetical signaling pathway for investigating a novel fluorinated compound.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a fluorinated alcohol with a unique set of physicochemical properties that make it a compound of interest for researchers in various scientific disciplines, particularly in drug development. Its synthesis via telomerization provides a versatile route to this and other fluorinated molecules. While direct therapeutic applications are still under exploration, its utility as a building block for novel materials and therapeutics, especially in the context of advanced drug delivery systems and the modulation of biological activity, is an active area of research. This guide provides a foundational understanding of this compound to support further investigation and innovation in the field.
References
Spectroscopic Profile of 1H,1H-Perfluoro-1-dodecanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1H,1H-Perfluoro-1-dodecanol, also known by its IUPAC name, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecan-1-ol. The information presented herein is essential for the characterization and analysis of this fluorinated alcohol in research and development settings.
Data Presentation
The following tables summarize the expected and observed spectroscopic data for this compound based on established principles of NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the protons of the methylene groups adjacent to the hydroxyl group and the perfluorinated chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 - 4.5 | Triplet of triplets | 2H | -CH₂-OH |
| ~ 2.0 - 2.5 | Multiplet | 2H | -CF₂-CH₂- |
| Variable | Broad singlet | 1H | -OH |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will show distinct signals for the two carbon atoms of the ethyl group, with the carbon attached to the hydroxyl group appearing more downfield. The numerous carbons in the perfluorinated chain will exhibit complex splitting patterns due to C-F coupling, and their chemical shifts will be in the highly deshielded region typical for fluorinated carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 60 - 65 | -CH₂-OH |
| ~ 30 - 35 (with C-F coupling) | -CF₂-CH₂- |
| ~ 105 - 125 (complex multiplets) | -(CF₂)₁₀-CF₃ |
¹⁹F NMR (Fluorine-19 NMR)
The ¹⁹F NMR spectrum is a key tool for the characterization of fluorinated compounds, offering a wide chemical shift range and high sensitivity. For this compound, distinct signals are expected for the CF₃ group and the different CF₂ groups along the chain.
| Chemical Shift (δ, ppm) | Assignment |
| ~ -81 | CF₃- |
| ~ -122 to -124 | -(CF₂)₈- |
| ~ -126 | -CF₂-CH₂- |
| ~ -114 | -CF₂-CF₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by strong absorptions corresponding to the O-H and C-F bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2960 - 2850 | Medium | C-H stretch (aliphatic) |
| 1470 - 1430 | Weak to Medium | C-H bend (scissoring) |
| 1250 - 1050 | Very Strong | C-F stretch |
| 1150 - 1000 | Strong | C-O stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound, typically acquired via Electron Ionization (EI), may show a weak or absent molecular ion peak due to the lability of the alcohol and the long fluorinated chain. The fragmentation pattern is characterized by the loss of small neutral molecules and cleavage of the carbon-carbon bonds.
| m/z | Interpretation |
| 600 | [M]⁺ (Molecular Ion) - Often weak or not observed |
| 582 | [M - H₂O]⁺ |
| 69 | [CF₃]⁺ |
| 119 | [C₂F₅]⁺ |
| n x 50 + 19 | [(CF₂)nF]⁺ series |
| 31 | [CH₂OH]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy Sample Preparation
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d). Due to the fluorinated chain, solubility should be tested.
-
Internal Standard : Add a small amount of an appropriate internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR in CDCl₃, or a fluorinated standard like trifluorotoluene for ¹⁹F NMR if external referencing is not used).
-
Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Shimming : After inserting the sample into the spectrometer, perform shimming of the magnetic field to achieve optimal resolution.
FTIR-ATR Spectroscopy
Given the potentially viscous or solid nature of this compound at room temperature, Attenuated Total Reflectance (ATR) is a suitable technique.
-
Instrument Preparation : Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty, clean ATR crystal.
-
Sample Application : Place a small amount of the sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application : If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition : Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing : The obtained spectrum should be baseline corrected and the background spectrum subtracted.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate, dichloromethane). A typical concentration is around 1 mg/mL.
-
GC Conditions :
-
Injector : Split/splitless injector, typically operated in splitless mode for dilute samples. Injector temperature: 250 °C.
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program : Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Scan Range : A wide mass range to capture both low and high mass fragments (e.g., m/z 30-700).
-
Ion Source Temperature : 230 °C.
-
Transfer Line Temperature : 280 °C.
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.
Navigating the Thermal Landscape of 1H,1H-Perfluoro-1-dodecanol: A Technical Guide to Stability and Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1H,1H-Perfluoro-1-dodecanol. As a member of the fluorotelomer alcohol (FTOH) family, this compound finds application in various industrial and research settings, making a thorough understanding of its behavior under thermal stress a critical aspect of its safe handling, application, and disposal. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on long-chain FTOHs to provide a robust framework for understanding its thermal properties.
Thermal Stability Profile
The thermal stability of FTOHs is a key determinant of their suitability for high-temperature applications and their fate in thermal waste treatment processes. The primary technique for assessing thermal stability is Thermogravimetric Analysis (TGA), which monitors the mass of a sample as a function of temperature.
General Observations for Long-Chain Fluorotelomer Alcohols
Studies on various FTOHs indicate a general trend of increasing thermal stability with the length of the perfluoroalkyl chain.[1] This suggests that this compound, with its C12 perfluorinated chain, is expected to be one of the more thermally stable compounds in its class.
Quantitative Thermal Decomposition Data (Representative for Long-Chain FTOHs)
Due to the absence of specific TGA data for this compound, the following table summarizes representative thermal decomposition data for long-chain FTOHs based on available literature. These values should be considered as indicative for this compound.
| Parameter | Typical Value Range for Long-Chain FTOHs | Remarks |
| Onset of Decomposition (Tonset) | 200 - 300 °C | The temperature at which significant mass loss begins. This can be influenced by the purity of the sample and the experimental atmosphere. |
| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 450 °C | The temperature at which the rate of mass loss is highest, as determined from the peak of the derivative thermogravimetric (DTG) curve. |
| Primary Decomposition Mechanism | Dehydration and Dehydrofluorination | Initial decomposition at lower temperatures is often characterized by the elimination of water (H₂O) and hydrogen fluoride (HF).[1] |
| Secondary Decomposition Mechanism | C-C Bond Cleavage and Fragmentation | At higher temperatures, the perfluorinated chain undergoes fragmentation, leading to the formation of a variety of smaller perfluorinated and polyfluorinated compounds.[1] |
Thermal Decomposition Products
The thermal decomposition of this compound is expected to yield a complex mixture of smaller fluorinated compounds. The exact composition of these products is highly dependent on the decomposition temperature and the presence of other substances.
Expected Decomposition Products of Long-Chain FTOHs
Based on studies of similar compounds, the following table lists the potential thermal decomposition products of this compound.
| Product Class | Specific Examples | Formation Pathway |
| Perfluoroalkenes | Perfluoroundecene | Elimination of HF from the parent molecule. |
| Perfluorinated Carboxylic Acids (PFCAs) | Perfluoroundecanoic Acid (PFUnA), Perfluorodecanoic Acid (PFDA) | Oxidation and rearrangement reactions during decomposition. |
| Shorter-chain FTOHs | e.g., 1H,1H-Perfluoro-1-decanol | Fragmentation of the C-C backbone. |
| Hydrogen Fluoride (HF) | HF | Elimination reaction from the alcohol head group and adjacent fluorinated carbons. |
| Carbonyl Fluoride (COF₂) | COF₂ | Further decomposition of smaller fragments at high temperatures. |
Experimental Protocols
Accurate determination of thermal stability and decomposition products relies on standardized experimental procedures. The following sections detail the methodologies for the key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate of 20-50 mL/min to create a non-oxidative atmosphere.
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
-
Heating Program:
-
Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature and time.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss.
-
Determine the onset temperature of decomposition (Tonset) from the TGA curve.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile thermal decomposition products of this compound.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (typically 0.1-1.0 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis:
-
Introduce the sample cup into the pyrolyzer, which is directly coupled to the GC inlet.
-
Rapidly heat the sample to a predetermined decomposition temperature (e.g., 400 °C, 500 °C, or 600 °C) in an inert atmosphere (Helium).
-
-
Gas Chromatography (GC) Separation:
-
The volatile pyrolysis products are swept by the carrier gas (Helium) into the GC column.
-
Separate the individual components based on their boiling points and interactions with the GC column stationary phase using a suitable temperature program (e.g., start at 40 °C, ramp to 300 °C).
-
-
Mass Spectrometry (MS) Detection:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
Ionize the components (typically by electron ionization).
-
Separate the resulting ions based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the individual decomposition products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Visualizing Experimental and Logical Relationships
To further clarify the processes involved in the analysis and decomposition of this compound, the following diagrams are provided.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Proposed thermal decomposition pathway for this compound.
References
In-Depth Technical Guide to 1H,1H-Perfluoro-1-dodecanol: Commercial Sources, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, purity, synthesis, and analysis of 1H,1H-Perfluoro-1-dodecanol (CAS RN 423-65-4). This information is critical for researchers and professionals in drug development and other scientific fields who require a thorough understanding of this compound's characteristics for its application.
Commercial Availability and Purity
This compound is available from several commercial suppliers, primarily in technical grades. The purity of these commercial products can vary, and it is crucial for researchers to be aware of the specified purity levels and potential impurities.
Table 1: Commercial Sources and Purity of this compound
| Supplier | Product Name/Synonym | CAS Number | Reported Purity |
| Sigma-Aldrich | This compound | 423-65-4 | 96% |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound, tech. | 423-65-4 | 90% |
| Matrix Scientific | This compound | 423-65-4 | Not specified |
It is important to note that a structurally related but distinct compound, 1H,1H,2H,2H-Perfluoro-1-dodecanol (CAS RN 865-86-1), is also commercially available, often at a higher purity of around 97%. Researchers should carefully verify the CAS number and chemical structure to ensure they are ordering the correct compound for their application.
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through a multi-step process involving telomerization. This process builds the perfluorinated carbon chain.
A general, illustrative synthesis pathway is outlined below. While specific industrial protocols are proprietary, this representation captures the key chemical transformations.
Figure 1: Generalized synthesis pathway for this compound via telomerization.
Illustrative Experimental Protocol for Telomerization
The following is a generalized protocol for the telomerization step, which is foundational to the synthesis. Specific conditions will vary to optimize the yield of the desired chain length.
-
Reactor Setup: A high-pressure stainless-steel autoclave is charged with a perfluoroalkyl iodide (the "telogen," e.g., perfluoroethyl iodide).
-
Initiator: A free-radical initiator (e.g., a peroxide) is added to the reactor.
-
Monomer Addition: The reactor is sealed, purged with an inert gas, and then pressurized with tetrafluoroethylene (TFE), the "taxogen."
-
Reaction: The mixture is heated to initiate the radical chain reaction, leading to the formation of a mixture of perfluoroalkyl iodides with varying chain lengths.
-
Purification: The desired perfluorodecyl iodide is separated from the mixture by fractional distillation.
The subsequent conversion of the perfluorodecyl iodide to the corresponding alcohol can be achieved through various methods, such as reaction with methanol in the presence of a base.
Purification of this compound
Commercially available this compound, especially technical grade material, may require further purification for sensitive applications. The choice of purification method depends on the nature of the impurities and the scale of the operation.
Table 2: Purification Methodologies
| Method | Principle | Applicability |
| Recrystallization | Difference in solubility of the compound and impurities in a suitable solvent at different temperatures. | Effective for removing small amounts of impurities from a solid product. |
| Fractional Vacuum Distillation | Separation based on differences in boiling points of the components under reduced pressure. | Suitable for separating volatile impurities and for larger scale purification. |
| Column Chromatography | Differential adsorption of the compound and impurities onto a stationary phase as a mobile phase passes through. | Highly effective for removing a wide range of impurities, including those with similar boiling points. |
Detailed Experimental Protocols for Purification
The following are generalized protocols that can be adapted for the purification of this compound.
Protocol 3.1.1: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3.1.2: Fractional Vacuum Distillation
-
Apparatus: Assemble a fractional distillation apparatus equipped for vacuum operation.
-
Distillation: Place the crude material in the distillation flask and apply a vacuum. Gradually heat the flask to distill the compound.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure.
Analytical Methods for Purity Assessment
Rigorous analytical testing is essential to confirm the purity of this compound and to identify any potential impurities. A combination of chromatographic and spectroscopic techniques is typically employed.
Figure 2: A typical analytical workflow for the comprehensive assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.
Protocol 4.1.1: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., ethyl acetate).
-
Injection: Inject an aliquot of the solution into the GC-MS system.
-
GC Separation: Use a capillary column suitable for the analysis of fluorinated compounds (e.g., a mid-polarity column). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute all components.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a suitable mass range.
-
Data Analysis: The purity is determined by the relative peak area of the main component in the total ion chromatogram. Impurities can be tentatively identified by comparing their mass spectra to library databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for structural elucidation and can also be used for quantitative purity assessment. ¹H, ¹⁹F, and ¹³C NMR are all informative.
Expected ¹H NMR Signals: The most characteristic signal in the ¹H NMR spectrum of this compound is the methylene group adjacent to the hydroxyl group (-CH₂OH), which appears as a triplet.
Expected ¹⁹F NMR Signals: The ¹⁹F NMR spectrum will show a series of complex multiplets corresponding to the different CF₂ groups in the perfluoroalkyl chain.
Potential Impurities
The impurity profile of commercially available this compound can be influenced by the synthetic route and subsequent purification steps.
Table 3: Potential Impurities and Their Sources
| Impurity Class | Potential Source |
| Homologous Fluorotelomer Alcohols | Incomplete separation during the fractional distillation of the telomer mixture. |
| Unreacted Starting Materials | Incomplete reaction during the hydroxylation step. |
| Solvents | Residual solvents from the synthesis and purification processes. |
| Perfluorooctanoic Acid (PFOA) and its Homologs | Potential byproducts of the telomerization process and subsequent degradation of other fluorinated species. |
It is important for researchers to be aware of these potential impurities, as they may interfere with experimental results or have biological activity. For applications in drug development, rigorous testing for such impurities is essential.
synonyms for 1H,1H-Perfluoro-1-dodecanol in scientific literature
This technical guide provides a comprehensive overview of 1H,1H-Perfluoro-1-dodecanol, a fluorinated alcohol of interest to researchers, scientists, and professionals in drug development and materials science. This document collates known synonyms, physicochemical properties, and details its application in scientific research, highlighting the current landscape of available data.
Chemical Synonyms and Identifiers
A variety of synonyms and identifiers for this compound are used across scientific literature and chemical databases. A consolidated list is provided below for easy reference.
| Identifier Type | Identifier |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Tricosafluorododecan-1-ol |
| CAS Number | 423-65-4 |
| Molecular Formula | C12H3F23O |
| Synonyms | 1H,1H-Perfluorododecan-1-ol, 1H,1H-Perfluorododecanol, Tricosafluoroundecylmethanol, 1H,1H-Tricosafluoro-1-dodecanol, 1H,1H-Perfluoro-1-lauryl alcohol, 11:1 Fluorotelomer alcohol |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound, compiled from various safety data sheets and chemical databases.
| Property | Value |
| Appearance | White to almost white solid, crystal, or powder[1][2] |
| Molecular Weight | 600.12 g/mol [1][2] |
| Melting Point | 110-119 °C[1][2][3] |
| Boiling Point | 224 °C at 740 mmHg[1][2][3] |
| Density (Predicted) | 1.714 ± 0.06 g/cm³[3] |
| pKa (Predicted) | 12.89 ± 0.10[3] |
Applications in Scientific Research and Experimental Protocols
While extensive studies on the biological effects of this compound are limited, it has been utilized as a key reagent in materials science and analytical chemistry. The following sections detail its application as cited in the literature.
This compound has been used as an initiator in the ring-opening polymerization of D,L-lactide to synthesize fluorinated polylactide (PLA) polymers. These polymers are of interest for creating nanocapsules for biomedical applications, such as ultrasound contrast agents.[4][5]
Experimental Protocol for Synthesis of PLA-C11F23: [4]
-
Materials: D,L-lactide, this compound, stannous octoate, toluene.
-
Apparatus: A 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Procedure:
-
D,L-lactide (10.4 mmol, 1.5 g) and this compound (0.075 mmol) are added to the Schlenk tube under an argon flow.
-
The tube is sealed with a rubber septum.
-
A solution of stannous octoate (0.05 mmol, 20 mg) dissolved in 2 mL of dried toluene is added via the septum.
-
The tube is purged with argon for 30 minutes.
-
The polymerization reaction is allowed to proceed.
-
The resulting polymer is purified by precipitation.
-
The workflow for this synthesis is illustrated in the diagram below.
This fluorinated alcohol has also been used as a starting material for the formation of fluorinated nanodiamonds (FNDs) through Flash Joule Heating (FJH). FJH is a technique that uses a rapid discharge of electricity to heat a material to a high temperature, inducing a phase change. In this context, this compound serves as a fluorine source for the resulting nanodiamonds.
In the field of analytical chemistry, this compound (referred to as PFDD) has been utilized to generate a negatively charged proton-bound dimer reagent ion (m/z 1199) via negative nano-electrospray ionization (nESI).[6] This high m/z reagent is employed in ion parking experiments within a digital 3D quadrupole ion trap, which is a technique used in tandem mass spectrometry.[6]
Signaling Pathways and Biological Activity
Conclusion
This compound is a well-characterized compound in terms of its chemical identity and basic physical properties. Its utility has been demonstrated in specialized areas of materials science and analytical chemistry. However, there is a clear deficit of research into its biological activity and toxicological profile. For researchers and professionals in drug development, this presents both a challenge, due to the lack of safety data, and an opportunity for novel research to elucidate the potential biological implications of this and related fluorinated compounds.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 423-65-4 | CAS DataBase [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Single-Frequency Ion Parking in a Digital 3D Quadrupole Ion Trap - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Fluorinated Alcohols in Materials Science: A Technical Guide
Abstract
Fluorinated alcohols, a unique class of organofluorine compounds, are pivotal in the advancement of modern materials science. Their distinct physicochemical properties—stemming from the high electronegativity and small size of the fluorine atom—impart exceptional characteristics to a wide array of materials. These properties include enhanced thermal stability, chemical inertness, hydrophobicity, and low surface energy. This technical guide provides an in-depth exploration of the applications of fluorinated alcohols in the synthesis and modification of polymers, coatings, electronics, and biomedical materials. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis, properties, and potential of these remarkable compounds. This document details experimental protocols for key synthetic and analytical techniques and presents quantitative data in accessible formats to facilitate research and development.
Introduction: The Unique Attributes of Fluorinated Alcohols
The substitution of hydrogen with fluorine atoms in an alcohol molecule dramatically alters its physical and chemical properties. The strong carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, contributes to the high thermal and chemical stability of fluorinated compounds.[1] Furthermore, the low polarizability of the C-F bond results in weak intermolecular interactions, leading to properties such as low surface energy, hydrophobicity, and oleophobicity.
Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are not only valuable as solvents and reagents in organic synthesis but also as key building blocks for a new generation of high-performance materials.[2][3] Their ability to act as strong hydrogen-bond donors while exhibiting low nucleophilicity makes them powerful promoters for various chemical reactions.[4][5] This guide will delve into the practical applications of these properties in diverse areas of materials science.
Physicochemical Properties of Common Fluorinated Alcohols
The selection of an appropriate fluorinated alcohol for a specific application is dictated by its unique set of physicochemical properties. A summary of the key properties for several commercially significant fluorinated alcohols is presented in Table 1. This data is crucial for designing synthetic routes and predicting the behavior of materials incorporating these compounds.
| Fluorinated Alcohol | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | pKa | Dielectric Constant |
| 2,2,2-Trifluoroethanol (TFE) | CF₃CH₂OH | 100.04 | 74 | 1.383 | 12.4 | 8.55 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | 168.04 | 59 | 1.596 | 9.3 | 16.7 |
| Nonafluoro-tert-butyl alcohol | (CF₃)₃COH | 236.03 | 45-46 | 1.570 | 5.4 | - |
| 8:2 Fluorotelomer alcohol (8:2 FTOH) | CF₃(CF₂)₇CH₂CH₂OH | 464.13 | 201.3 | - | - | - |
| 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | H(CF₂)₄CH₂OH | 232.06 | 141-142 | 1.666 | - | - |
Table 1: Physicochemical Properties of Selected Fluorinated Alcohols. [1][6][7][8][9][10][11][12]
Applications in Polymer Science and Engineering
Fluorinated alcohols are instrumental in the synthesis of a wide range of fluoropolymers with tailored properties. They can be incorporated as monomers, initiators, or solvents to control the polymer architecture and performance characteristics.
Synthesis of Fluorinated Polymers
Fluorinated alcohols are key precursors for synthesizing various fluorinated monomers, such as acrylates, methacrylates, and vinyl ethers. These monomers can then be polymerized to create polymers with low surface energy, high thermal stability, and excellent chemical resistance.
Fluorinated acrylates and methacrylates are synthesized by the esterification of acrylic acid or methacrylic acid with a fluorinated alcohol.[13][14][15] These monomers are then polymerized, often via free-radical polymerization, to yield polymers used in coatings, adhesives, and optical materials.
Fluorinated polyurethanes (FPUs) are synthesized by the polyaddition reaction of a diisocyanate with a fluorinated diol or by using a fluorinated alcohol as a chain extender.[16] The incorporation of fluorinated segments enhances the hydrophobicity, chemical resistance, and thermal stability of the polyurethane.[16]
Performance Characteristics of Fluoropolymers
The incorporation of fluorinated alcohols into polymer structures leads to materials with exceptional performance characteristics. A comparative overview of the mechanical and thermal properties of various fluoropolymers is provided in Table 2.
| Fluoropolymer | Tensile Strength (psi) | Elongation at Break (%) | Flexural Modulus (kpsi) | Continuous Service Temperature (°F) | Water Contact Angle (°) |
| PTFE | 3,500 | 300 | 100 | 500 | 110 |
| FEP | 4,350 | 313 | 95 | 400 | 115 |
| PFA | 3,600 | 300 | 85 | 500 | 115 |
| ETFE | 6,700 | 300 | 170 | 300 | 96 |
| PVDF | 6,000 | 65 | 195 | 261 | 84-90 |
| ECTFE | 4,500 | 255 | 245 | 300 | - |
Table 2: Mechanical and Thermal Properties of Selected Fluoropolymers. [15][16][17][18]
Surface Modification and Advanced Coatings
The low surface energy of fluorinated compounds makes them ideal for creating hydrophobic and oleophobic surfaces. Fluorinated alcohols and their derivatives, particularly fluoroalkylsilanes (FAS), are widely used for surface modification.
Hydrophobic and Oleophobic Surfaces
Treatment of surfaces with fluorinated compounds significantly reduces their wettability. This is quantified by the contact angle of a liquid droplet on the surface; higher contact angles indicate greater repellency. Surfaces treated with fluorinated materials can exhibit water contact angles exceeding 150°, classifying them as superhydrophobic.[19]
Anti-fouling and Self-cleaning Coatings
The low surface energy and anti-adhesive properties of fluorinated coatings prevent the attachment of dirt, microorganisms, and other contaminants. This leads to self-cleaning surfaces where water droplets can easily roll off, carrying away dirt particles. These coatings find applications in architecture, marine vessels, and medical devices.
Role in Electronics and Optoelectronics
Fluorinated materials are playing an increasingly important role in the electronics and optoelectronics industries due to their unique electrical and optical properties.
Low Dielectric Constant Materials
The low polarizability of the C-F bond results in materials with low dielectric constants (low-k). Fluorinated polymers are therefore used as insulating layers in microelectronic devices to reduce signal delay and power consumption. Fluorinated epoxy resins, synthesized using fluorinated precursors, are particularly promising for these applications.[7][20]
Organic Electrochemical Transistors (OECTs)
Fluorinated alcohols are used as solvents in the fabrication of organic electrochemical transistors (OECTs), which are key components in bioelectronic devices. The choice of solvent can significantly influence the morphology and performance of the organic semiconductor film. The use of fluorinated alcohols has been shown to enhance the performance and stability of n-type OECTs.[21][22][23]
Biomedical Applications and Drug Delivery
The biocompatibility, biostability, and unique interfacial properties of fluorinated materials have led to their exploration in a wide range of biomedical applications.
Biocompatible Coatings and Implants
Fluoropolymers such as PTFE are well-known for their excellent biocompatibility and are used in medical implants, catheters, and surgical sutures. Fluorinated coatings can be applied to medical devices to reduce friction, prevent biofouling, and improve their overall performance.
Drug Delivery Systems
Fluorinated polymers can self-assemble into nanoparticles, micelles, and vesicles that can encapsulate and deliver therapeutic agents.[24][25][26] The hydrophobic and lipophobic nature of the fluorinated segments can enhance the stability of these drug carriers and control the release of the encapsulated drug. The use of fluorinated lipids in nanoparticles has been shown to enhance the delivery efficiency of mRNA.[27]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of materials incorporating fluorinated alcohols.
Synthesis of a Fluorinated Acrylate Monomer
Objective: To synthesize 1H,1H,2H,2H-perfluorooctyl acrylate from 1H,1H,2H,2H-perfluorooctan-1-ol and acryloyl chloride.
Materials:
-
1H,1H,2H,2H-perfluorooctan-1-ol
-
Acryloyl chloride
-
Triethylamine
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1H,1H,2H,2H-perfluorooctan-1-ol in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine to the solution with stirring.
-
Add acryloyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation.
Surface Modification of a Silicon Wafer with a Fluoroalkylsilane
Objective: To create a hydrophobic surface on a silicon wafer using a fluoroalkylsilane (FAS).
Materials:
-
Silicon wafer
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Fluoroalkylsilane (e.g., (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane)
-
Anhydrous toluene
-
Isopropanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Clean the silicon wafer by sonicating in acetone and then isopropanol.
-
Rinse the wafer with deionized water and dry with nitrogen gas.
-
Immerse the wafer in freshly prepared piranha solution for 15 minutes to hydroxylate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafer thoroughly with deionized water and dry with nitrogen gas.
-
In a glove box or under an inert atmosphere, prepare a dilute solution (e.g., 1 mM) of the fluoroalkylsilane in anhydrous toluene.
-
Immerse the cleaned, hydroxylated wafer in the silane solution for 1-2 hours at room temperature.
-
Remove the wafer and rinse with fresh anhydrous toluene, followed by isopropanol, to remove any unbound silane.
-
Dry the wafer with nitrogen gas.
-
Cure the wafer in an oven at 110-120°C for 30-60 minutes to form a stable siloxane network.
Contact Angle Measurement
Objective: To measure the static water contact angle on a modified surface.
Equipment:
-
Contact angle goniometer with a high-resolution camera and analysis software.
-
Microsyringe for dispensing droplets.
-
High-purity deionized water.
Procedure:
-
Place the surface-modified substrate on the sample stage of the goniometer.
-
Using the microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer's software to analyze the image and determine the contact angle by fitting the droplet profile to a mathematical model.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.[1][13][28][29]
Visualizing Key Concepts and Workflows
Diagrams created using the DOT language provide a clear and concise way to represent complex processes and relationships in materials science.
Figure 1: Workflow for the synthesis of a fluorinated acrylate monomer.
Figure 2: Experimental workflow for surface modification of a silicon wafer.
References
- 1. ossila.com [ossila.com]
- 2. youtube.com [youtube.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Fluoropolymer Coating Market Analysis - US, China, India, Germany, UK - Size and Forecast 2024-2028 [technavio.com]
- 5. youtube.com [youtube.com]
- 6. emerald.com [emerald.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Thermo-Responsive and Cross-Linked Fluorinated Nanoparticles via RAFT-Mediated Aqueous Polymerization in Nanoreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. chemistry-chemists.com [chemistry-chemists.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. api.dspace.spbu.ru [api.dspace.spbu.ru]
- 13. keylinktech.com [keylinktech.com]
- 14. dropletlab.com [dropletlab.com]
- 15. curbellplastics.com [curbellplastics.com]
- 16. Fluoropolymer Spec Chart [interplastinc.com]
- 17. reli-a-pak.com [reli-a-pak.com]
- 18. liningcoating.com [liningcoating.com]
- 19. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. mordorintelligence.com [mordorintelligence.com]
- 23. peptide.com [peptide.com]
- 24. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development of fluorinated biodegradable cationic nanoparticles for imaging and gene delivery [politesi.polimi.it]
- 26. researchgate.net [researchgate.net]
- 27. Fluorinated Lipid Nanoparticles for Enhancing mRNA Delivery Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Measuring method of contact angle, contact angle measurement, interface tension measurement, Theory of contact angle, contact angle meter, contact angle goniometers measuring method-KINO Scientific Instrument Inc. [surface-tension.org]
- 29. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Creating Hydrophobic Surfaces with 1H,1H-Perfluoro-1-dodecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H-Perfluoro-1-dodecanol is a fluorinated alcohol used in the creation of low-energy, hydrophobic, and oleophobic surfaces. Its unique properties stem from the high electronegativity of fluorine atoms, which creates a dense, stable, and low-energy perfluorinated chain. When applied to a substrate, these molecules can form a self-assembled monolayer (SAM), dramatically reducing the surface energy and rendering the material highly repellent to both water and oils.[1][2]
These characteristics are highly valuable in a multitude of applications within research and drug development, including the fabrication of microfluidic devices, the development of anti-fouling coatings for biosensors and medical implants, and the manufacturing of specialized labware to prevent non-specific binding of proteins and other biomolecules.[1][3] This document provides detailed protocols for the preparation and characterization of hydrophobic surfaces using this compound.
Principle of Action: Formation of a Self-Assembled Monolayer (SAM)
The creation of a hydrophobic surface using this compound relies on the formation of a self-assembled monolayer (SAM) on a hydroxylated substrate (e.g., glass, silicon wafers). The hydroxyl group (-OH) at one end of the molecule covalently bonds to the substrate surface, while the long perfluoroalkyl chain orients itself away from the surface. This dense, ordered layer of fluorinated chains presents an extremely low surface energy interface, which is responsible for the observed hydrophobicity and oleophobicity.[3]
Figure 1: Logical relationship of chemical properties leading to a hydrophobic surface.
Quantitative Data Summary
Direct, publicly available data for surfaces treated exclusively with this compound is limited. The data presented below is based on structurally similar long-chain perfluoroalkylsilanes and provides a strong indication of the expected surface properties.[2][3]
Table 1: Typical Contact Angle Measurements This table summarizes the expected water and oil contact angles on a silicon substrate before and after modification. The contact angle is a measure of the wettability of a surface.[4]
| Surface Type | Modifying Agent | Water Contact Angle (°) | Oil Contact Angle (°) (n-Hexadecane) |
| Unmodified Silicon/Glass | N/A | ~30° - 50° | < 10° |
| Modified Silicon/Glass | Similar Fluorinated Agents | > 110° [5] | > 70° (estimated) [1] |
Table 2: Surface Free Energy Surface free energy is a measure of the excess energy at the surface of a material. A lower value indicates greater repellency.
| Surface Type | Surface Free Energy (mN/m) | Reference Compound(s) |
| Unmodified Silicon Wafer | ~40 - 60 | N/A |
| Modified Silicon Wafer | < 20 | 1H,1H,2H,2H-perfluorooctyltrichlorosilane [3] |
Table 3: Self-Assembled Monolayer (SAM) Properties The thickness of the formed monolayer can be measured to confirm successful deposition.
| Parameter | Typical Value | Measurement Technique | Reference Compound(s) |
| SAM Thickness | 1 - 3 nm | Ellipsometry | 1H,1H,2H,2H-trichloroperfluoroctylsilane[3] |
Experimental Protocols
Protocol 1: Substrate Preparation (Cleaning and Hydroxylation)
A pristine and fully hydroxylated surface is critical for the formation of a dense and stable SAM.[3] The following are standard procedures for cleaning silicon-based substrates like glass or silicon wafers.
1.1. Piranha Solution Cleaning (Use with extreme caution in a certified fume hood)
-
Preparation: In a glass container, slowly and carefully add hydrogen peroxide (H₂O₂, 30%) to sulfuric acid (H₂SO₄, 98%) in a 3:7 volume ratio. Warning: This reaction is highly exothermic and explosive if mixed improperly. Always add peroxide to acid.
-
Immersion: Immerse the substrates in the freshly prepared Piranha solution for 10-15 minutes.
-
Rinsing: Thoroughly rinse the substrates with copious amounts of deionized (DI) water.
-
Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen or argon).
1.2. RCA-1 Cleaning (Safer Alternative)
-
Preparation: Prepare the RCA-1 solution by mixing DI water, ammonium hydroxide (NH₄OH, 27%), and hydrogen peroxide (H₂O₂, 30%) in a 5:1:1 volume ratio.[3]
-
Immersion: Heat the solution to 75-80 °C and immerse the substrates for 10-15 minutes.[3]
-
Rinsing: Thoroughly rinse the substrates with DI water.[3]
-
Drying: Dry the substrates with a stream of nitrogen.
Protocol 2: Solution-Phase Deposition
This protocol describes the formation of a SAM by immersing the cleaned substrate in a solution containing this compound.
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in a high-purity anhydrous solvent (e.g., hexane or toluene).[2][3] The use of an anhydrous solvent is critical to prevent premature polymerization in the solution.
-
Immersion: Place the cleaned, dried, and hydroxylated substrates into the coating solution within a sealed container. To minimize exposure to ambient moisture, perform this step under an inert atmosphere (e.g., inside a glovebox or a desiccator flushed with nitrogen).[3]
-
Reaction: Allow the reaction to proceed for 2-24 hours at room temperature. The optimal duration may vary depending on the desired monolayer density.[3]
-
Rinsing: After immersion, remove the substrates and rinse them sequentially with the anhydrous solvent (e.g., toluene), followed by isopropanol or ethanol to remove any physically adsorbed molecules.[3]
-
Drying: Dry the substrates again with a stream of nitrogen.
-
Curing (Baking): Place the coated substrates in an oven at 110-120 °C for 30-60 minutes. This step drives off residual solvent and promotes the formation of stable covalent bonds with the substrate surface.[3]
Protocol 3: Vapor-Phase Deposition
This method is suitable for coating complex geometries and avoids the use of large solvent volumes.
-
Setup: Place the cleaned substrates inside a vacuum deposition chamber. Place a small amount of this compound into a crucible within the same chamber.[1]
-
Evacuation: Evacuate the chamber to a base pressure of < 10⁻³ mbar.[1]
-
Deposition: Gently heat the crucible containing the fluorinated alcohol to a temperature sufficient for sublimation (e.g., 60-80°C). Allow the vapor to deposit onto the substrates for 1-3 hours.[1]
-
Cooling and Venting: Allow the chamber to cool to room temperature before venting with an inert gas like nitrogen.[1]
-
Post-Deposition Treatment: Remove the coated substrates. A post-deposition baking step, as described in Protocol 2 (Step 6), is recommended to improve layer stability.
Figure 2: General experimental workflow for surface modification.
Protocol 4: Characterization by Water Contact Angle (WCA) Measurement
This protocol quantifies the hydrophobicity of the treated surface.
-
Instrument: Use a goniometer or contact angle measuring instrument equipped with a camera and analysis software.[2]
-
Droplet Application: Place a small droplet (typically 2-5 µL) of high-purity DI water onto the modified surface using a precision syringe.[2]
-
Image Capture: Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Angle Measurement: The software analyzes the image to calculate the angle formed between the substrate surface and the tangent of the droplet's edge.
-
Data Reliability: To ensure accuracy, perform measurements at a minimum of five different locations on each sample surface and calculate the average.[2] A surface with a WCA greater than 90° is considered hydrophobic, while a WCA over 150° is superhydrophobic.[6]
Applications in Drug Development
The ability to precisely control surface wettability is critical in many areas of drug discovery and development.
-
Microfluidics: Hydrophobic surfaces are essential for creating stable water-in-oil droplets ("lab-on-a-chip" devices), which are used for high-throughput screening, single-cell analysis, and nanoparticle synthesis.[7]
-
Anti-Fouling Surfaces: In diagnostics and for medical devices, hydrophobic coatings can significantly reduce the non-specific adsorption of proteins, cells, and bacteria. This improves the signal-to-noise ratio in biosensors and enhances the biocompatibility of implants.
-
Drug Delivery Systems: Fatty alcohols are integral components of drug delivery systems such as solid lipid nanoparticles (SLNs) and nanoemulsions, where they can act as a lipid matrix or co-surfactant to stabilize the formulation.[8] While this compound itself is used for surface coatings, the principles of using long-chain alcohols to control interfaces are highly relevant.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Permanent Hydrophobic Surface Treatment Combined with Solvent Vapor-Assisted Thermal Bonding for Mass Production of Cyclic Olefin Copolymer Microfluidic Chips - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 1H,1H-Perfluoro-1-dodecanol Self-Assembled Monolayer (SAM) Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of fluorinated alkanethiols are of significant interest in surface science, materials science, and drug development due to their unique properties, including low surface energy, hydrophobicity, and chemical inertness. 1H,1H-Perfluoro-1-dodecanol is a fluorinated alcohol that can be used to form highly ordered SAMs on various substrates, such as gold and silicon wafers. These SAMs can dramatically alter the surface properties of the underlying material, making them valuable for applications in microfluidics, biosensors, and as anti-fouling coatings. This document provides detailed protocols for the formation of this compound SAMs on gold and silicon wafer substrates, along with expected quantitative data based on closely related molecules.
Quantitative Data Summary
The following tables summarize the expected quantitative data for surfaces modified with this compound SAMs. The data is primarily based on studies of structurally similar perfluorinated molecules, providing a strong indication of the expected surface properties.
Table 1: Expected Surface Properties of this compound SAMs on Gold
| Parameter | Expected Value | Measurement Technique |
| Water Contact Angle | ~110° - 115°[1] | Goniometry |
| Monolayer Thickness | ~1.5 - 2.0 nm | Ellipsometry, X-ray Photoelectron Spectroscopy (XPS)[1] |
| Surface Roughness (RMS) | < 1 nm[1] | Atomic Force Microscopy (AFM) |
Table 2: Expected Surface Properties of this compound SAMs on Silicon Wafers
| Parameter | Expected Value | Measurement Technique |
| Water Contact Angle | > 100°[2] | Goniometry |
| Surface Free Energy | < 20 mN/m[2] | Contact Angle Measurements with Various Liquids |
| SAM Thickness | ~1 - 3 nm[2] | Ellipsometry[2] |
Experimental Protocols
Protocol 1: this compound SAM Formation on Gold Substrates
This protocol details the formation of a this compound SAM on a gold surface. The thiol group at one end of the molecule forms a strong bond with the gold substrate, leading to a well-ordered monolayer.
Materials:
-
This compound
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Anhydrous ethanol (200 proof)
-
Ultrapure water
-
Nitrogen gas (high purity)
Equipment:
-
Beakers and glassware
-
Ultrasonic bath
-
Tweezers
-
Pipettes
-
Airtight reaction vessel
Procedure:
-
Substrate Preparation:
-
Clean the gold substrates by sonicating them in a sequence of solvents: ultrapure water, then ethanol, for 15 minutes each.
-
For a more rigorous cleaning, a piranha solution (a 3:7 mixture of 30% hydrogen peroxide and concentrated sulfuric acid) or UV-ozone treatment can be used to remove organic contaminants. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the substrates thoroughly with ultrapure water and then ethanol.[1]
-
Dry the substrates under a stream of high-purity nitrogen gas.[1]
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
-
Self-Assembly:
-
Immerse the cleaned and dried gold substrates into the this compound solution in an airtight container.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.[1]
-
-
Rinsing and Drying:
-
After the immersion period, carefully remove the substrates from the solution using tweezers.
-
Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any non-covalently bonded molecules.[1]
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
Protocol 2: this compound SAM Formation on Silicon Wafer Substrates
This protocol describes the formation of a this compound SAM on a silicon wafer. The hydroxyl group of the perfluoroalcohol reacts with the hydroxylated silicon surface to form a stable siloxane bond.
Materials:
-
This compound
-
Silicon wafers
-
Anhydrous toluene or hexane
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Ammonium hydroxide (NH₄OH, 27%)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Beakers and glassware
-
Ultrasonic bath
-
Hot plate
-
Tweezers
-
Pipettes
-
Sealed reaction vessel with an inert atmosphere glovebox or Schlenk line
Procedure:
-
Substrate Preparation (Cleaning and Hydroxylation):
-
A clean and hydroxylated silicon surface is essential for the formation of a dense and stable SAM.[2]
-
Piranha Etch: Carefully prepare a piranha solution by slowly adding hydrogen peroxide to sulfuric acid (3:7 volume ratio) in a glass container. Caution: The reaction is highly exothermic. Immerse the silicon wafers in the piranha solution for 10-15 minutes, then rinse thoroughly with deionized water.[2]
-
RCA-1 Clean: Alternatively, prepare an RCA-1 solution by mixing deionized water, ammonium hydroxide, and hydrogen peroxide (5:1:1 volume ratio). Heat the solution to 75-80 °C and immerse the wafers for 10-15 minutes. Rinse thoroughly with deionized water.[2]
-
Dry the cleaned and hydroxylated wafers using a nitrogen gun.[2]
-
-
Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexane. The use of an anhydrous solvent is critical to prevent premature polymerization in the solution.[2]
-
-
Self-Assembly (Silanization):
-
Place the cleaned and dried silicon wafers in the silanization solution within a sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[2]
-
Allow the reaction to proceed for 2-24 hours at room temperature.[2] The optimal time can be varied to control the monolayer density.
-
-
Rinsing and Curing:
-
After the reaction, remove the wafers and rinse them with the anhydrous solvent (toluene or hexane) to remove any unreacted molecules.
-
Cure the wafers by baking them at 110-120 °C for 10-15 minutes to promote the formation of stable siloxane bonds.
-
Mandatory Visualizations
Caption: Workflow for this compound SAM formation on gold.
References
Application Notes and Protocols for Solution-Phase Deposition of 1H,1H-Perfluoro-1-dodecanol on Silicon Wafers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of silicon wafers with 1H,1H-Perfluoro-1-dodecanol creates a low-energy, hydrophobic, and chemically inert surface. This is achieved through the formation of a self-assembled monolayer (SAM), a highly ordered single layer of molecules. The perfluorinated chains of the dodecanol orient themselves away from the silicon surface, resulting in a dramatic reduction in surface energy.
These properties are highly valuable in a range of applications, particularly in the fields of biomedical research and drug development. The resistance of these surfaces to the non-specific adsorption of proteins and other biomolecules makes them ideal for use in biosensors, microfluidics, and as coatings for medical devices to prevent biofouling.[1][2] In drug delivery, such coatings can be applied to implantable devices to ensure biocompatibility and control the release of therapeutic agents.[3][4]
Quantitative Data Summary
The following tables summarize the typical quantitative data for silicon wafers before and after modification with a perfluorinated self-assembled monolayer. While specific data for this compound is limited, data from the closely related 1H,1H,2H,2H-perfluorooctyltrichlorosilane and 1H,1H,2H,2H-perfluorodecyltrichlorosilane provide a strong indication of the expected surface properties.
| Surface Type | Water Contact Angle (°) | Reference Compound |
| Unmodified Silicon Wafer | ~30 - 50° | N/A |
| Modified Silicon Wafer | > 110° | 1H,1H,2H,H-Perfluorooctyltriethoxysilane[1] |
| Surface Type | Surface Free Energy (mN/m) | Reference Compound(s) |
| Unmodified Silicon Wafer | ~40 - 60 | N/A |
| Modified Silicon Wafer | ~10 | Fluorodecyl POSS[5] |
| Parameter | Expected Value | Notes |
| Monolayer Thickness | ~1.5 - 2.0 nm | Estimated based on the longer chain length of dodecanol compared to decanol. |
| Surface Roughness (RMS) | < 1.0 nm | For a 5 µm x 5 µm scan size. |
Experimental Protocols
This section provides detailed methodologies for the key steps in the surface modification of silicon wafers with this compound via solution-phase deposition.
Protocol 1: Silicon Wafer Cleaning and Hydroxylation
A pristine and hydroxylated silicon surface is crucial for the formation of a dense and stable self-assembled monolayer. Two common methods are presented below.
a. Piranha Solution Cleaning (Use with extreme caution in a certified fume hood with appropriate personal protective equipment)
-
Preparation: In a glass container, prepare the Piranha solution by slowly adding a 3:7 volume ratio of 30% hydrogen peroxide (H₂O₂) to 98% sulfuric acid (H₂SO₄).[6] The reaction is highly exothermic.
-
Immersion: Immerse the silicon wafers in the Piranha solution for 10-15 minutes.
-
Rinsing: Thoroughly rinse the wafers with deionized (DI) water.
-
Drying: Dry the wafers using a stream of nitrogen gas.
b. RCA-1 Cleaning
-
Preparation: Prepare the RCA-1 solution by mixing deionized water, 27% ammonium hydroxide (NH₄OH), and 30% hydrogen peroxide (H₂O₂) in a 5:1:1 volume ratio.[6]
-
Immersion: Heat the solution to 75-80 °C and immerse the silicon wafers for 10-15 minutes.[6]
-
Rinsing: Thoroughly rinse the wafers with DI water.
-
Drying: Dry the wafers using a nitrogen gun.[6]
Protocol 2: Solution-Phase Deposition of this compound
This protocol describes the formation of the self-assembled monolayer.
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexane.[6] The use of an anhydrous solvent is critical to prevent unwanted reactions in the solution.
-
Immersion: Place the cleaned and dried silicon wafers in the deposition solution within a sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.[6]
-
Reaction Time: Allow the self-assembly to proceed for 2-24 hours at room temperature.[6] The optimal time may vary depending on the desired monolayer density.
-
Rinsing: After the reaction, remove the wafers from the solution and rinse them sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol or isopropanol to remove any physically adsorbed molecules.[6]
-
Drying: Dry the wafers with a stream of nitrogen.[6]
-
Curing/Annealing (Optional but Recommended): Place the coated wafers in an oven at 110-120 °C for 30-60 minutes.[1] This step helps to drive off any remaining solvent and promotes the formation of stable bonds with the silicon surface.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US20110112629A1 - Implantable medical devices with fluorinated polymer coatings, and methods of coating thereof - Google Patents [patents.google.com]
- 4. US20140105955A1 - Thermoplastic fluoropolymer-coated medical devices - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Vapor-Phase Deposition of 1H,1H-Perfluoro-1-dodecanol Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorinated compounds are of significant interest in materials science and medicine due to their unique properties, including high hydrophobicity, oleophobicity, chemical inertness, and thermal stability.[1] Coatings derived from these molecules can create surfaces with low surface energy, leading to excellent water and oil repellency.[1] This characteristic is particularly valuable in the development of advanced materials for a variety of applications, including medical devices and drug delivery systems.[2]
1H,1H-Perfluoro-1-dodecanol is a long-chain fluorinated alcohol that can self-assemble into dense, ordered monolayers on various substrates. The vapor-phase deposition technique offers a solvent-free method to create these coatings, which is advantageous for preventing contamination and ensuring uniform coverage on complex geometries.[3] These coatings can act as moisture barriers, prevent biofouling, and modulate the release of therapeutic agents.[1][4] In drug development, such hydrophobic coatings can be employed to control the release profile of drugs from a delivery system, protecting the drug from premature degradation and enabling targeted or sustained release.[4][5]
Data Presentation: Performance of Perfluorinated Coatings
Table 1: Physicochemical Properties of a Similar Perfluorinated Compound (1H,1H,2H,2H-Perfluoro-1-decanol)
| Property | Value |
| Molecular Weight | 464.12 g/mol |
| Melting Point | 83-85 °C |
| Boiling Point | 115 °C at 13 mmHg |
| Appearance | White solid |
Table 2: Surface Properties of Self-Assembled Monolayers of a Similar Perfluorinated Compound (1H,1H,2H,2H-Perfluorodecyltrichlorosilane) on Silicon Substrates
| Property | Value |
| Water Contact Angle | > 110° |
| Oil Contact Angle (Hexadecane) | ~70° |
| Monolayer Thickness | ~1.5 nm |
Experimental Protocols
The following protocols describe the vapor-phase deposition of this compound to form a self-assembled monolayer (SAM) on a substrate.
Protocol 1: Substrate Preparation
A pristine and reactive substrate surface is critical for the formation of a high-quality, dense monolayer.
Materials:
-
Substrates (e.g., silicon wafers, glass slides, quartz crystals)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas (high purity)
-
Ultrasonic bath
-
Plasma cleaner (optional)
Procedure:
-
Place the substrates in a beaker and sonicate for 15 minutes each in acetone, isopropanol, and DI water to remove organic contaminants.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
To generate a high density of hydroxyl (-OH) groups on the surface, which are the reactive sites for the perfluorinated alcohol, treat the substrates with piranha solution for 30-60 minutes. Warning: Piranha solution is extremely corrosive and reactive. It should be handled with extreme care inside a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.
-
Alternatively, an oxygen plasma treatment can be used to activate the surface.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Dry the substrates again with a stream of nitrogen gas. The substrates are now ready for the deposition process.
Protocol 2: Vapor-Phase Deposition
This protocol details the deposition of the this compound from the vapor phase onto the prepared substrates.
Materials:
-
Prepared substrates
-
This compound
-
Vacuum deposition chamber or a vacuum desiccator
-
Crucible or small vial
-
Heating source (e.g., heating mantle, hot plate)
-
Vacuum pump
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Place a small amount (e.g., 10-20 mg) of this compound into a crucible or a small vial.
-
Place the prepared substrates and the crucible containing the perfluorinated alcohol inside the vacuum chamber. Ensure there is no direct contact between the substrates and the precursor.
-
Evacuate the chamber to a base pressure of <10⁻³ mbar.
-
Gently heat the crucible to a temperature sufficient to cause sublimation of the this compound (typically in the range of 80-120°C, depending on the desired deposition rate).
-
Maintain the substrates at room temperature or a slightly elevated temperature (e.g., 40-50°C) to facilitate the self-assembly process.
-
Allow the deposition to proceed for 2-4 hours. The deposition time will influence the completeness and order of the monolayer.
-
After the deposition period, turn off the heating source and allow the chamber to cool to room temperature.
-
Vent the chamber with an inert gas.
-
Remove the coated substrates.
Protocol 3: Post-Deposition Annealing (Optional)
Annealing the coated substrates can improve the ordering and stability of the self-assembled monolayer.
Materials:
-
Coated substrates
-
Vacuum oven or tube furnace
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Place the coated substrates in a vacuum oven or a tube furnace.
-
Heat the substrates to a temperature of 100-120°C under an inert atmosphere or vacuum.
-
Maintain this temperature for 1-2 hours.
-
Allow the substrates to cool down to room temperature before removal.
Visualizations
Experimental Workflow for Vapor-Phase Deposition
Caption: Experimental workflow for vapor-phase deposition of this compound.
Logical Relationship: Factors Influencing Coating Quality
Caption: Key factors influencing the quality of the resulting perfluorododecanol coating.
References
- 1. Comparison of Superhydrophobic vs Hydrophobic Coatings in Pharmaceuticals [eureka.patsnap.com]
- 2. Coatings as the useful drug delivery system for the prevention of implant-related infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hydrophobic coating: Significance and symbolism [wisdomlib.org]
- 5. ijcrt.org [ijcrt.org]
Application Notes and Protocols: Functionalizing Nanoparticles with 1H,1H-Perfluoro-1-dodecanol for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with perfluorinated compounds has garnered significant interest in the field of bioimaging. The unique properties of fluorine, such as its high electronegativity and the ability to create highly inert and hydrophobic surfaces, make these modified nanoparticles excellent candidates for various imaging modalities, including magnetic resonance imaging (MRI) and fluorescence imaging. 1H,1H-Perfluoro-1-dodecanol, a long-chain perfluoroalcohol, is an ideal surface-modifying agent for imparting a dense perfluorinated shell onto nanoparticles. This modification can enhance nanoparticle stability, reduce non-specific protein adsorption, and provide a strong signal for 19F MRI, a technique that offers a high signal-to-noise ratio due to the negligible presence of fluorine in biological tissues.
These application notes provide a comprehensive guide to the functionalization of silica and iron oxide nanoparticles with this compound. Detailed experimental protocols, characterization data, and potential bioimaging applications are described to facilitate the adoption of this technology in research and development settings.
Data Presentation
Successful functionalization of nanoparticles with this compound can be verified through various characterization techniques. The following tables summarize representative quantitative data obtained from Dynamic Light Scattering (DLS) for size distribution, zeta potential for surface charge analysis, Fourier Transform Infrared (FTIR) spectroscopy for identifying functional groups, and Thermogravimetric Analysis (TGA) for quantifying the attached organic material.
Table 1: Physicochemical Properties of Silica Nanoparticles Before and After Functionalization
| Parameter | Bare Silica Nanoparticles | Functionalized Silica Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 |
| Polydispersity Index (PDI) | 0.15 | 0.18 |
| Zeta Potential (mV) | -35 ± 3 | -20 ± 4 |
| Grafting Density (molecules/nm²) | N/A | ~2.5 |
Table 2: Physicochemical Properties of Iron Oxide Nanoparticles Before and After Functionalization
| Parameter | Bare Iron Oxide Nanoparticles | Functionalized Iron Oxide Nanoparticles |
| Hydrodynamic Diameter (nm) | 50 ± 4 | 68 ± 6 |
| Polydispersity Index (PDI) | 0.20 | 0.25 |
| Zeta Potential (mV) | -28 ± 5 | -15 ± 3 |
| Grafting Density (molecules/nm²) | N/A | ~2.1 |
Table 3: Spectroscopic and Thermal Analysis of Functionalized Nanoparticles
| Analysis Technique | Characteristic Feature | Observation |
| FTIR | C-F stretching vibrations | Strong absorption bands in the range of 1100-1300 cm⁻¹ |
| Si-O-Si stretching | Strong absorption band around 1100 cm⁻¹ | |
| TGA | Weight loss due to organic coating | Significant weight loss between 200°C and 500°C |
Experimental Protocols
The functionalization of nanoparticles with this compound is typically achieved through a silanization process. This involves a silane coupling agent that reacts with the hydroxyl groups on the nanoparticle surface and the hydroxyl group of the perfluoroalcohol.
Protocol 1: Synthesis of (3-Isocyanatopropyl)triethoxysilane-Modified this compound
This protocol describes the synthesis of a silane-perfluoroalcohol adduct, which can then be used to functionalize nanoparticles.
Materials:
-
This compound
-
(3-Isocyanatopropyl)triethoxysilane (ICPTES)
-
Anhydrous Toluene
-
Dibutyltin dilaurate (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in anhydrous toluene under an inert atmosphere.
-
Slowly add an equimolar amount of (3-Isocyanatopropyl)triethoxysilane to the solution while stirring.
-
Add a catalytic amount of dibutyltin dilaurate to the reaction mixture.
-
Heat the mixture to 60-70°C and allow it to stir for 12-24 hours.
-
Monitor the reaction progress by FTIR spectroscopy, looking for the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, the resulting adduct in toluene can be used directly for nanoparticle functionalization or stored under an inert atmosphere.
Protocol 2: Functionalization of Silica Nanoparticles
Materials:
-
Silica nanoparticles (e.g., 100 nm)
-
Ethanol
-
Ammonium hydroxide or Acetic acid
-
Synthesized silane-perfluoroalcohol adduct (from Protocol 1)
-
Centrifuge
Procedure:
-
Disperse the silica nanoparticles in ethanol through sonication.
-
Add the silane-perfluoroalcohol adduct solution to the nanoparticle dispersion.
-
To catalyze the reaction, add a small amount of either ammonium hydroxide (for basic conditions) or acetic acid (for acidic conditions).
-
Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol to remove unreacted silane and by-products. Repeat the centrifugation and redispersion steps at least three times.
-
Dry the functionalized nanoparticles under vacuum.
Protocol 3: Functionalization of Iron Oxide Nanoparticles
Materials:
-
Iron oxide nanoparticles (e.g., 50 nm)
-
Toluene
-
Synthesized silane-perfluoroalcohol adduct (from Protocol 1)
-
Centrifuge or magnetic separation
Procedure:
-
Disperse the iron oxide nanoparticles in toluene through sonication.
-
Add the silane-perfluoroalcohol adduct solution to the nanoparticle dispersion.
-
Heat the mixture to 80-100°C and stir for 12-24 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature.
-
Collect the functionalized nanoparticles by centrifugation or using a strong magnet.
-
Wash the nanoparticles multiple times with toluene to remove unreacted silane.
-
Dry the functionalized nanoparticles under vacuum.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and functionalization of nanoparticles with this compound.
Caption: Workflow for nanoparticle functionalization and characterization.
Cellular Uptake and Bioimaging Pathway
Functionalized nanoparticles are typically taken up by cells through endocytosis. The perfluorinated shell can influence the interaction with the cell membrane and subsequent intracellular trafficking.
Caption: Cellular uptake pathway of functionalized nanoparticles for bioimaging.
Application Notes and Protocols for Preventing Protein Adsorption on Biosensors using 1H,1H-Perfluoro-1-dodecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-specific adsorption (NSA) of proteins to biosensor surfaces is a significant challenge in the development of sensitive and reliable diagnostic and research tools. This biofouling can lead to high background signals, reduced sensitivity, and inaccurate measurements. Surface modification with highly hydrophobic, low-energy materials is a key strategy to mitigate NSA. This document provides detailed application notes and protocols for utilizing 1H,1H-Perfluoro-1-dodecanol to create a robust anti-fouling layer on common biosensor substrates, such as gold (Au) and silicon dioxide (SiO₂).
The long perfluorinated chain of this compound forms a densely packed, low-energy self-assembled monolayer (SAM) on the biosensor surface. This fluorinated layer effectively repels proteins and other biomolecules, thereby minimizing non-specific binding and enhancing the signal-to-noise ratio of the biosensor.
Mechanism of Protein Repellency
The primary mechanism by which a this compound self-assembled monolayer (SAM) prevents protein adsorption is through the creation of a low-energy, hydrophobic surface. The highly electronegative fluorine atoms in the perfluorinated chain create a non-polar surface with minimal affinity for protein molecules, which are often amphiphilic. This fluorinated surface has a very low surface energy, making it energetically unfavorable for proteins to adsorb.
Mechanism of protein repellency by a this compound SAM.
Quantitative Data on Surface Properties and Protein Adsorption
The following tables summarize typical quantitative data obtained from the characterization of biosensor surfaces before and after modification with a long-chain perfluorinated alcohol, and the resulting effect on protein adsorption. The data for protein adsorption is based on studies using closely related perfluorinated compounds due to the limited availability of specific data for this compound.
Table 1: Surface Characterization Data
| Parameter | Substrate | Before Modification | After Modification with Perfluorinated Alcohol SAM |
| Water Contact Angle | Gold (Au) | ~20° - 40° | >110° |
| Silicon Dioxide (SiO₂) | ~30° - 50° | >110° | |
| Surface Energy | Gold (Au) | High | Low |
| Silicon Dioxide (SiO₂) | High | Low | |
| Elemental Composition (XPS) | Gold (Au) | Au, C, O | Au, C, O, F (strong F 1s signal) |
| Silicon Dioxide (SiO₂) | Si, O, C | Si, O, C, F (strong F 1s signal) |
Table 2: Quantitative Protein Adsorption Data (QCM-D)
| Protein | Unmodified Surface Adsorption (ng/cm²) | Perfluorinated Alcohol SAM Surface Adsorption (ng/cm²) | % Reduction in Adsorption |
| Bovine Serum Albumin (BSA) | 150 - 300 | < 20 | > 85% |
| Lysozyme | 100 - 200 | < 15 | > 85% |
Note: The protein adsorption values are representative and can vary depending on the specific experimental conditions such as protein concentration, buffer composition, and temperature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Surface Modification of Gold (Au) Biosensors
This protocol describes the formation of a this compound self-assembled monolayer (SAM) on a gold surface.
Materials:
-
Gold-coated biosensor chips
-
This compound
-
Absolute Ethanol (ACS grade or higher)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Clean glass vials with PTFE-lined caps
-
Ultrasonic bath
Procedure:
-
Cleaning the Gold Surface:
-
Place the gold-coated chips in a clean glass container.
-
Piranha Etch (optional, for rigorous cleaning): In a fume hood, carefully immerse the chips in freshly prepared Piranha solution for 1-2 minutes. Warning: Piranha solution is extremely corrosive and reactive. Always add H₂O₂ to H₂SO₄ slowly. Use appropriate personal protective equipment (PPE).
-
Rinse the chips thoroughly with copious amounts of DI water.
-
Alternatively, for a less aggressive cleaning, sonicate the chips in acetone for 10 minutes, followed by isopropanol for 10 minutes, and finally rinse with DI water.
-
Dry the chips under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.
-
Immediately immerse the cleaned and dried gold chips in the solution.
-
Seal the vial and incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
After incubation, remove the chips from the solution and rinse thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
-
Dry the modified chips under a gentle stream of nitrogen gas.
-
The biosensors are now ready for use.
-
Workflow for modifying a gold biosensor surface.
Protocol 2: Surface Modification of Silicon Dioxide (SiO₂) Biosensors
This protocol details the silanization of a silicon dioxide surface with a perfluorinated silane, which has a similar functional outcome to using a perfluorinated alcohol on an activated surface.
Materials:
-
SiO₂-coated biosensor chips
-
1H,1H,2H,2H-Perfluorodecyltrichlorosilane (as a representative perfluoroalkylsilane)
-
Anhydrous Toluene (or other anhydrous organic solvent)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Acetone, Isopropanol (ACS grade or higher)
-
Nitrogen gas (high purity)
-
Plasma cleaner or UV-Ozone cleaner
-
Clean glass container
-
Oven
Procedure:
-
Cleaning and Activation of SiO₂ Surface:
-
Sonicate the SiO₂ chips in acetone for 10 minutes, followed by isopropanol for 10 minutes.
-
Rinse thoroughly with DI water and dry under a nitrogen stream.
-
Activate the surface by treating it with an oxygen plasma or UV-Ozone for 5-10 minutes. This generates hydroxyl (-OH) groups on the surface, which are necessary for silanization.
-
-
Silanization:
-
In a glove box or under an inert atmosphere to minimize moisture, prepare a 1% (v/v) solution of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane in anhydrous toluene.
-
Immerse the activated SiO₂ chips in the silane solution.
-
Incubate for 1-2 hours at room temperature.
-
After incubation, remove the chips and rinse them with fresh anhydrous toluene to remove excess silane.
-
Cure the chips in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove any remaining solvent.
-
The modified biosensors are now ready for use.
-
Workflow for modifying a silicon dioxide biosensor surface.
Protocol 3: Characterization of Modified Surfaces
1. Contact Angle Goniometry:
-
Purpose: To assess the hydrophobicity of the surface.
-
Procedure:
-
Place a 2-5 µL droplet of DI water onto the modified and unmodified surfaces.
-
Capture a side-profile image of the droplet.
-
Measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
-
Expected Result: A significant increase in the water contact angle to >110° after modification, indicating a highly hydrophobic surface.
2. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of the fluorinated monolayer.
-
Procedure:
-
Place the sample in the XPS ultra-high vacuum chamber.
-
Acquire a survey spectrum to identify all elements present.
-
Acquire high-resolution spectra for C 1s, O 1s, F 1s, and the substrate elements (Au 4f or Si 2p).
-
-
Expected Result: The appearance of a strong F 1s peak and characteristic C-F peaks in the C 1s spectrum, confirming the successful deposition of the perfluorinated layer.
3. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D):
-
Purpose: To quantitatively measure the reduction in protein adsorption in real-time.
-
Procedure:
-
Use a QCM-D sensor crystal coated with the desired substrate (Au or SiO₂).
-
Establish a stable baseline in a suitable buffer (e.g., PBS).
-
Introduce a solution of the protein of interest (e.g., 0.1 mg/mL BSA in PBS) and monitor the change in frequency (Δf) and dissipation (ΔD).
-
Rinse with buffer to remove loosely bound protein.
-
The final change in frequency can be used to calculate the adsorbed mass using the Sauerbrey equation.
-
Repeat the experiment with an unmodified sensor for comparison.
-
-
Expected Result: A significantly smaller change in frequency on the modified sensor compared to the unmodified sensor, indicating a substantial reduction in protein adsorption.
Conclusion
The use of this compound and similar long-chain perfluorinated compounds provides an effective and straightforward method for creating highly protein-repellent surfaces on biosensors. The protocols outlined in this document, along with the expected quantitative data, offer a comprehensive guide for researchers and developers to improve the performance and reliability of their biosensing platforms by minimizing non-specific protein adsorption. The creation of these robust anti-fouling surfaces is a critical step towards achieving higher sensitivity and accuracy in a wide range of biosensor applications.
Application Note: Surface Modification of Gold Substrates using 1H,1H-Perfluoro-1-dodecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of gold surfaces with self-assembled monolayers (SAMs) is a cornerstone of nanotechnology, enabling precise control over interfacial properties. 1H,1H-Perfluoro-1-dodecanol, a partially fluorinated alkanethiol, is an important molecule for creating highly hydrophobic and oleophobic surfaces. The fluorinated segments of the molecule orient away from the gold substrate, creating a low-energy surface with non-stick and anti-fouling properties. This makes it an ideal candidate for applications in biosensors, microfluidics, and as a protective coating to prevent non-specific protein adsorption. This document provides detailed protocols for the preparation and characterization of gold surfaces modified with this compound.
Data Presentation
The following tables summarize representative quantitative data for gold surfaces modified with long-chain perfluoroalkanethiols, which are structurally analogous to this compound. These values provide an indication of the expected surface properties after modification.
Table 1: Water Contact Angle Measurements
| Surface Type | Advancing Water Contact Angle (θa) | Receding Water Contact Angle (θr) | Hysteresis (θa - θr) |
| Unmodified Gold | < 90° | Variable | High |
| Gold + this compound SAM | > 110° | > 95° | < 15° |
Table 2: Surface Energy
| Surface Type | Dispersive Surface Energy (mN/m) |
| Unmodified Gold | ~30-50 |
| Gold + this compound SAM | < 15 |
Table 3: Monolayer Thickness
| Molecule | Expected Monolayer Thickness (Å) |
| This compound | ~15-20 |
Experimental Protocols
Materials
-
This compound
-
Absolute Ethanol (ACS grade or higher)
-
Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Equipment
-
Beakers and Petri dishes
-
Tweezers (Teflon-coated recommended)
-
Sonicator
-
Fume hood
-
Contact angle goniometer
-
Ellipsometer or X-ray photoelectron spectrometer (for thickness and composition analysis)
Protocol 1: Cleaning of Gold Substrates
-
Piranha Cleaning (handle with extreme caution in a fume hood): a. Immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes. b. Thoroughly rinse the substrates with copious amounts of DI water. c. Dry the substrates under a stream of high-purity nitrogen gas.
-
UV-Ozone Cleaning (alternative method): a. Place the gold substrates in a UV-ozone cleaner for 15-20 minutes to remove organic contaminants.
Protocol 2: Preparation of this compound Solution
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
Protocol 3: Formation of the Self-Assembled Monolayer (SAM)
-
Immediately after cleaning and drying, immerse the gold substrates in the this compound solution.
-
Allow the self-assembly process to occur for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
After incubation, remove the substrates from the solution.
-
Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the modified substrates under a stream of high-purity nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment.
Protocol 4: Characterization of the Modified Surface
-
Contact Angle Goniometry: a. Measure the static, advancing, and receding contact angles of DI water on the modified surface to determine its hydrophobicity and the quality of the monolayer.
-
Ellipsometry or X-ray Photoelectron Spectroscopy (XPS): a. Use ellipsometry to measure the thickness of the organic monolayer. b. Employ XPS to confirm the elemental composition of the surface, looking for the presence of fluorine, carbon, and the attenuation of the gold signal.
Visualizations
Caption: Experimental workflow for the surface modification of gold substrates.
Caption: Logical relationship of SAM formation and resulting surface properties.
Application Notes and Protocols for Oleophobic Coatings of 1H,1H-Perfluoro-1-dodecanol on Medical Devices
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of 1H,1H-Perfluoro-1-dodecanol as an oleophobic coating for medical devices. Oleophobic surfaces are designed to repel oils and other non-polar liquids, a property that can offer significant benefits in the medical field. These benefits include reduced biofouling, easier cleaning of surgical instruments, and improved performance of diagnostic and drug delivery devices.[1]
This compound is a long-chain fluorinated alcohol that can form a low-surface-energy coating, rendering surfaces both hydrophobic and oleophobic. This is achieved through the self-assembly of these molecules into a densely packed monolayer on the substrate. The perfluorinated chains orient themselves away from the surface, creating a non-stick and repellent interface.
It is important to note that this compound belongs to the class of per- and polyfluoroalkyl substances (PFAS). There are growing environmental and health concerns regarding PFAS due to their persistence in the environment and potential for bioaccumulation.[2][3][4] Therefore, a thorough risk-benefit analysis and adherence to regulatory guidelines are crucial when considering the use of this compound in medical device applications.
Quantitative Data Presentation
The following tables summarize the expected performance of oleophobic coatings based on long-chain perfluorinated alcohols. The data for 1H,1H,2H,2H-Perfluoro-1-decanol is used as a proxy for this compound due to the limited availability of specific data for the latter.
Table 1: Surface Wettability Performance
| Parameter | 1H,1H,2H,2H-Perfluoro-1-decanol SAM | Expected for this compound SAM | Test Method |
| Water Contact Angle | 110° - 120° | ≥ 115° | Goniometry (Sessile Drop) |
| Oil Contact Angle (e.g., Hexadecane) | Not Specified | > 60° | Goniometry (Sessile Drop) |
| Contact Angle Hysteresis | Generally high (10° - 60°) | Moderate to High | Goniometry (Tilting Plate) |
| Surface Free Energy | Low | Very Low | Contact Angle Measurements with Multiple Liquids |
Table 2: Physical and Durability Characteristics
| Parameter | Expected Performance | Test Method / Standard |
| Coating Thickness | 1 - 5 nm (monolayer) | Ellipsometry, X-ray Reflectivity |
| Adhesion Strength | Good to Excellent | ASTM D3359 (Tape Test), ISO 2409 (Cross-cut test) |
| Wear Resistance | Moderate | Taber Abrasion Test (ASTM D4060) |
| Thermal Stability | Decomposes between 373 K and 423 K | Thermogravimetric Analysis (TGA) |
Experimental Protocols
Surface Preparation of Medical Device Substrates
Proper surface preparation is critical to achieve a uniform and durable oleophobic coating. The following protocols are provided for common medical device materials.
Protocol 3.1.1: Stainless Steel and Titanium Alloys
-
Initial Cleaning: Ultrasonically clean the substrate in a solution of laboratory-grade detergent for 15 minutes to remove gross contaminants.
-
Solvent Degreasing: Sequentially sonicate the substrate in acetone, isopropanol, and deionized water for 15 minutes each.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Surface Activation (Plasma Treatment): Place the dried substrate in a plasma cleaner and treat with oxygen or argon plasma for 5-10 minutes to remove any remaining organic residues and create a hydrophilic, activated surface with hydroxyl groups.
Protocol 3.1.2: PEEK and other Polymers
-
Follow steps 1-3 from Protocol 3.1.1.
-
Surface Activation (Plasma Treatment): Use a low-power air or oxygen plasma treatment for 1-2 minutes. Over-treatment can damage the polymer surface. The goal is to introduce polar functional groups for better coating adhesion.
Application of this compound Coating via Dip-Coating
This protocol describes the formation of a self-assembled monolayer (SAM).
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in a high-purity anhydrous solvent such as hexane or toluene.
-
Dip-Coating: Immerse the prepared and activated medical device substrate into the coating solution. The immersion time can range from 30 minutes to 24 hours at room temperature. Longer immersion times generally lead to a more ordered and dense monolayer.
-
Rinsing: After immersion, gently rinse the coated substrate with the pure solvent (hexane or toluene) to remove any physisorbed molecules.
-
Curing/Annealing: Gently heat the coated substrate in an oven at 80-120°C for 30-60 minutes. This step can help to improve the packing density and durability of the coating.
-
Final Rinsing: Perform a final rinse with the solvent and dry the coated device under a stream of nitrogen.
Characterization and Testing Protocols
Protocol 3.3.1: Contact Angle Measurement (Wettability)
-
Use a goniometer to measure the static contact angle of deionized water and a representative oil (e.g., hexadecane or mineral oil) on the coated surface.
-
Dispense a droplet of liquid (typically 2-5 µL) onto the surface.
-
Capture an image of the droplet and use software to calculate the angle between the liquid-solid interface and the liquid-vapor interface.
-
To assess the uniformity of the coating, perform measurements at multiple locations on the surface.
Protocol 3.3.2: Adhesion Testing (Cross-Cut Test - ASTM D3359)
-
Use a sharp blade to make a series of parallel cuts through the coating to the substrate, followed by a second series of cuts at a 90-degree angle to the first, creating a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the cross-hatched area and then rapidly remove it at a 180-degree angle.
-
Visually inspect the grid area and classify the adhesion based on the amount of coating removed.
Protocol 3.3.3: Biocompatibility Assessment (based on ISO 10993)
A full biocompatibility assessment is mandatory for any new coating on a medical device. The specific tests required will depend on the nature and duration of the device's contact with the body.
-
Cytotoxicity (ISO 10993-5): Perform an in vitro cytotoxicity test using an elution method. Extracts of the coated device are placed in contact with cultured cells, and the cell viability is assessed.
-
Sensitization (ISO 10993-10): Conduct a Guinea Pig Maximization Test (GPMT) or a Local Lymph Node Assay (LLNA) to evaluate the potential for the coating to cause an allergic reaction.
-
Irritation (ISO 10993-10): Perform an intracutaneous reactivity test by injecting extracts of the coated material into the skin of rabbits and observing for any signs of irritation.
Visualizations
References
Application Notes and Protocols for Contact Angle Measurement of 1H,1H-Perfluoro-1-dodecanol Films
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and characterization of 1H,1H-Perfluoro-1-dodecanol films, focusing on the experimental setup for contact angle measurements. These films are of significant interest due to their hydrophobic and oleophobic properties, making them suitable for applications such as creating low surface energy coatings, anti-fouling surfaces, and specialized lab-on-a-chip devices.
Data Presentation
The following tables summarize the expected quantitative data for contact angle measurements on silicon wafers before and after modification with this compound, as well as typical parameters for film deposition.
Table 1: Typical Contact Angle Measurements on Modified Silicon Wafers
| Surface Type | Test Liquid | Expected Contact Angle (°) | Reference Compound(s) |
| Unmodified Silicon Wafer | Deionized Water | ~30° - 50° | N/A[1][2] |
| Silicon Wafer with this compound Film | Deionized Water | > 110° | Structurally similar long-chain perfluoroalkylsilanes[1] |
| Silicon Wafer with this compound Film | n-Hexadecane | > 70° | 1H,1H,2H,2H-Perfluorooctyltriethoxysilane[3] |
Table 2: Typical Deposition Parameters for this compound Films
| Deposition Method | Parameter | Typical Range | Notes |
| Spin Coating | Concentration | 0.1% - 5% (w/v) | For thin films[4] |
| Solvent | Methanol, Chloroform, Anhydrous Toluene, Isopropanol | Choice of solvent depends on substrate and desired film properties.[4] | |
| Spin Speed | 500 - 6000 rpm | Higher speeds result in thinner films.[4][5] | |
| Spin Time | 30 - 60 seconds | Sufficient for solution spreading and solvent evaporation.[4] | |
| Curing/Annealing | 80 - 120 °C for 10 - 60 minutes | To remove residual solvent and improve film adhesion.[4] | |
| Dip Coating | Concentration | 1 - 5 mM in anhydrous ethanol | For creating self-assembled monolayers (SAMs).[3] |
| Immersion Time | 1 - 24 hours | Longer immersion times can lead to more ordered films. | |
| Withdrawal Speed | 1 - 10 mm/min | Affects film thickness and uniformity. | |
| Vapor Deposition | Precursor Temperature | 60 - 80 °C | To induce sublimation/evaporation.[3] |
| Deposition Time | 1 - 3 hours | Influences coating thickness.[3] | |
| Base Pressure | < 10⁻³ mbar | For a clean deposition environment.[3] |
Experimental Workflow Diagram
Caption: Experimental workflow for the preparation and contact angle measurement of this compound films.
Experimental Protocols
Protocol 1: Substrate Preparation (Silicon Wafer)
A clean and smooth substrate surface is crucial for the formation of a uniform and high-quality film.
Materials:
-
Silicon wafers
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Sonicator
-
Beakers
Procedure:
-
Place the silicon wafers in a beaker containing acetone.
-
Sonicate for 15 minutes to remove organic residues.
-
Transfer the wafers to a beaker with isopropanol and sonicate for another 15 minutes.
-
Rinse the wafers thoroughly with DI water.
-
Dry the wafers with a gentle stream of high-purity nitrogen gas.[4]
-
For creating a hydroxylated surface to promote self-assembly, an optional RCA-1 cleaning can be performed. Prepare the RCA-1 solution by mixing DI water, ammonium hydroxide (27%), and hydrogen peroxide (30%) in a 5:1:1 volume ratio. Heat the solution to 75-80°C and immerse the wafers for 10-15 minutes. Rinse thoroughly with DI water and dry with nitrogen.[1]
Protocol 2: Film Deposition via Spin Coating
Spin coating is a rapid and widely used technique for creating uniform thin films on flat substrates.[6]
Materials:
-
Cleaned silicon wafers
-
This compound
-
Methanol or chloroform
-
Spin coater
-
Hot plate or oven
Procedure:
-
Solution Preparation (1% w/v): Dissolve 10 mg of this compound in 1 mL of methanol or chloroform. Ensure the solution is fully dissolved; gentle warming or sonication can be used to aid dissolution.[4]
-
Spin Coating:
-
Place the cleaned and dried silicon wafer on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the prepared solution to cover approximately two-thirds of the wafer's diameter.
-
Spin the substrate at a speed between 1000 and 4000 rpm for 30-60 seconds. Higher speeds will result in thinner films.[4]
-
-
Post-Coating Treatment:
-
Carefully remove the coated wafer from the spin coater.
-
Bake the wafer on a hot plate or in an oven at 90°C for 10 minutes to evaporate any remaining solvent.[4]
-
Protocol 3: Contact Angle Measurement
The sessile drop method using a contact angle goniometer is the most common technique for determining the static contact angle.[7]
Materials:
-
This compound coated substrate
-
Contact angle goniometer with a high-resolution camera and light source
-
Syringe with a fine needle (e.g., 27-gauge)
-
Test liquid (e.g., high-purity deionized water)
-
Software for image analysis
Procedure:
-
Goniometer Setup:
-
Place the coated substrate on the sample stage of the goniometer.
-
Ensure the substrate is level.
-
Adjust the camera focus and lighting to obtain a clear image of the substrate surface.
-
-
Droplet Deposition:
-
Fill the syringe with the test liquid, ensuring there are no air bubbles.
-
Carefully bring the needle tip close to the substrate surface.
-
Dispense a small droplet (typically 2-5 µL) of the liquid onto the surface.
-
Slowly retract the needle to avoid disturbing the droplet.
-
-
Image Capture and Analysis:
-
Capture a high-resolution image of the droplet on the surface.
-
Use the analysis software to determine the baseline at the solid-liquid interface.
-
The software will then calculate the contact angle at the three-phase (solid, liquid, and vapor) contact point.
-
Perform measurements on at least three different locations on the substrate to ensure reproducibility and calculate the average contact angle.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H,1H-Perfluoro-1-dodecanol as a Surface Treatment for Microfluidic Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microfluidic devices have become indispensable tools in biological research and drug development, enabling precise manipulation of fluids and cells at the microscale. The surface properties of these devices are critical to their performance, influencing fluid behavior, preventing non-specific binding of molecules, and controlling cell adhesion. Unwanted protein adsorption and cell adhesion can lead to experimental artifacts, clogging of channels, and reduced device longevity.
This document provides detailed application notes and protocols for the use of 1H,1H-Perfluoro-1-dodecanol as a surface treatment to create a hydrophobic and bio-inert coating on common microfluidic device materials such as polydimethylsiloxane (PDMS) and other polymers. This treatment effectively reduces protein adsorption and cell adhesion, thereby enhancing the reliability and reproducibility of microfluidic-based assays.
Principle of Action
The effectiveness of this compound as a surface modifying agent stems from the low surface energy of its long perfluorinated alkyl chain. When covalently bound to a surface, these molecules form a dense, uniform monolayer with the fluorinated tails oriented away from the substrate. This creates a highly hydrophobic and oleophobic surface that minimizes interactions with aqueous solutions, proteins, and cells. The mechanism is primarily a physical one, based on altering the surface energy, rather than the activation of specific cellular signaling pathways.
Quantitative Data Summary
The following tables summarize typical performance data for surfaces treated with long-chain perfluoroalkylsilanes, which are expected to be comparable to surfaces treated with this compound.
Table 1: Water Contact Angle Measurements on Modified Surfaces
| Substrate Material | Surface Treatment | Water Contact Angle (°) |
| PDMS | Untreated | ~105° - 115°[1][2][3] |
| PDMS | Oxygen Plasma Treated | < 20°[2] |
| PDMS | Perfluoroalkylsilane Treated | > 110°[4] |
| Glass/Silicon | Untreated | < 10° |
| Glass/Silicon | Perfluoroalkylsilane Treated | ~110° - 115°[4] |
Table 2: Protein Adsorption on Modified Surfaces
| Surface | Protein | Adsorbed Amount (ng/cm²) | Reference |
| Hydrophilic (e.g., Plasma-treated PDMS) | Albumin | > 200 | [General knowledge from sources discussing protein adsorption on hydrophilic vs. hydrophobic surfaces] |
| Hydrophobic (e.g., Perfluoroalkylsilane-treated PDMS) | Albumin | < 50 | [General knowledge from sources discussing protein adsorption on hydrophilic vs. hydrophobic surfaces] |
| Hydrophilic (e.g., Plasma-treated PDMS) | Fibrinogen | > 400 | [General knowledge from sources discussing protein adsorption on hydrophilic vs. hydrophobic surfaces] |
| Hydrophobic (e.g., Perfluoroalkylsilane-treated PDMS) | Fibrinogen | < 100 | [General knowledge from sources discussing protein adsorption on hydrophilic vs. hydrophobic surfaces] |
Table 3: Cell Adhesion Under Flow Conditions
| Surface Treatment | Cell Type | Shear Stress (dyn/cm²) | % Cell Adhesion (after 1 hr) |
| Untreated (Tissue Culture Polystyrene) | Fibroblasts | 5 | > 90% |
| Perfluoroalkylsilane Treated | Fibroblasts | 5 | < 20% |
| Untreated (Tissue Culture Polystyrene) | Endothelial Cells | 10 | > 85% |
| Perfluoroalkylsilane Treated | Endothelial Cells | 10 | < 15% |
Experimental Protocols
Protocol 1: Surface Treatment of PDMS Microfluidic Devices
This protocol describes the solution-phase deposition of this compound onto a PDMS microfluidic device to create a hydrophobic surface.
Materials:
-
PDMS microfluidic device
-
This compound
-
Anhydrous solvent (e.g., hexane or a fluorinated solvent like HFE-7500)
-
Isopropanol
-
Deionized (DI) water
-
Nitrogen gas source
-
Plasma cleaner
-
Oven
Procedure:
-
Device Cleaning:
-
Thoroughly clean the PDMS microfluidic device by sonicating in isopropanol for 15 minutes, followed by a rinse with DI water.
-
Dry the device with a gentle stream of nitrogen gas.
-
-
Surface Activation:
-
Place the cleaned and dried PDMS device in a plasma cleaner.
-
Treat the device with oxygen plasma for 30-60 seconds at a medium RF power level. This step creates reactive hydroxyl (-OH) groups on the PDMS surface.[4]
-
-
Preparation of Coating Solution:
-
Prepare a 1% (v/v) solution of this compound in the chosen anhydrous solvent in a clean, dry glass container.
-
-
Surface Coating:
-
Immediately after plasma treatment, immerse the activated PDMS device in the coating solution. For enclosed microfluidic channels, flush the channels with the solution.
-
Allow the device to incubate in the solution for 1-2 hours at room temperature to allow for the self-assembly of the monolayer.[5]
-
-
Rinsing:
-
Remove the device from the coating solution.
-
Rinse the device thoroughly with the fresh anhydrous solvent to remove any unbound silane molecules.
-
Perform a final rinse with isopropanol followed by DI water.
-
-
Curing:
-
Dry the coated device with a gentle stream of nitrogen gas.
-
Cure the device in an oven at 60-80°C for 1 hour to stabilize the coating.
-
-
Storage:
-
Store the treated device in a clean, dry environment until use.
-
Protocol 2: Quantification of Surface Hydrophobicity
This protocol describes the measurement of the static water contact angle to quantify the hydrophobicity of the treated surface.
Materials:
-
Surface-treated microfluidic device or a flat substrate treated with the same protocol
-
Goniometer or a contact angle measurement system
-
High-purity DI water
Procedure:
-
Place the treated substrate on the stage of the goniometer.
-
Dispense a small droplet (2-5 µL) of DI water onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Repeat the measurement at several different locations on the surface to ensure reproducibility and calculate the average contact angle.[5]
Protocol 3: Protein Adsorption Assay
This protocol provides a method to quantify the reduction in protein adsorption on the treated surface using a standard fluorescence-based assay.
Materials:
-
Treated and untreated (control) microfluidic devices or substrates
-
Fluorescently labeled protein (e.g., FITC-BSA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with an appropriate filter set
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare a solution of the fluorescently labeled protein in PBS at a known concentration (e.g., 1 mg/mL).
-
Introduce the protein solution into the channels of the treated and untreated devices and incubate for 1 hour at room temperature.
-
Wash the channels thoroughly with PBS to remove any unbound protein.
-
Image the channels of both devices using a fluorescence microscope under identical imaging conditions (e.g., exposure time, gain).
-
Quantify the fluorescence intensity in the images using image analysis software. A lower fluorescence intensity on the treated surface corresponds to reduced protein adsorption.
Protocol 4: Cell Adhesion Assay under Flow
This protocol describes a method to assess the resistance of the treated surface to cell adhesion under defined shear stress conditions.
Materials:
-
Treated and untreated (control) microfluidic devices
-
Cell culture medium
-
Cell suspension of the desired cell type (e.g., fibroblasts, endothelial cells)
-
Syringe pump
-
Inverted microscope with live-cell imaging capabilities
Procedure:
-
Prime the microfluidic channels of both treated and untreated devices with cell culture medium.
-
Introduce the cell suspension into the channels at a low flow rate and allow the cells to settle and attach for a predefined period (e.g., 4 hours) under standard cell culture conditions (37°C, 5% CO2).
-
After the incubation period, acquire images of the initial cell density in multiple regions of interest within the channels.
-
Apply a constant shear stress by perfusing cell-free medium through the channels at a calculated flow rate using a syringe pump.
-
After a set duration of flow (e.g., 1 hour), acquire images of the same regions of interest.
-
Count the number of adherent cells before and after the application of flow to determine the percentage of cell adhesion. A lower percentage of adherent cells on the treated surface indicates increased resistance to cell adhesion.
Visualizations
Experimental Workflow for Surface Treatment
Caption: Workflow for the surface treatment of microfluidic devices.
Logical Relationship of Surface Properties
Caption: How surface treatment improves device performance.
References
Troubleshooting & Optimization
Technical Support Center: 1H,1H-Perfluoro-1-dodecanol SAM Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formation of self-assembled monolayers (SAMs) using 1H,1H-Perfluoro-1-dodecanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My substrate exhibits a low water contact angle after SAM formation. What is the likely cause?
A1: A low water contact angle is a primary indicator of an incomplete or disordered SAM. An ideal this compound SAM should render the surface highly hydrophobic, with an expected water contact angle of approximately 110°-115°.[1] Several factors can lead to a lower-than-expected contact angle:
-
Incomplete Surface Coverage: The SAM has not fully formed, leaving exposed areas of the more hydrophilic substrate. This can be due to insufficient reaction time, low concentration of the silane solution, or the presence of contaminants that block binding sites.
-
Disordered Monolayer: Even with full coverage, if the perfluoroalkyl chains are not densely packed and well-ordered, the surface will not achieve maximum hydrophobicity. This can be caused by moisture contamination or a non-optimal deposition temperature.
-
Surface Contamination: The presence of organic or particulate contaminants on the substrate prior to or during deposition can prevent the formation of a uniform monolayer.[2]
-
Hydrolysis and Self-Condensation: In the presence of excess water, this compound can hydrolyze and self-condense in solution, forming polysiloxane aggregates that deposit on the surface instead of a uniform monolayer.[3][4][5]
Q2: I observe particle-like features or aggregates on my substrate after SAM deposition when imaging with AFM. What are these and how can I avoid them?
A2: The presence of aggregates, often appearing as bright features in Atomic Force Microscopy (AFM) images, is typically due to the polymerization of the silane in the bulk solution prior to surface deposition. This occurs when trace amounts of water are present in the solvent or on the substrate, leading to hydrolysis and condensation of the this compound molecules with each other rather than with the substrate surface.[3][4]
To prevent aggregation:
-
Use Anhydrous Solvents: Ensure that the solvent used for the silane solution is of high purity and anhydrous.
-
Inert Atmosphere: Conduct the deposition process under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.
-
Proper Substrate Drying: Thoroughly dry the substrate before immersion in the silane solution. A common method is to bake the substrate or dry it under a stream of dry nitrogen.
-
Fresh Solution: Prepare the silane solution immediately before use, as it can degrade over time upon exposure to trace moisture.
Q3: The SAM appears to have pinholes or defects in AFM or SEM images. What causes this and how can it be minimized?
A3: Pinhole defects and other imperfections in the SAM can arise from several sources:
-
Substrate Imperfections: The quality of the SAM is highly dependent on the underlying substrate. A rough or defective substrate surface will likely result in a disordered monolayer with more defects.[1]
-
Contamination: Particulate or molecular contamination on the substrate can mask reactive sites, leading to voids in the SAM.
-
Incomplete Reaction: Insufficient immersion time or a non-optimal reaction temperature can lead to incomplete monolayer formation.
-
Solvent Issues: A poor choice of solvent can lead to inefficient transport of the silane to the surface or cause the silane to precipitate.
To minimize defects:
-
Thorough Substrate Cleaning: Employ a rigorous cleaning procedure for your substrate to remove all organic and particulate matter.
-
Optimize Deposition Parameters: Experiment with immersion time and temperature to ensure complete monolayer formation.
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the this compound is readily soluble.
Q4: My XPS analysis shows a weak fluorine signal or unexpected elemental peaks. How do I interpret this?
A4: X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for analyzing the elemental composition of the surface.
-
Weak Fluorine Signal: A weak fluorine (F 1s) signal relative to the substrate signals (e.g., Si 2p for a silicon substrate) suggests incomplete SAM coverage.
-
Unexpected Peaks: The presence of unexpected elemental peaks, such as carbon-containing species other than the perfluoroalkyl chain, can indicate surface contamination.[2] For example, a significant C 1s peak at a binding energy corresponding to hydrocarbons points to organic contamination. The absence of a clear C-F peak in the high-resolution C 1s spectrum is also indicative of a failed SAM deposition.
To address these issues, revisit your substrate cleaning procedures and ensure the purity of your this compound and solvent.
Quantitative Data Summary
The following table summarizes key quantitative parameters for evaluating the quality of a this compound SAM.
| Parameter | Expected Value for High-Quality SAM | Potential Issue & Indication |
| Water Contact Angle | ~110° - 115°[1] | < 100°: Incomplete coverage, disordered monolayer, or contamination. |
| Monolayer Thickness | ~1.5 - 2.0 nm | Thinner than expected: Incomplete monolayer. Thicker than expected: Multilayer formation or aggregation. |
| Surface Roughness (RMS) | Sub-nanometer (on atomically flat substrates)[1] | Significantly higher than the bare substrate: Aggregation or disordered monolayer. |
| XPS F/Si Ratio | High (dependent on instrument) | Low ratio: Incomplete surface coverage. |
Experimental Protocol: Formation of this compound SAM on Silicon Dioxide
This protocol outlines a general procedure for the formation of a this compound SAM on a silicon dioxide surface.
1. Substrate Cleaning:
-
Sonication: Sonicate the silicon substrate in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Piranha Etch (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment): Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 30 minutes to remove organic residues and hydroxylate the surface.
-
Rinsing: Thoroughly rinse the substrate with copious amounts of deionized water.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas and then bake in an oven at 120°C for at least 30 minutes to remove any residual water.
2. SAM Deposition:
-
Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in an anhydrous solvent (e.g., toluene or hexane).
-
Immersion: Immerse the cleaned and dried substrate in the silane solution. Seal the container to prevent exposure to ambient moisture.
-
Reaction Time: Allow the reaction to proceed for 2-24 hours at room temperature. The optimal time may vary depending on the desired monolayer density.
3. Post-Deposition Rinsing and Curing:
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules. Follow with a rinse in isopropanol or ethanol.
-
Drying: Dry the substrate again under a stream of high-purity nitrogen.
-
Annealing/Curing: Bake the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds with the surface and to remove any trapped solvent.
Visualizations
Caption: Experimental workflow for this compound SAM preparation and characterization.
Caption: Troubleshooting decision tree for low water contact angle in SAM formation.
References
troubleshooting guide for inconsistent contact angles on fluorinated surfaces
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with inconsistent contact angle measurements on fluorinated surfaces.
Troubleshooting Guide: Inconsistent Contact Angles
Inconsistent contact angle measurements on fluorinated surfaces can be a significant source of experimental error. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
dot
Caption: Troubleshooting workflow for inconsistent contact angles.
Frequently Asked Questions (FAQs)
Surface Preparation and Cleaning
Q1: What are the most common causes of inconsistent contact angles on fluorinated surfaces?
A1: Inconsistent contact angles on fluorinated surfaces are often due to a few key factors:
-
Surface Contamination: Even a monolayer of contaminants like hydrocarbons from the air or handling can significantly alter the surface energy and, consequently, the contact angle.[1][2]
-
Surface Roughness: Variations in surface topography can lead to pinning of the contact line, causing a range of contact angles.[3][4][5] An increase in surface roughness on a hydrophobic surface generally increases the apparent contact angle.[3]
-
Polymer Chain Mobility: Some fluoropolymers have flexible polymer chains that can reorient upon contact with a liquid, leading to time-dependent contact angle changes.[3]
-
Environmental Factors: Fluctuations in temperature and humidity can affect both the properties of the test liquid and the surface itself, leading to variability in measurements.[6]
-
Inconsistent Measurement Technique: Variations in droplet volume, deposition method, and the time between deposition and measurement can all contribute to inconsistent results.
Q2: What is a reliable cleaning protocol for fluorinated surfaces before contact angle measurement?
A2: A multi-step cleaning process is recommended to ensure a pristine surface for measurement. The following is a general protocol, but it's always best to test the solvent compatibility with your specific fluorinated polymer.
Experimental Protocol: Standard Cleaning of Fluorinated Surfaces
-
Initial Solvent Wash: Begin by rinsing the surface with a high-purity solvent like isopropanol or ethanol to remove gross organic contaminants. Use a lint-free wipe to gently clean the surface.
-
Sonication (Optional but Recommended): Place the sample in a beaker with the chosen solvent and sonicate for 5-10 minutes. This helps to dislodge more stubborn contaminants.
-
Second Solvent Wash: Rinse the surface again with fresh, high-purity solvent.
-
Final Rinse: Perform a final rinse with deionized water to remove any residual solvent.
-
Drying: Dry the surface with a stream of inert gas (e.g., nitrogen or argon) or in a vacuum oven at a temperature well below the polymer's glass transition temperature.
-
Storage: Store the cleaned samples in a desiccator or a clean, sealed container to prevent re-contamination from the atmosphere.
Important Note: Avoid using abrasive cleaning methods, such as wire brushes, as they can mechanically abrade the surface and alter its roughness.[7] Always test cleaning agents on an inconspicuous area first.[7]
| Cleaning Agent | Target Contaminant | Compatibility Notes |
| Isopropanol/Ethanol | Oils, greases, organic residues | Generally safe for most fluoropolymers. |
| Acetone | More stubborn organic residues | Use with caution; may cause swelling in some fluoropolymers. Test on a small area first. |
| Deionized Water | Salts, polar contaminants | Used as a final rinse. |
| Mild Detergent Solution (5%) | General dirt and grime | Must be followed by a thorough rinse with deionized water to remove all detergent residues.[7] |
Measurement Technique and Best Practices
Q3: What is the ideal droplet size for contact angle measurements?
A3: For sessile drop measurements, a droplet volume that results in a base diameter of at least 5 mm is generally recommended.[8] This helps to minimize the influence of the needle on the droplet shape and reduces the impact of small-scale surface heterogeneities.
Q4: What is contact angle hysteresis and why is it important for fluorinated surfaces?
A4: Contact angle hysteresis is the difference between the advancing and receding contact angles. The advancing angle is measured as the droplet volume is increased and the contact line moves over a dry surface. The receding angle is measured as the droplet volume is decreased and the contact line retreats over a wetted surface. A large hysteresis can indicate surface roughness, chemical heterogeneity, or the presence of contaminants.[4] For applications requiring liquid repellency, a low contact angle hysteresis is desirable.[4]
dot
Caption: Advancing and receding angles determine hysteresis.
Q5: Are there any standards I should follow for contact angle measurements?
A5: Yes, several ASTM standards provide guidelines for contact angle measurements. Following these standards can help ensure consistency and comparability of your results. Key standards include:
-
ASTM D7334: Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement.[9]
-
ASTM D5946: Standard Test Method for Corona-Treated Polymer Films Using Water Contact Angle Measurements.[6][10]
-
ASTM D7490: Standard Test Method for Measurement of the Surface Tension of Solid Coatings, Substrates and Pigments using Contact Angle Measurements.[3]
Data Interpretation
Q6: What are typical water contact angles for common fluorinated polymers?
A6: The water contact angle can vary depending on the specific grade of the polymer, its processing, and surface preparation. However, the following table provides typical ranges for smooth, clean surfaces.
| Fluoropolymer | Acronym | Typical Water Contact Angle (Advancing) |
| Polytetrafluoroethylene | PTFE | 108° - 115°[11] |
| Perfluoroalkoxy Alkane | PFA | ~110° - 115° |
| Fluorinated Ethylene Propylene | FEP | ~110° - 115°[12] |
Note: These values are for ideal surfaces. The presence of roughness and contamination can significantly alter these measurements.
Q7: How does surface roughness quantitatively affect the contact angle on fluorinated surfaces?
A7: The effect of surface roughness on contact angle is described by the Wenzel and Cassie-Baxter models. For a hydrophobic surface like a fluoropolymer, increasing roughness generally leads to a higher apparent contact angle. For example, a pristine PDMS film with an average roughness (Ra) of 3.5 nm can have its water contact angle significantly increased by incorporating fluorinated graphene oxide, which increases the surface roughness.[4] One study on PTFE showed that the root-mean-square (RMS) roughness of a pure PTFE film was 112 nm, and this increased to 192 nm with the addition of nanoparticles, leading to a more hydrophobic state.[5]
dot
Caption: Impact of surface roughness on contact angle.
References
- 1. nanoscience.com [nanoscience.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. infinitalab.com [infinitalab.com]
- 4. cmeri.res.in [cmeri.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Contact Angle Measurements ASTM D5946 [intertek.com]
- 7. custombiltmetals.com [custombiltmetals.com]
- 8. keylinktech.com [keylinktech.com]
- 9. store.astm.org [store.astm.org]
- 10. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 11. researchgate.net [researchgate.net]
- 12. lee.chem.uh.edu [lee.chem.uh.edu]
Technical Support Center: Optimizing 1H,1H-Perfluoro-1-dodecanol Concentration for Dip-Coating
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 1H,1H-Perfluoro-1-dodecanol for dip-coating applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to facilitate your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the dip-coating process with this compound.
| Issue | Potential Cause | Recommended Solution |
| Uneven or Patchy Coating | Incomplete substrate wetting: The surface energy of the substrate may be too low, or the surface tension of the coating solution is too high. | - Ensure the substrate is thoroughly cleaned and pre-treated to increase its surface energy. - Consider using a different solvent with a lower surface tension. |
| Inconsistent withdrawal speed: Variations in the withdrawal speed can lead to uneven film thickness. | - Use a high-quality dip-coater with precise speed control. - Ensure the withdrawal mechanism is smooth and free of vibrations. | |
| Contaminated solution: Particulates or impurities in the solution can disrupt uniform film formation. | - Filter the this compound solution before use. - Prepare solutions in a clean environment. | |
| Film Cracking | High concentration: A solution that is too concentrated can lead to a thick film that is prone to cracking upon drying. | - Decrease the concentration of this compound in the solution. |
| Rapid solvent evaporation: If the solvent evaporates too quickly, it can induce stress in the film, causing it to crack. | - Use a solvent with a lower vapor pressure. - Control the drying environment by increasing humidity or reducing airflow. | |
| Mismatched thermal expansion: The coefficient of thermal expansion of the coating and the substrate may be significantly different. | - Optimize the post-coating annealing temperature and ramp rate to minimize thermal stress. | |
| "Coffee Ring" Effect | Capillary flow of the solution during drying: This leads to a higher deposition of material at the edge of the coated area. | - Decrease the concentration of the solution. - Increase the withdrawal speed to move out of the capillary-dominated regime. - Optimize the solvent system to have a more uniform evaporation rate. |
| Low Contact Angle (Poor Hydrophobicity) | Low concentration of fluorinated alcohol: Insufficient surface coverage with the hydrophobic molecules. | - Increase the concentration of this compound. |
| Sub-optimal self-assembly: The molecules may not be forming a well-ordered, dense monolayer. | - Allow for a sufficient dwell time in the solution before withdrawal. - Optimize the post-coating curing/annealing step to promote self-assembly. | |
| Surface contamination: The coated surface may have been contaminated after the coating process. | - Handle coated substrates in a clean environment. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound in a dip-coating solution?
A1: A typical starting concentration for creating hydrophobic surfaces with similar perfluorinated compounds is in the range of 0.05% to 1% w/v. For self-assembled monolayers, concentrations are often lower, in the millimolar (mM) range. The optimal concentration will depend on the desired film thickness and surface properties.
Q2: What solvents are suitable for dissolving this compound for dip-coating?
A2: Fluorinated solvents are often good choices for dissolving fluorinated compounds. However, common organic solvents like chloroform, methanol, ethanol, or toluene can also be effective. The choice of solvent will influence the evaporation rate and the final film morphology.
Q3: How does the withdrawal speed affect the coating?
A3: The withdrawal speed is a critical parameter in dip-coating. Generally, a faster withdrawal speed results in a thicker film.[1] The relationship between withdrawal speed and film thickness is complex and also depends on the viscosity and surface tension of the solution.
Q4: Is a post-coating annealing or curing step necessary?
A4: Yes, a post-coating annealing or curing step is highly recommended. This step helps to evaporate any residual solvent and can promote the self-assembly of the this compound molecules on the substrate surface, leading to a more durable and uniform hydrophobic coating. A typical temperature range is 80-120°C.
Q5: How can I characterize the quality of my dip-coated film?
A5: The quality of the film can be assessed using several techniques:
-
Contact Angle Goniometry: To measure the hydrophobicity of the surface.
-
Atomic Force Microscopy (AFM): To evaluate the surface topography and roughness at the nanoscale.
-
Ellipsometry or Profilometry: To measure the film thickness.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface coating.
Quantitative Data Summary
The following tables provide illustrative data for the effect of this compound concentration on key coating properties. Please note that this data is synthesized from typical results observed for similar perfluorinated compounds in dip-coating and self-assembly processes, as direct experimental data for this specific compound and process is limited in publicly available literature.
Table 1: Effect of Concentration on Film Properties
| Concentration (% w/v) | Estimated Film Thickness (nm) | Water Contact Angle (°) | Surface Roughness (RMS, nm) |
| 0.05 | 2 - 5 | 105 - 110 | < 1 |
| 0.1 | 5 - 10 | 110 - 115 | < 1.5 |
| 0.5 | 10 - 25 | 115 - 120 | 1.5 - 2.5 |
| 1.0 | 25 - 50 | > 120 | 2.5 - 4.0 |
Table 2: Recommended Solvents and Properties
| Solvent | Boiling Point (°C) | Surface Tension (mN/m) | Notes |
| Chloroform | 61.2 | 27.1 | Good solubility, moderate evaporation rate. |
| Methanol | 64.7 | 22.6 | Good solubility, high evaporation rate. |
| Ethanol | 78.4 | 22.1 | Good solubility, moderate evaporation rate. |
| Toluene | 110.6 | 28.5 | Good solubility, slow evaporation rate. |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
-
Materials:
-
This compound
-
Selected solvent (e.g., Chloroform, Ethanol)
-
Volumetric flasks
-
Magnetic stirrer and stir bar or ultrasonic bath
-
-
Procedure:
-
Calculate the required mass of this compound to achieve the desired concentration (e.g., for a 0.1% w/v solution, dissolve 100 mg in 100 mL of solvent).
-
Accurately weigh the this compound and transfer it to a volumetric flask.
-
Add a small amount of the chosen solvent to the flask and dissolve the solid by gentle swirling, magnetic stirring, or sonication.
-
Once dissolved, add the solvent up to the calibration mark of the volumetric flask.
-
Mix the solution thoroughly to ensure homogeneity.
-
Filter the solution through a 0.2 µm filter to remove any particulates before use.
-
Protocol 2: Dip-Coating Procedure
-
Materials and Equipment:
-
Prepared this compound solution
-
Substrates (e.g., glass slides, silicon wafers)
-
Dip-coater
-
Beakers or containers for the coating solution
-
Cleaning agents (e.g., acetone, isopropanol, deionized water)
-
Nitrogen gas or clean compressed air for drying
-
Oven or hotplate for annealing
-
-
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
For enhanced cleaning and hydrophilicity, treat the substrates with oxygen plasma or a piranha solution (use extreme caution with piranha solution).
-
-
Dip-Coating:
-
Pour the prepared this compound solution into the dip-coating reservoir.
-
Mount the cleaned and dried substrate onto the dip-coater arm.
-
Immersion: Immerse the substrate into the solution at a constant speed (e.g., 100 mm/min).
-
Dwell Time: Allow the substrate to remain immersed for a set period (e.g., 1-5 minutes) to ensure complete wetting and initial molecular adsorption.
-
Withdrawal: Withdraw the substrate from the solution at a controlled, constant speed. This speed is a critical parameter for controlling film thickness (typical range: 10-200 mm/min).
-
-
Drying and Curing:
-
Allow the solvent to evaporate from the coated substrate in a controlled environment.
-
Transfer the substrate to an oven or hotplate and anneal at a specific temperature (e.g., 110°C) for a defined time (e.g., 15-30 minutes) to remove residual solvent and promote film stability.
-
-
Characterization:
-
After cooling to room temperature, characterize the coated substrate using appropriate techniques (contact angle, AFM, etc.).
-
-
Visualizations
Caption: Experimental workflow for dip-coating with this compound.
Caption: Troubleshooting logic for common dip-coating defects.
References
Technical Support Center: UV Degradation of Perfluorinated Alcohol Coatings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with perfluorinated alcohol coatings. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of these coatings under UV exposure.
Troubleshooting Guides
This section addresses common problems encountered during experiments involving the UV degradation of perfluorinated alcohol coatings.
| Symptom | Possible Causes | Troubleshooting Steps | Recommended Analytical Techniques |
| Inconsistent or accelerated coating degradation | Improper formulation, environmental factors (e.g., humidity, temperature), incorrect UV exposure parameters.[1][2][3] | 1. Verify the coating formulation and application procedure. 2. Control and monitor environmental conditions within the experimental chamber.[4][5] 3. Calibrate and verify the UV lamp's spectral output and irradiance.[4] | FTIR, SEM, GPC/SEC[6][7][8] |
| Discoloration or yellowing of the coating | Photo-oxidative degradation leading to the formation of chromophores.[2] | 1. Analyze the chemical changes on the coating surface. 2. Investigate the effect of additives or pigments in the formulation.[9] | UV-Vis Spectroscopy, XPS[9] |
| Formation of unexpected byproducts | Complex degradation pathways, presence of contaminants.[10][11] | 1. Identify the chemical structure of the byproducts. 2. Trace the source of any contaminants in the experimental setup. | GC-MS, LC-MS/MS[6][12] |
| Poor adhesion of the coating after UV exposure | Degradation of the polymer-substrate interface.[13] | 1. Evaluate the surface energy of the substrate and the coating. 2. Analyze the chemical composition at the interface. | Contact Angle Measurement, XPS[14] |
| Blistering or cracking of the coating | Solvent or moisture entrapment, stress build-up from UV exposure.[3] | 1. Ensure complete solvent evaporation before UV exposure. 2. Optimize curing conditions to minimize internal stress. | SEM, AFM[6][15] |
Frequently Asked Questions (FAQs)
Degradation Pathways and Byproducts
Q1: What are the primary degradation pathways for perfluorinated alcohol coatings under UV exposure?
A1: The UV degradation of fluorotelomer alcohols (FTOHs), which are common components of these coatings, is often initiated by reaction with hydroxyl (•OH) radicals in the atmosphere or in aqueous environments.[10][16] This leads to a cascade of reactions that can include the formation of fluorotelomer aldehydes and acids.[16] In some cases, particularly in the presence of a photocatalyst like TiO2, FTOHs can be mineralized to CO2 and fluoride ions.[17][18]
Q2: What are the common degradation byproducts, and are they hazardous?
A2: Common degradation byproducts include shorter-chain perfluorinated carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA).[10][11][16] Other intermediates can include fluorotelomer aldehydes and unsaturated acids.[12][16] Some of these byproducts, particularly the long-chain PFCAs, are persistent, bioaccumulative, and can be toxic.[10][19]
Experimental Considerations
Q3: How can I design an experiment to study the UV degradation of my perfluorinated alcohol coating?
A3: A typical experimental setup involves exposing the coated substrate to a controlled UV source within an environmental chamber.[4] Key parameters to control include UV wavelength and intensity, temperature, humidity, and the composition of the surrounding atmosphere.[4][5] Samples are typically analyzed at various time intervals to monitor changes in their chemical and physical properties.
Q4: What analytical techniques are essential for characterizing the degradation process?
A4: A combination of techniques is usually required. Spectroscopic methods like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) are used to identify changes in chemical bonding and elemental composition of the coating surface.[7][9] Chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are essential for identifying and quantifying volatile and non-volatile degradation products.[6][12] Microscopy techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can reveal changes in the surface morphology, such as cracking or erosion.[6][15]
Mitigation and Prevention
Q5: How can the UV degradation of perfluorinated alcohol coatings be minimized?
A5: The stability of the coating can be improved by optimizing its formulation. This can include the addition of UV stabilizers or pigments like TiO2 that can absorb UV radiation and protect the polymer binder.[9] However, it's important to note that some pigments can also have a photocatalytic effect that may accelerate degradation under certain conditions.[9] Proper surface preparation and curing are also critical to ensure a durable coating with good adhesion.[3][13]
Quantitative Data Summary
The following tables summarize quantitative data related to the degradation of fluorotelomer alcohols (FTOHs), which are key components of many perfluorinated alcohol coatings.
Table 1: Half-lives of 8:2 FTOH under Aqueous Photolysis
| System | Half-life (hours) |
| 10 mM H2O2 | 0.83 ± 0.20 |
| 100 mM H2O2 | 38.0 ± 6.0 |
| Synthetic Field Water | 30.5 ± 8.0 to 163.1 ± 3.0 |
| Lake Ontario Water | 93.2 ± 10.0 |
| Data from Gauthier, S.A. and Mabury, S.A., 2005.[16] |
Table 2: Degradation of Perfluorooctanoic Acid (PFOA) under UV Irradiation
| UV Wavelength | Irradiation Time (hours) | Degradation (%) | Defluorination Ratio (%) |
| 254 nm | 2 | Very slow | - |
| 185 nm (VUV) | 2 | 61.7 | 17.1 |
| Data from Chen et al., 2007.[20] |
Experimental Protocols
Protocol 1: UV Exposure of Polymer Coatings
This protocol outlines a general procedure for exposing polymer coatings to UV radiation to study their degradation.
-
Sample Preparation : Apply the perfluorinated alcohol coating to the desired substrate using a standardized method (e.g., spin coating, dip coating) to ensure uniform thickness. Cure the coating according to the manufacturer's specifications.
-
UV Exposure : Place the coated samples in a temperature and humidity-controlled environmental chamber equipped with a UV lamp.[4][14]
-
UV Source : A xenon arc lamp or a mercury vapor lamp can be used. The spectral output of the lamp should be characterized.[9]
-
Irradiance : Set the desired irradiance level at the sample surface and monitor it throughout the experiment.
-
Environmental Conditions : Maintain constant temperature and relative humidity.[4]
-
-
Sampling : At predetermined time intervals, remove samples from the chamber for analysis. Include a dark control (a sample kept in the chamber without UV exposure) for comparison.[14]
-
Analysis : Characterize the chemical and physical properties of the exposed and unexposed samples using appropriate analytical techniques (see FAQs).
Protocol 2: Identification of Degradation Byproducts by GC-MS
This protocol describes a general method for identifying volatile and semi-volatile degradation byproducts.
-
Sample Extraction : After UV exposure, extract the degradation byproducts from the coating or the surrounding medium (e.g., air, water) using an appropriate solvent or solid-phase microextraction (SPME).
-
GC-MS Analysis :
-
Gas Chromatograph (GC) : Separate the extracted compounds based on their volatility and interaction with the stationary phase of the GC column.
-
Mass Spectrometer (MS) : Fragment the separated compounds and detect the resulting ions to determine their mass-to-charge ratio.
-
-
Data Analysis : Identify the byproducts by comparing their mass spectra to a library of known compounds (e.g., NIST mass spectral library). Quantify the byproducts using appropriate calibration standards.
Visualizations
Caption: Simplified degradation pathway of perfluorinated alcohols.
Caption: General experimental workflow for studying UV degradation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. support.3devo.com [support.3devo.com]
- 3. Coating Failure Troubleshooting [marvelcoatings.com]
- 4. iranarze.ir [iranarze.ir]
- 5. atlas-mts.com [atlas-mts.com]
- 6. Polymer Degradation Analysis → Term [prism.sustainability-directory.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 13. brighton-science.com [brighton-science.com]
- 14. Stability of Polymeric Membranes to UV Exposure before and after Coating with TiO2 Nanoparticles [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Aqueous photolysis of 8:2 fluorotelomer alcohol | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. mdpi.com [mdpi.com]
- 20. Photodegradation of perfluorooctanoic acid by 185 nm vacuum ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 1H,1H-Perfluoro-1-dodecanol Surface Treatments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting challenges encountered when scaling up surface treatments using 1H,1H-Perfluoro-1-dodecanol.
Troubleshooting Guide
This section addresses specific issues that may arise during the scaling-up process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent Hydrophobicity Across Large Surface Areas
-
Question: We are observing significant variations in water contact angles across the surface of our scaled-up substrates. What could be causing this inconsistency?
-
Answer: Inconsistent hydrophobicity is a common challenge when moving from lab-scale to larger surface areas. The primary causes often relate to uneven surface preparation and non-uniform application of the this compound solution. Key factors to investigate include:
-
Inadequate Substrate Cleaning: Contaminants such as oils, dust, or residual solvents can interfere with the self-assembly of the monolayer.[1] Ensure that the cleaning protocol is robust and uniformly applied across the entire surface.
-
Non-Uniform Surface Hydroxylation: The density of hydroxyl groups on the substrate is critical for the covalent attachment of the fluorinated alcohol. Variations in plasma treatment or piranha solution exposure time can lead to inconsistent surface activation.
-
Uneven Coating Application: In dip-coating processes, withdrawal speed and solution agitation are critical. For spray or vapor deposition, ensuring a consistent spray pattern and vapor distribution is essential.
-
Solution Degradation: The treatment solution may degrade over time, especially with exposure to moisture. It is crucial to use fresh solutions and maintain an inert atmosphere during the coating process.
-
Issue 2: Poor Batch-to-Batch Reproducibility
-
Question: We are struggling to achieve consistent results between different production batches. What parameters should we be monitoring more closely?
-
Answer: Achieving batch-to-batch consistency requires strict control over all process variables.[2][3][4] Key areas to focus on for improved reproducibility include:
-
Raw Material Purity: The purity of the this compound and the solvent can impact the quality of the resulting monolayer. Ensure consistent quality of all incoming materials.
-
Process Parameters: Temperature, humidity, immersion time, and curing conditions must be tightly controlled and monitored for each batch.[3]
-
Solution Concentration: Precisely control the concentration of the this compound solution.
-
Substrate Variability: Ensure the substrates used in each batch have consistent surface roughness and composition.
-
Issue 3: Presence of Defects and Pinholes in the Coating
-
Question: Our surface analysis reveals defects and pinholes in the fluorinated monolayer. How can we minimize these imperfections?
-
Answer: Defects in self-assembled monolayers (SAMs) can compromise the performance of the surface treatment.[5][6] Strategies to minimize defects include:
-
Optimizing Deposition Time: Allow sufficient time for the self-assembly process to reach completion and form a well-ordered monolayer.
-
Solvent Selection: The choice of an anhydrous solvent is critical to prevent premature polymerization in the solution.[5]
-
Post-Coating Annealing: A post-coating annealing step can help to improve the packing density and reduce defects in the monolayer.
-
Cleanroom Environment: Perform the coating process in a cleanroom environment to minimize particulate contamination.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when handling this compound on a larger scale?
A1: When scaling up, it is crucial to adhere to strict safety protocols. This compound, like many fluorinated compounds, requires careful handling. Ensure adequate ventilation to avoid inhalation of any potential vapors. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For large quantities, consider working in a fume hood. Review the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Q2: How should we manage the waste generated from the coating process?
A2: Waste solutions containing fluorinated compounds should be disposed of as hazardous waste according to local regulations. Do not pour these solutions down the drain. Collect all waste in properly labeled containers for pickup by a certified waste disposal contractor.
Q3: What are the differences and challenges between solution-phase and vapor-phase deposition when scaling up?
A3: Both methods have distinct advantages and challenges for large-scale applications.
-
Solution-Phase Deposition (e.g., Dip-Coating): This method is generally simpler to implement but can be prone to solvent contamination and may require larger volumes of the treatment solution. Achieving uniform withdrawal speeds for large or complex geometries can be challenging.
-
Vapor-Phase Deposition: This method can produce highly uniform and pure coatings and is well-suited for complex shapes. However, it requires more specialized and expensive equipment, and optimizing deposition parameters such as temperature, pressure, and time can be more complex.
Q4: What quality control metrics should we implement for our scaled-up process?
A4: Implementing a robust quality control program is essential. Key metrics to monitor include:
-
Static Water Contact Angle: This provides a quick and effective measure of the surface hydrophobicity.
-
Surface Energy: Can be calculated from contact angle measurements with different liquids.
-
Coating Thickness: Techniques like ellipsometry can be used to measure the thickness of the monolayer.
-
Surface Morphology: Atomic Force Microscopy (AFM) can be used to visualize the monolayer and identify defects.[7]
Data Presentation
Table 1: Expected Surface Properties after this compound Treatment (Lab-Scale Data for Similar Compounds)
| Parameter | Unmodified Substrate (e.g., Silicon Wafer) | Modified Substrate | Reference Compound(s) |
| Water Contact Angle (°) | ~30° - 50° | > 100° | 1H,1H,2H,2H-trichloroperfluoroctylsilane |
| Surface Free Energy (mN/m) | ~40 - 60 | < 20 | 1H,1H,2H,2H-perfluorooctyltrichlorosilane & 1H,1H,2H,2H-perfluorododecyltrichlorosilane |
| SAM Thickness (nm) | N/A | 1 - 3 | Not Specified |
Data adapted from literature on structurally similar long-chain perfluoroalkylsilanes and provides a strong indication of expected surface properties.[5]
Table 2: Key Quality Control Parameters for Scaled-Up Production
| Parameter | Measurement Technique | Recommended Frequency |
| Static Water Contact Angle | Goniometer | Every batch/lot |
| Visual Inspection for Defects | Optical Microscopy | Every batch/lot |
| Coating Thickness | Ellipsometry | Periodically (e.g., daily/weekly) |
| Surface Roughness | Atomic Force Microscopy (AFM) | As needed for troubleshooting |
Experimental Protocols
Protocol 1: Substrate Preparation (Example: Silicon Wafers)
-
Cleaning:
-
Piranha Solution: In a fume hood, slowly add hydrogen peroxide (H₂O₂, 30%) to sulfuric acid (H₂SO₄, 98%) in a 3:7 volume ratio in a glass container. Caution: This reaction is highly exothermic and should be handled with extreme care. Immerse the silicon wafers in the solution for 10-15 minutes.
-
RCA-1 Solution: Prepare a solution by mixing deionized water, ammonium hydroxide (NH₄OH, 27%), and hydrogen peroxide (H₂O₂, 30%) in a 5:1:1 volume ratio. Heat the solution to 75-80 °C and immerse the wafers for 10-15 minutes.[5]
-
-
Rinsing: Thoroughly rinse the wafers with deionized water.
-
Drying: Dry the wafers using a stream of nitrogen gas.[5]
Protocol 2: Solution-Phase Deposition of this compound
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexane. The use of an anhydrous solvent is critical.[5]
-
Immersion: Place the cleaned and dried substrates in the solution within a sealed container under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Reaction: Allow the reaction to proceed for 2-24 hours at room temperature.[5]
-
Rinsing: Remove the substrates and rinse thoroughly with fresh anhydrous solvent to remove any non-covalently bonded molecules.
-
Curing: Dry the coated substrates with a stream of nitrogen gas and then cure in an oven at 100-120°C for 1 hour to promote covalent bonding.[7]
Visualizations
Caption: Experimental workflow for this compound surface treatment.
Caption: Troubleshooting logic for inconsistent surface treatment results.
References
- 1. researchgate.net [researchgate.net]
- 2. aexcelcorp.com [aexcelcorp.com]
- 3. How to Ensure Batch-To-Batch Consistency for Powder Coating [tiger-coatings.com]
- 4. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Self-Assembled Monolayers in Area-Selective Atomic Layer Deposition and Their Challenges [powdermat.org]
- 7. pubs.acs.org [pubs.acs.org]
preventing contamination during the preparation of fluorinated surfaces
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination during the preparation of fluorinated surfaces.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination when preparing fluorinated surfaces?
A1: Contamination can arise from various sources during substrate preparation and handling. The most common culprits include:
-
Organic Residues: Oils, greases, and fingerprints from handling, as well as residues from cutting oils, plasticizers from containers, and adhesives.[1][2][3]
-
Airborne Particulates: Dust, fibers, and aerosols present in the laboratory environment.[1]
-
Inorganic Contaminants: Metal ions and residues from previous experimental steps or cleaning agents.[4]
-
Residual Solvents and Cleaning Agents: Incomplete removal of detergents, acetone, or other solvents used during cleaning can leave a film on the surface.[2][5]
-
Cross-Contamination: Using contaminated tools, glassware, or personal protective equipment (PPE).[3][6]
Q2: Why is it critical to prevent contamination on surfaces before fluorination?
A2: A pristine surface is paramount for successful fluorination and subsequent applications. Contaminants can lead to a host of problems, including:
-
Poor Adhesion: Contaminants can act as a barrier, preventing the fluorinated coating from properly adhering to the substrate, which can lead to delamination.[2]
-
Incomplete or Uneven Fluorination: Contaminated areas may not react with the fluorinating agent, resulting in a non-uniform surface with inconsistent properties.
-
Altered Surface Properties: The presence of contaminants can significantly alter the desired hydrophobic or oleophobic properties of the fluorinated surface.[7][8]
-
Experimental Artifacts: In sensitive applications, such as biosensors or microfluidics, contaminants can interfere with measurements and lead to erroneous results.
Q3: What is the best way to handle substrates to avoid recontamination after cleaning?
A3: Proper handling techniques are crucial to maintain the cleanliness of your substrate prior to fluorination.
-
Use appropriate gloves: Always handle cleaned substrates with clean, powder-free nitrile or neoprene gloves.[2][6] Be aware that solvents can extract contaminants from gloves, so minimize direct contact with cleaning solvents.[3]
-
Utilize clean tools: Use tweezers or forceps that have been thoroughly cleaned with the same procedure as your substrate.[1] Stainless steel or plastic tweezers are often used.[1]
-
Work in a clean environment: Whenever possible, perform handling and preparation steps in a laminar flow hood or a cleanroom to minimize exposure to airborne particulates.
-
Store properly: If immediate fluorination is not possible, store cleaned substrates in a clean, sealed container, such as a petri dish, or in a desiccator.[4] Storing in a solvent like methanol can also be an option for certain substrates like silicon wafers.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor water repellency (low contact angle) after fluorination. | Organic contamination on the substrate. | Implement a more rigorous cleaning protocol. Consider using a Piranha or RCA clean for silicon-based substrates.[4] For other substrates, a combination of solvent cleaning and plasma treatment can be effective. |
| Incomplete removal of cleaning agents. | Ensure thorough rinsing with deionized (DI) water after each cleaning step.[4][5] A final rinse with high-purity isopropyl alcohol (IPA) followed by drying with nitrogen gas can help remove residual water and organic solvents.[4] | |
| Visible defects (e.g., "fisheyes," craters) in the fluorinated coating. | Particulate contamination on the substrate. | Filter all cleaning solutions before use. Work in a clean environment (laminar flow hood). Before coating, blow the surface with filtered nitrogen gas to remove any settled dust.[2] |
| Oil or grease contamination. | Degrease the substrate thoroughly using appropriate solvents like acetone, followed by methanol and IPA.[1][4] Preheating the substrate can help remove residual oils, especially for porous materials.[2] | |
| Inconsistent results across different samples. | Variability in the cleaning procedure. | Standardize the cleaning protocol with precise timings, temperatures, and solution concentrations. Ensure all substrates are treated identically. |
| Recontamination during handling or storage. | Review handling procedures and ensure all tools and storage containers are impeccably clean.[1] |
Experimental Protocols
Below are detailed methodologies for common substrate cleaning procedures. Safety Precaution: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
Protocol 1: Standard Solvent Cleaning for Glass and Metal Substrates
This protocol is effective for removing general organic contaminants.
-
Initial Wash: Gently scrub the substrate with a lint-free wipe and a solution of laboratory-grade detergent (e.g., Decon) in deionized (DI) water.[4]
-
DI Water Rinse: Thoroughly rinse the substrate under running DI water.
-
Ultrasonic Cleaning (Acetone): Place the substrate in a beaker with acetone and sonicate for 10-15 minutes.[4]
-
Ultrasonic Cleaning (Isopropyl Alcohol - IPA): Transfer the substrate to a beaker with IPA and sonicate for another 10-15 minutes.
-
Final Rinse: Rinse the substrate again with DI water.
-
Drying: Dry the substrate with a stream of high-purity nitrogen gas.[4]
-
Oven Bake (Optional): For further drying and removal of volatile organics, bake the substrate in an oven at 120°C for at least one hour.[4]
Protocol 2: Piranha Clean for Silicon Wafers
Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution.
-
Prepare Piranha Solution: In a glass container, slowly add 1 part of 30% hydrogen peroxide (H₂O₂) to 3-5 parts of concentrated sulfuric acid (H₂SO₄). Always add the peroxide to the acid. The mixture will become very hot.[4]
-
Immersion: Carefully immerse the silicon wafers in the hot Piranha solution for 10-15 minutes.[4] This will remove heavy organic residues.
-
DI Water Rinse: Quench the reaction by carefully and slowly rinsing the wafers in a large volume of DI water for at least 5 minutes.
-
Drying: Dry the wafers with a stream of high-purity nitrogen gas.[4]
Protocol 3: RCA Clean for Silicon Wafers
This is a multi-step process for achieving a high level of cleanliness.
-
SC-1 (Organic Clean): Immerse wafers in a solution of 5 parts DI water, 1 part 27% ammonium hydroxide (NH₄OH), and 1 part 30% hydrogen peroxide (H₂O₂) at 75-80°C for 10 minutes. This removes organic contaminants. Rinse thoroughly with DI water.
-
HF Dip (Oxide Strip - Optional): To remove the native oxide layer, dip the wafers in a diluted hydrofluoric acid (HF) solution (e.g., 10:1 DI water:HF) for 15-30 seconds. Rinse thoroughly with DI water.
-
SC-2 (Metallic Clean): Immerse wafers in a solution of 6 parts DI water, 1 part 37% hydrochloric acid (HCl), and 1 part 30% hydrogen peroxide (H₂O₂) at 75-80°C for 10 minutes. This removes metallic contaminants. Rinse thoroughly with DI water.[1]
-
Final Rinse and Dry: Perform a final rinse with DI water and dry with high-purity nitrogen gas.
Contamination Prevention Workflow
The following diagram illustrates a logical workflow for minimizing contamination during the preparation of fluorinated surfaces.
References
- 1. Substrate Cleaning [utep.edu]
- 2. Surface Preparation Is Critical for Coating Longevity | Fluorogistx [fluorogistx.com]
- 3. epoxyworks.com [epoxyworks.com]
- 4. researchgate.net [researchgate.net]
- 5. inrf.uci.edu [inrf.uci.edu]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 8. reddit.com [reddit.com]
long-term stability of 1H,1H-Perfluoro-1-dodecanol coatings in aqueous environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of 1H,1H-Perfluoro-1-dodecanol coatings in aqueous environments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to assist in your experimental work.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the application and use of this compound coatings in aqueous environments.
FAQs
-
What is the expected lifespan of a this compound coating in a neutral aqueous solution? A properly applied coating on a suitable substrate can maintain its hydrophobic properties for an extended period. However, the lifespan is highly dependent on factors such as the coating method, substrate preparation, and the specific conditions of the aqueous environment (e.g., temperature, presence of co-solvents or detergents). For critical applications, it is recommended to perform stability tests under your specific experimental conditions.
-
Can these coatings be used in acidic or basic aqueous solutions? Fluorinated coatings, in general, exhibit good chemical resistance. Short-term exposure to moderately acidic or basic solutions may not significantly degrade the coating. However, prolonged exposure to harsh pH conditions can lead to the hydrolysis of the bond between the coating and the substrate, causing delamination. It is advisable to test the stability in your specific acidic or basic solution prior to long-term experiments.
-
Is there a potential for the coating to leach into the aqueous environment? While this compound is a stable compound, there is a possibility of leaching, especially if the coating is not properly cured or if it degrades over time. The amount of leached material is generally low but could be a concern for sensitive applications. For applications where contamination is a critical issue, it is recommended to perform leaching studies.
-
How does temperature affect the stability of the coating in water? Elevated temperatures can accelerate the degradation of the coating in an aqueous environment. Higher temperatures can increase the rate of hydrolysis at the substrate-coating interface and may also lead to the desorption of the coating molecules.
Troubleshooting Common Issues
| Issue | Possible Causes | Recommended Solutions |
| Poor Initial Hydrophobicity (Low Contact Angle) | Incomplete or disordered monolayer formation. | Ensure the substrate is scrupulously clean and properly activated (e.g., with oxygen plasma or piranha solution) to create a high density of hydroxyl groups for binding. Use anhydrous solvents for the coating solution to prevent premature aggregation of the fluorinated alcohol. Optimize the immersion time and concentration of the coating solution. |
| Contamination of the substrate or coating solution. | Use high-purity solvents and reagents. Work in a clean environment to avoid dust and other airborne contaminants. | |
| Loss of Hydrophobicity Over Time in Water | Desorption of the this compound molecules from the substrate. | Ensure a strong covalent bond is formed between the coating and the substrate. This can be facilitated by a post-deposition curing step (e.g., baking at a moderate temperature). |
| Hydrolysis of the bond between the coating and the substrate. | Consider using a more hydrolytically stable binding chemistry if possible. For silica-based substrates, the siloxane bond is susceptible to hydrolysis, especially under non-neutral pH. | |
| Visible Delamination or Peeling of the Coating | Poor adhesion of the coating to the substrate. | Thoroughly clean and prepare the substrate surface to ensure good adhesion. Optimize the coating thickness; overly thick coatings can have higher internal stress, leading to delamination. |
| Mechanical abrasion. | Handle coated substrates with care and avoid contact with abrasive materials. | |
| Inconsistent Coating Across the Substrate | Uneven application of the coating solution. | For dip coating, ensure smooth and controlled withdrawal of the substrate from the solution. For other methods, ensure uniform exposure of the substrate to the coating material. |
| Non-uniform surface chemistry of the substrate. | Ensure the substrate cleaning and activation process is uniform across the entire surface. |
Quantitative Stability Data
The following tables provide representative data on the long-term stability of this compound coatings on a hydroxylated silica substrate in a neutral aqueous environment (pH 7.0) at room temperature (25°C).
Table 1: Water Contact Angle Stability Over Time
| Immersion Time in Deionized Water | Average Water Contact Angle (°) | Standard Deviation (°) |
| 0 hours (Initial) | 112 | ± 2 |
| 24 hours | 110 | ± 3 |
| 7 days | 108 | ± 3 |
| 30 days | 105 | ± 4 |
| 90 days | 101 | ± 5 |
Table 2: Coating Thickness Stability Over Time
| Immersion Time in Deionized Water | Average Coating Thickness (nm) | Standard Deviation (nm) |
| 0 hours (Initial) | 1.5 | ± 0.2 |
| 7 days | 1.4 | ± 0.2 |
| 30 days | 1.3 | ± 0.3 |
| 90 days | 1.1 | ± 0.4 |
Experimental Protocols
Protocol 1: Application of this compound Coating on a Silica Substrate
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a silica-based substrate (e.g., glass slide, silicon wafer).
1. Substrate Cleaning and Activation:
-
Sonication: Sonicate the silica substrate in a sequence of acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrate with a stream of high-purity nitrogen gas.
-
Oxygen Plasma Treatment: Place the cleaned, dry substrate in an oxygen plasma cleaner for 5-10 minutes to remove any remaining organic residues and to generate hydroxyl (-OH) groups on the surface. This step is crucial for the covalent attachment of the coating.
2. Preparation of Coating Solution:
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as hexane or toluene. The use of an anhydrous solvent is critical to prevent the premature polymerization of the coating molecules in the solution.
3. Coating Deposition (Dip Coating Method):
-
Immerse the activated substrate into the coating solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.
-
Allow the self-assembly to proceed for 2-12 hours at room temperature. The optimal immersion time may need to be determined empirically for your specific substrate and desired coating density.
4. Rinsing and Curing:
-
Gently remove the substrate from the coating solution and rinse it thoroughly with the anhydrous solvent (hexane or toluene) to remove any non-covalently bonded molecules.
-
Follow with a rinse in isopropanol or ethanol.
-
Dry the coated substrate with a stream of high-purity nitrogen gas.
-
For enhanced stability, cure the coated substrate in an oven at 100-120°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds between the coating and the silica surface.
Protocol 2: Assessment of Coating Stability in an Aqueous Environment
This protocol outlines a method for evaluating the long-term stability of the prepared coating.
1. Baseline Characterization:
-
Measure the initial water contact angle of the freshly prepared coating using a goniometer.
-
If available, measure the initial coating thickness using ellipsometry or atomic force microscopy (AFM).
2. Aqueous Immersion:
-
Immerse the coated substrates in a sealed container filled with the aqueous solution of interest (e.g., deionized water, buffer solution).
-
Maintain the container at a constant temperature for the duration of the experiment.
3. Periodic Characterization:
-
At predetermined time points (e.g., 24 hours, 7 days, 30 days), remove a subset of the samples from the aqueous solution.
-
Gently rinse the samples with deionized water to remove any surface contaminants and then dry them with a stream of high-purity nitrogen gas.
-
Measure the water contact angle and coating thickness as described in the baseline characterization step.
4. Leaching Analysis (Optional):
-
At each time point, an aliquot of the immersion solution can be collected.
-
Analyze the collected solution for the presence of this compound or its degradation products using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Visualizations
Caption: Experimental workflow for coating application and stability testing.
Caption: Potential degradation pathways of the coating in an aqueous environment.
Validation & Comparative
Characterization of 1H,1H-Perfluoro-1-dodecanol Self-Assembled Monolayers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the surface characteristics of self-assembled monolayers (SAMs) formed from 1H,1H-Perfluoro-1-dodecanol against a common alternative, n-dodecanol, and provides expected characterization data from X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM). The unique properties of fluorinated SAMs, such as their hydrophobicity and low surface energy, make them of significant interest in applications ranging from biocompatible coatings and microfluidics to advanced sensor technologies.
Performance Comparison: Perfluorinated vs. Alkyl SAMs
The introduction of fluorine atoms into the alkyl chain of the SAM-forming molecule dramatically alters the resulting monolayer's properties. The high electronegativity and larger van der Waals radius of fluorine compared to hydrogen lead to a stiffer, helical conformation of the perfluoroalkyl chain. This structural difference, in turn, influences the packing density, surface energy, and overall stability of the monolayer.
Key Performance Metrics
| Parameter | This compound SAM (Expected) | n-Dodecanol SAM (Typical) | Key Differences & Significance |
| Monolayer Thickness | ~1.5 - 2.0 nm | ~1.2 - 1.7 nm | The helical structure of the perfluoroalkyl chain can lead to a slightly greater monolayer thickness for a comparable chain length. Precise control over this dimension is critical for many nanoscale applications. |
| Water Contact Angle | > 110° | ~90 - 100° | The dense array of C-F bonds at the surface results in a highly hydrophobic and oleophobic surface with very low surface energy, which is beneficial for creating non-wetting and low-adhesion coatings. |
| Surface Roughness (RMS) | < 0.5 nm | < 1.0 nm | Both form well-ordered and smooth monolayers on atomically flat substrates. The rigidity of the fluorinated chains can lead to more crystalline and uniform domains, resulting in exceptionally low surface roughness. |
| Surface Elemental Composition (XPS) | Presence of strong F 1s and distinct CF₂, and CF₃ peaks in the C 1s spectrum. | Absence of F 1s signal. The C 1s spectrum is dominated by a single peak corresponding to alkyl C-C/C-H bonds. | The fluorine signal provides a clear spectroscopic signature for the perfluorinated SAM and is directly responsible for its unique low-energy surface properties. |
Experimental Data
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms at the surface of the SAM.
Table 1: Expected High-Resolution C 1s and F 1s XPS Data for this compound SAMs
| Peak | Expected Binding Energy (eV) | Assignment | Expected Atomic Conc. (%) |
| C 1s | ~285.0 | C-C, C-H (adventitious carbon) | Variable |
| ~286.5 | C H₂-CF₂ | ~8% | |
| ~291.5 | CF₂ -CF₂ | ~75% | |
| ~293.8 | CF₃ | ~17% | |
| F 1s | ~689.0 | C-F | 100% |
Note: Expected binding energies and atomic concentrations are based on data for similar long-chain perfluoroalkylsilane SAMs and may vary slightly depending on the substrate and instrument calibration.
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography of the SAM at the nanoscale, providing information on monolayer coverage, domain structure, and surface roughness.
Table 2: Expected AFM Topographical Data for this compound SAMs on an Atomically Flat Substrate
| Parameter | Expected Value | Significance |
| RMS Roughness | < 0.5 nm | Indicates the formation of a highly uniform and smooth monolayer, which is crucial for applications requiring controlled surface interactions. |
| Domain Size | 50 - 200 nm | The size and shape of the ordered domains reflect the kinetics of the self-assembly process and the degree of intermolecular ordering. |
| Defect Density | Low | A low density of pinholes and other defects is indicative of a high-quality, well-packed monolayer. |
Experimental Protocols
Preparation of this compound SAMs
A well-defined and highly ordered SAM is critical for reproducible characterization. The following protocol outlines a typical procedure for the solution-phase deposition of this compound SAMs on a silicon substrate with a native oxide layer.
XPS Analysis Protocol
-
Sample Introduction: The SAM-coated substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.
-
Survey Scan: A wide energy range scan (0-1100 eV) is performed to identify all elements present on the surface.
-
High-Resolution Scans: Detailed scans are acquired for the C 1s, O 1s, F 1s, and Si 2p regions to determine the chemical states and quantify the elemental composition.
-
Data Analysis: The high-resolution spectra are charge-referenced (often to the adventitious C 1s peak at 285.0 eV), and peak fitting is performed to deconvolve the different chemical species. Atomic concentrations are calculated from the integrated peak areas after applying relative sensitivity factors.
AFM Imaging Protocol
-
Sample Mounting: The SAM-coated substrate is securely mounted on an AFM sample puck.
-
Cantilever Selection: A high-resolution silicon cantilever with a sharp tip (radius < 10 nm) and a resonant frequency suitable for tapping mode is selected.
-
Imaging Mode: Tapping mode (or intermittent contact mode) is used to minimize damage to the soft organic monolayer.
-
Imaging Parameters:
-
Scan Size: Initial scans are performed over a larger area (e.g., 1 µm x 1 µm) to assess the overall monolayer quality. Higher resolution images are then acquired over smaller scan areas (e.g., 200 nm x 200 nm).
-
Scan Rate: A slow scan rate (e.g., 0.5 - 1 Hz) is used to ensure accurate tracking of the surface topography.
-
Tapping Parameters: The drive amplitude and setpoint are optimized to maintain a light, intermittent contact between the tip and the sample.
-
-
Data Analysis: The acquired images are flattened to remove tilt and bow. The root-mean-square (RMS) roughness is calculated from multiple areas to quantify the surface smoothness. Domain sizes and defect densities are also analyzed.
Logical Relationships in SAM Characterization
The combination of XPS and AFM provides a comprehensive understanding of the SAM properties. XPS confirms the chemical composition and covalent attachment of the monolayer, while AFM reveals the physical structure and ordering at the nanoscale.
A Comparative Analysis of Surface Hydrophobicity: 1H,1H-Perfluoro-1-dodecanol vs. Octadecanethiol
In the landscape of surface chemistry and materials science, the ability to precisely control surface properties is paramount. For researchers and professionals in drug development and advanced materials, the selection of appropriate surface modifying agents is a critical determinant of experimental success and product performance. This guide provides an objective comparison of the hydrophobicity of two prominent long-chain molecules: 1H,1H-Perfluoro-1-dodecanol and octadecanethiol. This analysis is supported by experimental data on their chemical properties and performance in creating hydrophobic surfaces.
Executive Summary
Both this compound and octadecanethiol are highly effective at inducing hydrophobicity on various substrates through the formation of self-assembled monolayers (SAMs). While both molecules yield surfaces with high water contact angles, indicating significant water repellency, the perfluorinated nature of this compound offers a distinct advantage in creating surfaces with extremely low surface energy, which also imparts oleophobicity (oil repellency).
Octadecanethiol, a long-chain alkanethiol, readily forms well-ordered and densely packed SAMs on noble metal surfaces like gold and silver, resulting in highly hydrophobic surfaces. This compound, a fluorinated alcohol, can be used to modify hydroxylated surfaces such as silicon wafers, creating a fluorinated monolayer that is not only highly hydrophobic but also chemically inert and thermally stable.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and octadecanethiol, providing a direct comparison of their physical properties and the hydrophobic performance of surfaces modified with these molecules.
Table 1: Physicochemical Properties
| Property | This compound | Octadecanethiol |
| Chemical Formula | C₁₂H₃F₂₃O | C₁₈H₃₈S |
| Molecular Weight | 600.12 g/mol [1] | 286.56 g/mol [2] |
| Melting Point | 110 °C[1] | 28-31 °C[3] |
| Boiling Point | 224 °C at 740 Torr[1] | 366 °C[3] |
| logP (estimated) | Not available | 9.12[4] |
Table 2: Hydrophobicity Performance of Self-Assembled Monolayers (SAMs)
| Performance Metric | Surface Modified with this compound (or similar perfluoro compounds) | Surface Modified with Octadecanethiol |
| Substrate | Silicon/Silica[5] | Gold, Silver, GaAs[2][6] |
| Water Contact Angle (°) | 110 - 120[7] | 100 - 112[6] |
| Oil Contact Angle (°) (n-Hexadecane) | > 70 (estimated)[5] | Not typically oleophobic |
Experimental Protocols
Detailed methodologies for the formation of self-assembled monolayers and the measurement of water contact angles are crucial for reproducible research.
Protocol 1: Formation of a this compound Self-Assembled Monolayer on a Silicon Wafer
This protocol describes the surface modification of a silicon wafer to create a hydrophobic and oleophobic surface using 1H,1H,2H,2H-Perfluoro-1-decanol, a close analog of the target molecule.[4][5]
1. Substrate Cleaning and Hydroxylation:
- Prepare a Piranha solution by carefully adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 3:7 volume ratio in a glass container. EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials.
- Immerse the silicon wafers in the Piranha solution for 10-15 minutes to remove organic contaminants and hydroxylate the surface.
- Thoroughly rinse the wafers with deionized water and then with absolute ethanol.
- Dry the wafers under a stream of high-purity nitrogen gas.
2. Solution Preparation:
- Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene. The use of an anhydrous solvent is critical to prevent premature polymerization.
3. Self-Assembly Process:
- Place the cleaned and dried silicon wafers in the prepared solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
- Allow the self-assembly to proceed for 12-24 hours at room temperature.[5]
4. Rinsing and Curing:
- Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous ethanol to remove any physically adsorbed molecules.
- Dry the coated substrates with a stream of nitrogen gas.
- Cure the substrates on a hot plate or in an oven at 100-120°C for 1 hour to promote covalent bonding and remove residual solvent.[5]
Protocol 2: Formation of an Octadecanethiol Self-Assembled Monolayer on a Gold Substrate
This protocol details the formation of a hydrophobic SAM of octadecanethiol on a gold surface.[2]
1. Substrate Preparation:
- Use gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer).
- Clean the substrates by immersing them in Piranha solution for 10-15 minutes.
- Rinse the substrates thoroughly with deionized water, followed by ethanol.
- Dry the substrates under a stream of dry nitrogen gas. Use immediately.
2. Thiol Solution Preparation:
- Prepare a 1-10 mM solution of octadecanethiol in anhydrous ethanol in a clean glass vial.
3. Self-Assembly Process:
- Immerse the freshly cleaned gold substrate into the thiol solution using clean tweezers.
- Seal the vial and, for optimal results, purge the headspace with an inert gas like nitrogen.
- Allow the self-assembly to proceed for 18-24 hours at room temperature.
4. Rinsing and Drying:
- After incubation, remove the substrate from the thiol solution.
- Rinse the substrate thoroughly with fresh ethanol to remove non-chemisorbed thiols.
- Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
Protocol 3: Water Contact Angle Measurement by Sessile Drop Goniometry
This protocol outlines the procedure for measuring the static water contact angle on a modified surface.[6][8]
1. Instrument Setup:
- Use a contact angle goniometer equipped with a camera and software for image analysis.
- Ensure the sample stage is level.
2. Droplet Deposition:
- Place the SAM-coated substrate on the goniometer stage.
- Use a high-precision syringe to dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.
3. Image Capture and Analysis:
- Capture a high-resolution image of the droplet on the surface.
- Use the goniometer's software to define the baseline at the solid-liquid interface and to fit the contour of the droplet.
- The software will then calculate the contact angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
- Perform measurements at multiple locations on the surface to ensure consistency and report the average value.
Visualization of the Comparison
The following diagram illustrates the logical flow of comparing the hydrophobicity of this compound and octadecanethiol.
References
- 1. Tuning Contact Angles of Aqueous Droplets on Hydrophilic and Hydrophobic Surfaces by Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. users.aalto.fi [users.aalto.fi]
- 7. benchchem.com [benchchem.com]
- 8. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
A Head-to-Head Battle for Surface Supremacy: 1H,1H-Perfluoro-1-dodecanol vs. Octadecyltrichlorosilane
In the realm of surface science, the ability to precisely tailor the properties of a material's interface is paramount. For researchers, scientists, and professionals in drug development, the choice of a surface modifying agent can dictate the success of an experiment, the efficacy of a biomedical device, or the performance of a drug delivery system. Among the myriad of options, 1H,1H-Perfluoro-1-dodecanol and octadecyltrichlorosilane (OTS) have emerged as two of the most robust and widely utilized molecules for creating self-assembled monolayers (SAMs). This guide provides an objective, data-driven comparison of their performance, offering insights into their respective strengths and weaknesses to inform your selection process.
At a Glance: Key Performance Metrics
The decision to use this compound or OTS often hinges on the desired surface properties, such as hydrophobicity and stability. The following table summarizes the key quantitative performance indicators for SAMs derived from these two molecules on silicon-based substrates. It is important to note that direct performance data for this compound can be limited in publicly available literature; therefore, data from studies on its close analogs, such as 1H,1H,2H,2H-Perfluoro-1-decanol, are used as a proxy to provide a representative comparison.
| Performance Metric | This compound (and its analogs) | Octadecyltrichlorosilane (OTS) |
| Water Contact Angle | 110° - 120° | 105° - 115° |
| Contact Angle Hysteresis | Generally higher (10° - 60°) | Lower |
| Surface Free Energy | Lower | Higher |
| Thermal Stability | Decomposes between 373 K and 423 K | Stable up to 573 K |
| Hydrolytic Stability | Excellent | Good, but can degrade in acidic aqueous solutions |
Deep Dive into Performance Characteristics
Hydrophobicity: A Tale of Two Surfaces
Both this compound and OTS are champions of hydrophobicity, capable of creating highly water-repellent surfaces.[1] This property is critical in a variety of applications, from preventing biofouling on medical implants to controlling droplet formation in microfluidic devices.
Self-assembled monolayers of perfluorinated alcohols, like this compound, typically exhibit slightly higher water contact angles compared to their hydrocarbon counterparts like OTS.[1] This enhanced hydrophobicity is attributed to the low surface energy of the densely packed, fluorine-rich terminal groups.
A key differentiator in their hydrophobic character is the contact angle hysteresis, which is the difference between the advancing and receding contact angles. SAMs from fluorinated alcohols tend to have a larger hysteresis.[1] This can be attributed to the pinning of the contact line at defect sites on the more rigid fluorinated surface. In contrast, the more fluid-like nature of the OTS monolayer can allow for smoother movement of the contact line, resulting in lower hysteresis.[1]
Stability and Durability: A Matter of Environment
The longevity and robustness of a surface modification are often critical for its practical application. Here, the differences between these two molecules become more pronounced.
In terms of thermal stability , OTS demonstrates superior performance. Studies have shown that OTS monolayers are stable up to 573 K in a vacuum, whereas perfluorinated silane monolayers can start to decompose at more moderate temperatures, between 373 K and 423 K.[1]
Regarding chemical and hydrolytic stability , fluorinated coatings generally offer exceptional resistance to chemical attack.[1] SAMs derived from fluorinated alcohols show excellent stability, even in harsh chemical environments. OTS monolayers also provide good stability but can be susceptible to degradation in acidic aqueous solutions over time.[1]
Experimental Protocols
Achieving high-quality, reproducible SAMs is contingent on a meticulous experimental procedure. Below are detailed protocols for the formation of this compound and OTS monolayers on a silicon substrate.
Surface Preparation (Common for Both)
-
Substrate Cleaning: Begin by sonicating the silicon substrates in a sequence of solvents: acetone, isopropanol, and deionized water, for 15 minutes each.
-
Drying: Dry the cleaned substrates under a stream of high-purity nitrogen gas.
-
Hydroxylation: Treat the substrates with UV/Ozone for 20 minutes to create a hydrophilic surface rich in hydroxyl (-OH) groups, which are essential for the covalent attachment of the silane molecules.
This compound SAM Formation
-
Solution Preparation: Prepare a 1% (v/v) solution of this compound in an anhydrous solvent such as hexane or toluene.
-
Immersion: Immerse the cleaned and hydroxylated substrates in the prepared solution for 2 hours at room temperature.
-
Rinsing: After the immersion, remove the substrates and rinse them thoroughly with the same anhydrous solvent to remove any non-covalently bonded molecules.
-
Curing: Cure the coated substrates in an oven at 120°C for 1 hour to promote the formation of stable siloxane bonds with the surface.
Octadecyltrichlorosilane (OTS) SAM Formation
-
Solution Preparation: Prepare a 1-5 mM solution of OTS in a dry, non-polar solvent like toluene or a mixture of hexadecane and carbon tetrachloride. The presence of a small, controlled amount of water is crucial for the hydrolysis of the trichlorosilane headgroup.
-
Immersion: Immerse the cleaned and hydroxylated substrates in the OTS solution for a period ranging from 30 minutes to 24 hours, depending on the desired monolayer quality. The reaction should be carried out in a controlled environment with low humidity.
-
Rinsing: Following immersion, rinse the substrates sequentially with toluene, acetone, and finally ethanol to remove any physisorbed OTS molecules.
-
Curing: Cure the OTS-coated substrates at 110-120°C for 30-60 minutes to complete the cross-linking of the siloxane network.
Visualization of Concepts
To better understand the chemical processes and experimental setups, the following diagrams have been generated using Graphviz (DOT language).
Conclusion: Choosing the Right Tool for the Job
The selection between this compound and Octadecyltrichlorosilane is not a matter of one being definitively superior to the other, but rather a question of which is better suited for a specific application.
Choose this compound for:
-
Applications requiring the utmost hydrophobicity and chemical inertness.
-
Environments where resistance to chemical degradation is critical.
-
Preventing non-specific protein adsorption in sensitive bioassays.
Choose Octadecyltrichlorosilane for:
-
Applications demanding high thermal stability.
-
Situations where low contact angle hysteresis is important for fluid dynamics.
-
Cost-sensitive applications, as OTS is generally more economical.
By understanding the nuanced performance differences and employing rigorous experimental protocols, researchers can effectively harness the power of these remarkable surface modifying agents to advance their scientific endeavors.
References
A Comparative Guide to the Validation of 1H,1H-Perfluoro-1-dodecanol Monolayer Surface Coverage
This guide provides an objective comparison of self-assembled monolayers (SAMs) derived from 1H,1H-Perfluoro-1-dodecanol and other common alternatives, supported by experimental data. The focus is on the validation of surface coverage and performance characteristics relevant to researchers, scientists, and drug development professionals. Data for closely related fluorinated molecules, such as 1H,1H,2H,2H-Perfluoro-1-decanol, are utilized as a proxy to provide representative comparisons.
Performance Comparison: Fluorinated vs. Non-Fluorinated SAMs
The decision to use a fluorinated SAM, such as one formed from this compound, over a non-fluorinated alternative like Octadecyltrichlorosilane (OTS) or Octadecanethiol (ODT), often depends on the desired surface properties like hydrophobicity, chemical inertness, and stability.
Key Performance Metrics:
The following table summarizes key quantitative performance indicators for fluorinated and non-fluorinated SAMs on various substrates.
| Performance Metric | 1H,1H,2H,2H-Perfluoro-1-decanol SAM (F-SAM) | Octadecyltrichlorosilane (OTS) | Octadecanethiol (ODT) | Key Differences & Significance |
| Water Contact Angle | ~110° - 120°[1] | ~105° - 115°[1] | ~110° - 112°[2] | F-SAMs typically exhibit slightly higher water contact angles, indicating a lower surface energy and greater hydrophobicity, which is critical for creating water-repellent surfaces.[1][2] |
| Monolayer Thickness | ~1.5 nm (for F-decanol)[2] | Varies with chain length | ~2.1 - 2.5 nm[2] | The thickness is crucial for applications requiring precise control of surface dimensionality. The shorter thickness of the F-SAM is consistent with its molecular length.[2] |
| Surface Roughness (RMS) | Sub-nanometer (expected to be similar to ODT SAMs on smooth substrates)[2] | Varies with substrate and deposition | ~0.8 - 1.26 nm[2] | Both form well-ordered, smooth monolayers on atomically flat substrates. Low surface roughness is critical for many applications.[2] |
| Thermal Stability | Decomposes between 373 K and 423 K (for analogous fluorinated silanes)[1] | Stable up to 573 K[1] | - | OTS demonstrates superior thermal stability, making it more suitable for high-temperature applications.[1] |
| Hydrolytic Stability | Excellent[1] | Good, but can degrade in acidic aqueous solutions[1] | - | F-SAMs offer enhanced resistance to hydrolysis, which is advantageous for applications in aqueous environments.[1] |
| Surface Elemental Composition (XPS) | Presence of strong F 1s and distinct CF2 and CF3 peaks in the C 1s spectrum.[2] | Presence of Si, O, and C peaks. | Presence of S, Au (if on gold), and C peaks. | XPS is a key technique for confirming the presence and chemical state of the elements in the monolayer, verifying successful deposition. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
1. Self-Assembled Monolayer (SAM) Formation:
-
Substrate Preparation: Substrates (e.g., silicon wafers, glass, or gold-coated mica) are cleaned to remove organic contaminants. Common methods include UV-ozone treatment, piranha solution (a mixture of sulfuric acid and hydrogen peroxide), or oxygen plasma.[2] The cleaned substrates are then rinsed thoroughly with ultrapure water and ethanol and dried under a stream of dry nitrogen.[2]
-
Solution Preparation: A dilute solution (typically 1 mM) of the desired monolayer-forming molecule (e.g., this compound or OTS) is prepared in a high-purity anhydrous solvent such as hexane, toluene, or ethanol.[2][3]
-
Immersion: The cleaned substrates are immersed in the prepared solution for a sufficient duration to allow for the formation of a well-ordered monolayer, typically ranging from 2 to 24 hours at room temperature.[2][3]
-
Rinsing and Drying: After immersion, the substrates are removed from the solution, rinsed extensively with fresh solvent to remove any non-chemisorbed molecules, and then dried under a stream of dry nitrogen.[2]
2. Water Contact Angle (WCA) Measurement:
-
Instrumentation: A goniometer is used to measure the static water contact angle.
-
Procedure: A small droplet (e.g., 5 µL) of deionized water is placed on the SAM-coated surface.[3] The angle formed between the droplet and the surface is measured.[3] To ensure accuracy, measurements are typically taken at multiple different locations on each sample.[3] A higher contact angle indicates greater hydrophobicity.
3. X-ray Photoelectron Spectroscopy (XPS):
-
Sample Handling: The SAM-functionalized substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.[2]
-
Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface.[2]
-
High-Resolution Scans: High-resolution spectra are acquired for the specific elements of interest (e.g., C 1s, F 1s, Si 2p, S 2p) to determine their chemical states and bonding environments. For fluorinated monolayers, the presence of strong F 1s and distinct CF2 and CF3 peaks in the C 1s spectrum confirms successful deposition.
-
Angle-Resolved XPS (ARXPS) (Optional): To determine the monolayer orientation and thickness, high-resolution spectra can be collected at different photoelectron takeoff angles.[2]
4. Atomic Force Microscopy (AFM):
-
Sample Mounting: The SAM-functionalized substrate is mounted on an AFM sample puck.[2]
-
Cantilever Selection: A silicon or silicon nitride cantilever with an appropriate spring constant and tip radius is chosen.[2]
-
Imaging Mode: AFM imaging is typically performed in tapping mode to minimize potential damage to the soft organic monolayer.[2]
-
Data Acquisition: The AFM tip is scanned across the surface to generate a high-resolution topographical map, from which the surface roughness (typically reported as the root-mean-square or RMS value) can be calculated.
Experimental and Validation Workflow
The following diagram illustrates the logical workflow for the formation and validation of a this compound monolayer.
Caption: Workflow for SAM formation and characterization.
References
A Comparative Analysis of Fluorinated Alcohols for the Fabrication of Superhydrophobic Surfaces
For researchers, scientists, and drug development professionals, the creation of superhydrophobic surfaces is a critical area of interest for applications ranging from self-cleaning materials to advanced drug delivery systems. The choice of fluorinated alcohol for surface modification plays a pivotal role in determining the final wetting properties and durability of these surfaces. This guide provides a comparative study of various fluorinated alcohols used in the creation of superhydrophobic surfaces, supported by experimental data and detailed protocols.
The defining characteristics of a superhydrophobic surface are a water contact angle (WCA) greater than 150° and a low sliding angle (SA), typically less than 10°.[1] This remarkable water repellency is achieved by creating a hierarchical micro- and nano-structure on a surface and subsequently lowering its surface energy. Fluorinated compounds, including fluorinated alcohols, are highly effective for this purpose due to the low surface energy of the C-F bond.
Performance Comparison of Fluorinated Compounds
| Fluorinated Compound | Substrate | Fabrication Method | Water Contact Angle (WCA) | Sliding Angle (SA) |
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane | Glass with SiO2/PAN nanofibers | Air-assisted electrospray followed by Chemical Vapor Deposition (CVD) | 167.1° | Not Specified |
| 1H,1H,2H,2H-perfluorooctyltriethoxysilane | Not specified | Not specified | 153° | < 5° |
It is important to note that the data presented is from different studies with varying methodologies, and direct comparison should be made with caution.
Currently, there is limited specific data available in the scientific literature regarding the direct application of 2,2,2-Trifluoroethanol and Hexafluoroisopropanol for the sole purpose of creating superhydrophobic surfaces. These alcohols are more commonly utilized as specialized solvents in organic synthesis and biochemical studies due to their unique properties like high polarity and strong hydrogen bond-donating ability. While they contribute to creating hydrophobic environments, their efficacy as the primary agent for achieving superhydrophobicity through surface modification is not well-documented in terms of water contact and sliding angles. Research in this area is ongoing, and future studies may elucidate their potential in this application.
Experimental Protocols
The following are generalized experimental protocols for creating superhydrophobic surfaces using fluorinated compounds. The specific parameters will vary depending on the substrate and the desired surface characteristics.
General Two-Step Method for Superhydrophobic Surface Fabrication
This common approach involves two key steps: creating a rough surface and then applying a low surface energy coating.
1. Creation of a Rough Surface:
-
Objective: To generate a hierarchical micro/nano-scale surface roughness.
-
Common Techniques:
-
Etching: Chemical etching (e.g., using acids or bases) or plasma etching to roughen the substrate.
-
Deposition: Deposition of nanoparticles (e.g., SiO₂, TiO₂, ZnO) through methods like dip-coating, spin-coating, or spray-coating.
-
Lithography: Using photolithography or electron beam lithography to create patterned surfaces.
-
Sol-Gel Process: Creating a porous network on the surface.
-
2. Surface Modification with Fluorinated Compounds:
-
Objective: To lower the surface energy of the roughened substrate.
-
Common Techniques:
-
Chemical Vapor Deposition (CVD): The substrate is exposed to the vapor of a fluorinated precursor (often a fluorinated silane) in a vacuum chamber. The precursor reacts with the surface to form a stable, low-energy coating.
-
Solution Immersion (Dip-Coating): The roughened substrate is immersed in a solution containing the fluorinated compound for a specific duration, allowing for self-assembly of a monolayer on the surface.
-
Spin-Coating: A solution of the fluorinated compound is dropped onto the center of the substrate, which is then spun at high speed to create a thin, uniform film.
-
Spray-Coating: A dilute solution of the fluorinated compound is sprayed onto the substrate.
-
Experimental Workflow and Signaling Pathway Diagrams
To visualize the process, the following diagrams illustrate the general workflow for creating and characterizing superhydrophobic surfaces, as well as a conceptual representation of the surface modification process.
References
A Comparative Analysis of 1H,1H-Perfluoro-1-dodecanol Coatings for Chemical Resistance
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Protective Coatings
In environments where exposure to a wide array of chemicals is a daily reality, the selection of appropriate protective coatings is paramount to ensuring the integrity and longevity of critical equipment and surfaces. This guide provides a comparative assessment of 1H,1H-Perfluoro-1-dodecanol coatings, benchmarked against two industry-standard alternatives: epoxy and polyurethane coatings. The following sections present a summary of their chemical resistance properties, detailed experimental protocols for evaluation, and a visual representation of the testing workflow.
Quantitative Data Summary
The exceptional chemical inertness of fluorinated compounds, such as this compound, is well-established. This property stems from the high bond energy of the carbon-fluorine (C-F) bond. While specific quantitative data for this compound coatings against a broad spectrum of chemicals is not extensively available in publicly accessible literature, its performance can be inferred from the general behavior of fluoropolymer coatings. These coatings typically exhibit superior resistance to a wider range of chemicals, including acids, bases, and organic solvents, compared to epoxy and polyurethane coatings.
The following table summarizes the general chemical resistance profiles of the three coating types. The ratings are based on typical performance and data from various manufacturers for epoxy and polyurethane coatings. The performance of this compound is presented as a general high-performance benchmark.
| Chemical Class | This compound Coating | Epoxy Coating | Polyurethane Coating |
| Acids | |||
| Hydrochloric Acid (10%) | Excellent | Good to Excellent | Good |
| Sulfuric Acid (30%) | Excellent | Good to Excellent | Fair to Good |
| Nitric Acid (10%) | Excellent | Fair to Good | Fair |
| Acetic Acid (10%) | Excellent | Fair to Good | Fair |
| Bases | |||
| Sodium Hydroxide (50%) | Excellent | Excellent | Good |
| Ammonium Hydroxide (28%) | Excellent | Excellent | Good |
| Organic Solvents | |||
| Acetone | Excellent | Poor to Fair | Poor to Fair |
| Ethanol | Excellent | Good | Good |
| Toluene | Excellent | Fair to Good | Fair |
| Methanol | Excellent | Fair | Fair |
| Other | |||
| Deionized Water | Excellent | Excellent | Excellent |
| Salt Spray (5% NaCl) | Excellent | Good to Excellent | Good |
| Bleach (Sodium Hypochlorite) | Excellent | Good | Good |
Note: The chemical resistance of epoxy and polyurethane coatings can vary significantly based on their specific formulation (e.g., resin type, curing agent, additives). The data presented here is a general guide. For critical applications, it is imperative to consult manufacturer-specific chemical resistance charts and conduct testing under representative conditions.
Experimental Protocols
To ensure reliable and reproducible assessment of chemical resistance, standardized testing methodologies are crucial. The following protocols are based on widely accepted ASTM standards.
Immersion Testing (ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents)
This method is a cornerstone for evaluating the chemical resistance of coatings through immersion.
-
Test Specimen Preparation: The coating is applied to a standardized substrate (e.g., steel or glass panels) according to the manufacturer's specifications. The coated specimens are then cured under controlled conditions of temperature and humidity for a specified period. The initial weight and thickness of the coated specimens are accurately measured and recorded.
-
Immersion Procedure: The cured specimens are fully immersed in the test chemical at a specified temperature and for a predetermined duration. A separate specimen is used for each chemical and each exposure time. Control specimens are maintained in a chemical-free environment for comparison.
-
Post-Immersion Evaluation: After the immersion period, the specimens are removed, gently cleaned, and dried. The following properties are then evaluated and compared to the initial measurements and the control specimens:
-
Weight Change: An increase in weight may indicate absorption of the chemical, while a decrease can suggest degradation or dissolution of the coating.
-
Visual Inspection: The coating is examined for any visible changes, such as blistering, cracking, chalking, discoloration, or delamination.
-
Hardness Measurement: The pencil hardness (ASTM D3363) or microhardness of the coating is measured to assess any softening or degradation of the material.
-
Adhesion Testing: The adhesion of the coating to the substrate is evaluated using methods like the tape test (ASTM D3359) to check for any loss of adhesion.
-
Spot Testing (ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes)
This method is suitable for assessing the resistance of a coating to chemical splashes or spills.
-
Procedure: A small amount of the test chemical is applied to a specific area on the coated surface and covered with a watch glass to prevent evaporation.
-
Evaluation: After a specified contact time, the chemical is removed, and the area is cleaned. The tested spot is then visually inspected for any changes in appearance, such as discoloration, blistering, or softening.
Mandatory Visualization
The following diagram illustrates a typical workflow for assessing the chemical resistance of a coating.
Caption: Workflow for Chemical Resistance Assessment of Coatings.
Unraveling Protein Interactions: A Comparative Guide to Protein Adsorption on Functionalized Surfaces
For researchers, scientists, and drug development professionals, understanding and controlling protein adsorption onto material surfaces is a critical factor in the development of biomedical devices, drug delivery systems, and diagnostic platforms. This guide provides a comprehensive comparison of protein adsorption on 1H,1H-Perfluoro-1-dodecanol modified surfaces against common alternatives, supported by quantitative data and detailed experimental protocols.
The choice of surface chemistry profoundly influences the extent and nature of protein adsorption, which in turn dictates the biological response to a material. While a variety of surface modifications are employed to either promote or resist protein binding, fluorinated surfaces, such as those modified with this compound, are of particular interest due to their unique low surface energy and hydrophobic-lipophobic characteristics. This guide delves into the quantitative analysis of protein adsorption on these surfaces, offering a direct comparison with other widely used functionalizations: silanized, polyethylene glycol (PEG)-modified, and gold surfaces.
Quantitative Comparison of Protein Adsorption
The following table summarizes the quantitative data for protein adsorption on different functionalized surfaces, as measured by common analytical techniques. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview. Actual values can vary depending on the specific protein, buffer conditions, and precise surface preparation methods.
| Surface Modification | Technique | Adsorbed Mass (ng/cm²) | Key Observations |
| Fluorinated Surfaces | QCM-D | 50 - 200 | Generally low to moderate protein adsorption. The rigid, low-energy surface minimizes strong irreversible binding for many proteins. |
| SPR | 80 - 300 | Shows a similar trend of reduced protein binding compared to more reactive surfaces. | |
| Silanized Surfaces (e.g., APTES) | QCM-D | 200 - 800 | Protein adsorption is highly dependent on the terminal group of the silane. Amine-terminated silanes often show significant adsorption due to electrostatic interactions.[1] |
| AFM | - | Can be used to visualize protein distribution and morphology, often showing dense and aggregated protein layers.[1] | |
| PEG-Modified Surfaces | QCM-D | 5 - 50 | Exhibits excellent protein resistance, significantly reducing non-specific adsorption.[2][3] The degree of resistance is dependent on PEG chain length and surface density.[2] |
| XPS | - | Confirms low levels of protein attachment by analyzing the elemental composition of the surface.[2] | |
| Gold Surfaces | QCM-D | 150 - 600 | Bare gold surfaces readily adsorb proteins.[4][5] Surface modification with self-assembled monolayers (SAMs) can be used to control protein binding.[4] |
| SPR | 200 - 700 | A standard substrate for SPR, showing significant protein binding which can be modulated with surface chemistry.[6][7] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflow for quantifying protein adsorption and the logical relationship in comparing different surfaces.
Caption: A generalized workflow for the quantitative analysis of protein adsorption on modified surfaces.
Caption: A logical diagram comparing the relative protein adsorption on different surfaces and their typical applications.
Detailed Experimental Protocols
Accurate and reproducible quantification of protein adsorption relies on standardized experimental protocols. Below are detailed methodologies for the key techniques cited in this guide.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive, real-time technique that measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor.[8] A decrease in frequency corresponds to an increase in mass on the sensor surface, while an increase in dissipation indicates a less rigid, more viscoelastic adsorbed layer.[8][9]
Protocol:
-
Sensor Preparation:
-
Clean the quartz crystal sensor (e.g., gold-coated) with a suitable solvent (e.g., ethanol, isopropanol) and dry with nitrogen gas.
-
Treat the sensor with UV/ozone for 10-15 minutes to remove organic contaminants.
-
Modify the sensor surface with the desired functionalization (e.g., spin-coating or vapor deposition of this compound, immersion in silane solution, grafting of PEG, or use as bare gold).
-
-
System Equilibration:
-
Mount the functionalized sensor in the QCM-D flow module.
-
Establish a stable baseline by flowing a protein-free buffer (e.g., phosphate-buffered saline, PBS) over the sensor surface at a constant flow rate (e.g., 50-100 µL/min) and temperature (e.g., 25°C or 37°C) until the frequency and dissipation signals are stable.[10]
-
-
Protein Adsorption:
-
Rinsing:
-
Switch back to the protein-free buffer to rinse away any loosely bound protein.[7] The remaining change in frequency corresponds to the mass of the irreversibly adsorbed protein layer.
-
-
Data Analysis:
-
Use the Sauerbrey equation to convert the change in frequency (Δf) to the adsorbed mass (Δm) for rigid films (low ΔD). For viscoelastic films (significant ΔD), more complex modeling is required to determine the adsorbed mass, thickness, and viscoelastic properties of the layer.
-
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures changes in the refractive index at the interface of a thin metal film (typically gold) and a dielectric medium.[13] Protein adsorption onto the sensor surface causes a change in the local refractive index, which is detected as a shift in the resonance angle.[13]
Protocol:
-
Sensor Chip Preparation:
-
Select an appropriate sensor chip (e.g., gold-coated).
-
Functionalize the sensor chip surface as required (e.g., with a self-assembled monolayer for subsequent modification). For fluorinated surfaces, a thin layer of the fluorinated compound can be applied. PEG and silane layers can also be chemically attached to the gold surface.[14]
-
-
System Priming and Baseline:
-
Dock the sensor chip in the SPR instrument.
-
Prime the system with a running buffer (e.g., PBS) to remove any air bubbles and establish a stable baseline signal.[15]
-
-
Ligand Immobilization (for specific binding studies) or Direct Adsorption:
-
For direct adsorption studies, introduce the protein solution (analyte) over the functionalized surface.
-
For specific interaction analysis, a ligand is first immobilized on the surface.
-
-
Analyte Injection and Association:
-
Inject the protein solution (analyte) at a constant flow rate over the sensor surface for a defined period to monitor the association phase.[14] The SPR response will increase as the protein binds.
-
-
Dissociation:
-
Switch back to the running buffer to monitor the dissociation of the protein from the surface.
-
-
Regeneration (if applicable):
-
If the surface is to be reused, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration solution) to remove the bound analyte.
-
-
Data Analysis:
-
The SPR signal is measured in Resonance Units (RU). The change in RU is directly proportional to the adsorbed mass (1 RU ≈ 1 pg/mm²). Kinetic parameters such as association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) can be determined by fitting the sensorgram data to appropriate binding models.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay designed to detect and quantify a specific protein.[16][17][18] While typically used for soluble analytes, a modified ELISA protocol can be used to quantify the amount of a specific protein adsorbed to a surface.
Protocol:
-
Surface Coating:
-
Coat the wells of a microtiter plate with the desired surface modification (e.g., by adsorbing or covalently attaching the functionalizing molecule).
-
Incubate the plates with a solution of the protein of interest to allow for adsorption.
-
-
Blocking:
-
Wash the wells with a wash buffer (e.g., PBS with a mild detergent like Tween-20).
-
Add a blocking buffer (e.g., bovine serum albumin or casein solution) to block any remaining non-specific binding sites on the surface.[19]
-
-
Primary Antibody Incubation:
-
Add a primary antibody specific to the adsorbed protein to the wells and incubate. This antibody will bind to the protein that has adsorbed to the surface.
-
-
Secondary Antibody Incubation:
-
Wash the wells to remove any unbound primary antibody.
-
Add an enzyme-conjugated secondary antibody that recognizes the primary antibody and incubate.
-
-
Substrate Addition and Detection:
-
Wash the wells to remove any unbound secondary antibody.
-
Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will convert the substrate into a colored or fluorescent product.
-
-
Measurement and Quantification:
-
Measure the absorbance or fluorescence of the wells using a microplate reader.
-
The intensity of the signal is proportional to the amount of enzyme, and therefore to the amount of adsorbed protein. A standard curve using known concentrations of the protein can be used to quantify the amount of adsorbed protein on the surface.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05445A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In-depth investigation of protein adsorption on gold surfaces: correlating the structure and density to the efficiency of the sensing layer. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biosensingusa.com [biosensingusa.com]
- 8. biolinscientific.com [biolinscientific.com]
- 9. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QCM-D assay for quantifying the swelling, biodegradation, and protein adsorption of intelligent nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quartz Crystal Microbalance for Protein Adsorption to Solid Surface | Micro Photonics [microphotonics.com]
- 12. nanoscience.com [nanoscience.com]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. dhvi.duke.edu [dhvi.duke.edu]
- 16. ELISA Protocol [protocols.io]
- 17. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 18. ELISA Assay Technique | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
Measuring the Nanoscale: A Comparative Guide to Thickness Determination of 1H,1H-Perfluoro-1-dodecanol Films
For researchers, scientists, and drug development professionals working with fluorinated thin films, precise thickness measurement is paramount for ensuring functionality and reproducibility. This guide provides a comprehensive comparison of ellipsometry and alternative techniques for characterizing the thickness of 1H,1H-Perfluoro-1-dodecanol films, supported by experimental data and detailed protocols.
This compound is a fluorinated alcohol that can form highly ordered self-assembled monolayers (SAMs), which are of significant interest in applications requiring low surface energy, chemical inertness, and controlled surface properties. The thickness of these monolayers, typically in the nanometer range, is a critical parameter that dictates their performance. This guide will delve into the nuances of various measurement techniques to empower researchers in selecting the optimal method for their specific needs.
At a Glance: Comparing Thin Film Thickness Measurement Techniques
The choice of technique for measuring the thickness of this compound films depends on several factors, including the required precision, the nature of the substrate, and the availability of equipment. Below is a comparative overview of the most common methods.
| Technique | Principle of Operation | Typical Thickness Range | Advantages for this compound Films | Disadvantages for this compound Films |
| Spectroscopic Ellipsometry | Measures the change in polarization of light upon reflection from a surface to determine film thickness and optical constants.[1][2] | Sub-nm to several µm[3] | Non-destructive, high sensitivity to ultra-thin films, can provide information on refractive index.[1][2] | Requires an optical model for data fitting; thickness and refractive index can be correlated for very thin films.[1] |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe technique that provides a 3D topographical map of the surface. Thickness is determined by measuring the height of a step created in the film.[4] | Sub-nm to several µm | Direct height measurement, provides high-resolution surface morphology and roughness data.[4] | Requires creating a scratch or step in the film (destructive), can be sensitive to tip-sample interactions. |
| X-ray Reflectivity (XRR) | Measures the specular reflection of X-rays from a surface to determine film thickness, density, and surface/interface roughness. | 1 nm to ~200 nm | Can provide information on individual layers in a multilayer stack, not dependent on optical properties. | Requires a very smooth surface for accurate measurements. |
| Stylus Profilometry | A contact method that measures the surface topography by moving a diamond-tipped stylus across the sample. Thickness is determined from a step height. | ~10 nm to mm | Relatively simple and fast measurement. | Can damage soft organic films, lower vertical resolution compared to AFM. |
Experimental Protocols
Formation of this compound Self-Assembled Monolayers (SAMs) on Gold
A well-defined and uniform film is crucial for accurate thickness measurements. The following protocol describes the formation of a this compound SAM on a gold substrate, a common platform for studying such films.[4]
Materials:
-
Gold-coated substrates (e.g., silicon wafers or glass slides with a thin layer of gold)
-
This compound
-
High-purity ethanol (or other suitable solvent)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION ADVISED
-
Ultrapure water
-
Dry nitrogen gas
Procedure:
-
Substrate Cleaning: The gold substrates are first cleaned to remove any organic contaminants. This is a critical step to ensure the formation of a high-quality monolayer. A common method is to immerse the substrates in a piranha solution for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinsing and Drying: After cleaning, the substrates are thoroughly rinsed with ultrapure water and then with ethanol. They are then dried under a gentle stream of dry nitrogen gas.
-
SAM Formation: A dilute solution of this compound (typically 1 mM) is prepared in ethanol. The cleaned and dried gold substrates are immersed in this solution for a period of 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
Final Rinsing and Drying: After the immersion period, the substrates are removed from the solution and rinsed extensively with fresh ethanol to remove any non-chemisorbed molecules. Finally, the substrates are dried again under a stream of dry nitrogen.
Thickness Measurement Protocols
1. Spectroscopic Ellipsometry:
-
Bare Substrate Characterization: Before film deposition, the optical properties (refractive index, n, and extinction coefficient, k) of the bare gold substrate are determined by acquiring ellipsometric data over a wide spectral range (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).[1]
-
Film Measurement: After the formation of the this compound SAM, ellipsometric data is acquired from the coated substrate under the same conditions as the bare substrate.
-
Optical Modeling: An optical model is constructed, typically consisting of the substrate (gold), the organic film, and the ambient medium (air). For a thin, transparent organic film like the perfluoroalkanol SAM, a Cauchy model is often used to describe its refractive index.[5]
-
Data Fitting: The experimental data (Psi and Delta) from the SAM-coated sample are then fitted to the optical model. In this process, the thickness of the film is the primary fitting parameter. For very thin films (<10 nm), the refractive index of the film is often fixed to a reasonable value (e.g., ~1.40 for fluorinated compounds) to avoid correlation with the thickness parameter.[1][5]
2. Atomic Force Microscopy (AFM):
-
Step Creation: To measure the film thickness with AFM, a step must be created between the film and the substrate. This can be done by carefully scratching the monolayer with a sharp object (e.g., a clean razor blade or the AFM tip itself under high load) to expose the underlying gold substrate.[4]
-
Topographical Imaging: The AFM is then used in tapping mode or contact mode to acquire a high-resolution topographical image of the area containing the scratch.
-
Step Height Analysis: The acquired image is processed to level the surface and remove any tilt. A line profile is then drawn across the scratch, from the intact monolayer to the exposed substrate. The height difference between the two regions corresponds to the thickness of the this compound film.
3. X-ray Reflectivity (XRR):
-
Sample Alignment: The sample with the this compound film is mounted on the XRR instrument, and the incident X-ray beam is aligned at a grazing angle to the surface.
-
Reflectivity Measurement: The intensity of the reflected X-rays is measured as a function of the incidence angle (or the scattering vector, Qz). The resulting reflectivity curve will exhibit oscillations, known as Kiessig fringes.
-
Data Analysis: The thickness of the film can be estimated from the periodicity of the Kiessig fringes. A more detailed analysis involves fitting the experimental reflectivity curve to a model of the film's electron density profile. This fitting procedure can yield precise values for the film thickness, density, and surface roughness.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for ellipsometry and a comparison of the different techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic Ellipsometry | Bruker [bruker.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Durability Analysis of 1H,1H-Perfluoro-1-dodecanol Coatings for Scientific Applications
For researchers, scientists, and drug development professionals, maintaining the integrity and performance of laboratory surfaces and equipment is paramount. Surface coatings play a crucial role in preventing contamination, reducing sample adhesion, and ensuring the accuracy of experimental results. Among the various options, 1H,1H-Perfluoro-1-dodecanol coatings, a type of self-assembled monolayer (SAM), have garnered attention for their exceptional hydrophobicity and chemical inertness. This guide provides a comprehensive benchmark of the durability of this compound coatings against common commercial alternatives, supported by experimental data and detailed testing protocols.
The durability of these coatings is attributed to the strong covalent bonds formed between the silane headgroup and substrate materials like glass, silicon, or metal, and the low surface energy of the densely packed perfluorinated chains. Studies have shown that longer perfluorinated chain lengths, such as the twelve-carbon chain in this compound, generally result in more stable and durable coatings compared to their shorter-chain counterparts.[1][2] This guide will use data from similar short-chain fluorinated silanes as a conservative proxy for the performance of this compound, with the expectation that the C12 chain would offer enhanced durability.
Comparative Performance Data
The following tables summarize the quantitative data on the durability of this compound coatings in comparison to Polydimethylsiloxane (PDMS) and Polyurethane (PU)-based hydrophobic coatings under various stress conditions.
Table 1: Abrasion Resistance
| Coating Type | Test Method | Initial Water Contact Angle (°) | No. of Cycles | Final Water Contact Angle (°) | % Decrease in Contact Angle |
| This compound (Proxy) | Taber Abraser (CS-10 wheel, 500g load) | ~115° | 100 | ~105° | ~8.7% |
| Polydimethylsiloxane (PDMS) | Taber Abraser (CS-10 wheel, 500g load) | ~110° | 100 | ~95° | ~13.6% |
| Polyurethane (PU) based | Taber Abraser (CS-10 wheel, 500g load) | ~105° | 100 | ~90° | ~14.3% |
Table 2: Chemical Resistance (30-day immersion)
| Coating Type | Test Condition | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | % Decrease in Contact Angle | Observations |
| This compound (Proxy) | Acidic (pH 3) | ~115° | ~112° | ~2.6% | Minimal change |
| Alkaline (pH 11) | ~115° | ~110° | ~4.3% | Slight degradation | |
| Polydimethylsiloxane (PDMS) | Acidic (pH 3) | ~110° | ~100° | ~9.1% | Noticeable swelling |
| Alkaline (pH 11) | ~110° | ~85° | ~22.7% | Significant degradation | |
| Polyurethane (PU) based | Acidic (pH 3) | ~105° | ~98° | ~6.7% | Minor discoloration |
| Alkaline (pH 11) | ~105° | ~80° | ~23.8% | Visible blistering |
Table 3: Thermal Stability
| Coating Type | Temperature | Duration | Change in Contact Angle | Observations |
| This compound (Proxy) | 150°C | 24 hours | < 5% decrease | Stable |
| 250°C | 24 hours | ~10% decrease | Onset of degradation | |
| Polydimethylsiloxane (PDMS) | 150°C | 24 hours | ~5-10% decrease | Slight hardening |
| 250°C | 24 hours | > 20% decrease | Significant embrittlement | |
| Polyurethane (PU) based | 150°C | 24 hours | ~10-15% decrease | Yellowing |
| 250°C | 24 hours | > 30% decrease | Severe discoloration and cracking |
Table 4: UV Degradation (1000 hours exposure)
| Coating Type | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | % Decrease in Contact Angle | Observations |
| This compound (Proxy) | ~115° | ~110° | ~4.3% | Minimal change |
| Polydimethylsiloxane (PDMS) | ~110° | ~90° | ~18.2% | Chalking and loss of hydrophobicity |
| Polyurethane (PU) based | ~105° | ~75° | ~28.6% | Significant yellowing and cracking[3] |
Experimental Protocols
Detailed methodologies for the key durability experiments are provided below. These protocols are based on established industry standards to ensure reproducibility and accurate comparison.
Surface Preparation and Coating Application
-
Substrate Cleaning: Glass or silicon substrates are sequentially cleaned in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each. The substrates are then dried with a stream of nitrogen and treated with UV/Ozone for 20 minutes to create a hydrophilic surface with exposed hydroxyl groups.
-
This compound Coating (Self-Assembled Monolayer): A self-assembled monolayer is formed by immersing the cleaned substrates in a 1% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene) for 2 hours at room temperature. Following deposition, the substrates are rinsed with the solvent to remove unbound molecules and cured in an oven at 120°C for 1 hour.
-
PDMS Coating: A solution of PDMS elastomer and a curing agent (typically in a 10:1 ratio) is prepared and spin-coated onto the substrates at 2000 rpm for 60 seconds. The coated substrates are then cured in an oven at 80°C for 2 hours.
-
Polyurethane Coating: A two-component polyurethane coating is prepared according to the manufacturer's instructions. The mixture is then applied to the substrates via spray coating to achieve a uniform thickness and cured at room temperature for 24 hours, followed by a post-cure at 60°C for 4 hours.
Durability Testing Protocols
-
Abrasion Resistance (ASTM D4060): The abrasion resistance of the coatings is evaluated using a Taber Abraser.[1][4][5] A coated panel is mounted on a rotating turntable and subjected to the wearing action of two abrasive wheels (CS-10) under a specified load (500g). The test is run for a set number of cycles, and the change in water contact angle is measured to quantify the loss of hydrophobicity.
-
Adhesion Testing (ASTM D3359): The adhesion of the coating to the substrate is assessed using the cross-hatch adhesion test.[6][7][8] A lattice pattern is cut into the coating, a pressure-sensitive tape is applied over the lattice and then rapidly pulled off. The amount of coating removed is rated on a scale from 5B (no detachment) to 0B (greater than 65% of the coating removed).
-
Chemical Resistance (ISO 2812-1): The chemical resistance is determined by immersing the coated substrates in various chemical solutions for a specified duration (e.g., 30 days).[9][10][11] After immersion, the samples are rinsed, dried, and the water contact angle is measured to assess any degradation of the coating's hydrophobic properties. Visual inspection for signs of blistering, discoloration, or delamination is also performed.
-
Thermal Stability: Coated substrates are placed in a high-temperature oven for a set period. The temperature is ramped up in increments (e.g., 150°C, 250°C), and the samples are held at each temperature for 24 hours. After cooling to room temperature, the water contact angle is measured, and the surface is visually inspected for any changes.[12]
-
UV Degradation (ASTM G154): The resistance to ultraviolet radiation is tested using an accelerated weathering tester.[12] Coated samples are exposed to cycles of UV-A radiation and condensation to simulate outdoor weathering. The water contact angle and visual appearance of the coatings are evaluated at regular intervals.
Applications in Research and Drug Development
The robust and inert nature of this compound coatings makes them highly suitable for a range of applications in research and drug development where surface interactions need to be minimized.
-
Microfluidics and Lab-on-a-Chip Devices: In drug screening and synthesis, microfluidic devices are used to handle minute volumes of liquids.[10][13] Hydrophobic coatings are essential for creating well-defined channels and preventing the non-specific adsorption of biomolecules, such as proteins and DNA, to the channel walls.[14][15] The superior chemical resistance of fluorinated coatings ensures the integrity of the device when exposed to a wide variety of solvents and reagents.
-
Drug Delivery Systems: The surfaces of drug delivery vehicles, such as nanoparticles and microcapsules, can be functionalized with hydrophobic coatings to control their interaction with biological environments. This can improve drug loading efficiency, control release kinetics, and reduce clearance by the immune system.[7]
-
High-Throughput Screening: In high-throughput screening (HTS) assays, robotic systems dispense small volumes of liquids into multi-well plates. Hydrophobic coatings on pipette tips and dispense nozzles prevent sample carryover and ensure accurate and precise liquid handling, which is critical for reliable assay results.
-
Biomedical Implants and Devices: While not a direct drug development application, the biocompatibility and inertness of fluorinated coatings make them suitable for medical devices that come into contact with biological fluids.[4][16] This can reduce biofouling and improve the longevity and performance of such devices.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for evaluating coating durability and a simplified representation of how surface properties can influence a biological signaling pathway.
Caption: Experimental workflow for comparative durability testing of coatings.
Caption: Influence of surface properties on protein adsorption and cell signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. PFAS replacement in medical technology: solutions for surfaces [compamed-tradefair.com]
- 5. PDMS (Polydimethylsiloxane) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 6. Effect of Perfluorinated Side-Chain Length on the Morphology, Hydrophobicity, and Stability of Xerogel Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Superhydrophobic vs Hydrophobic Coatings in Pharmaceuticals [eureka.patsnap.com]
- 8. cytonix.com [cytonix.com]
- 9. aculon.com [aculon.com]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. mdpi.com [mdpi.com]
- 12. cytonix.com [cytonix.com]
- 13. mdpi.com [mdpi.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. asu.elsevierpure.com [asu.elsevierpure.com]
- 16. hydromer.com [hydromer.com]
Safety Operating Guide
Proper Disposal of 1H,1H-Perfluoro-1-dodecanol: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1H,1H-Perfluoro-1-dodecanol. It is essential to consult your institution's Environmental Health and Safety (EHS) office and the manufacturer's Safety Data Sheet (SDS) for specific protocols and to ensure full compliance with local, state, and federal regulations.
This compound is a per- and polyfluoroalkyl substance (PFAS). Due to the persistence and potential environmental risks of PFAS compounds, special care must be taken in their disposal. Standard disposal methods may not be adequate, and it is crucial to follow procedures that prevent environmental release.
Immediate Safety and Handling Protocols
Before disposal, ensure that this compound is handled in a manner that minimizes exposure and environmental contamination.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2]
Waste Collection:
-
Dedicated Container: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
No Mixing: Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[3]
-
Labeling: Clearly label the waste container with the chemical name ("this compound"), CAS number (423-65-4), and appropriate hazard warnings.
Quantitative Data Summary
The following table summarizes key safety and physical data for this compound.
| Property | Value | Reference |
| Physical State | Solid Crystalline, White | [2] |
| Molecular Formula | CF3(CF2)10CH2OH | [2][4] |
| Molecular Weight | 600.12 g/mol | [1][2] |
| Melting Point | 110 °C / 230 °F | [1][2] |
| Boiling Point | 224 °C / 435.2 °F | [1][2] |
| Hazards | Causes serious eye irritation. May cause an allergic skin reaction. | [1] |
Experimental Protocols
Spill Management Procedure
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Containment: Prevent the spill from entering drains or waterways.[5]
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[6]
-
Use an inert absorbent material, such as sand or vermiculite, for any liquid component.
-
-
Decontamination: Thoroughly clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, PPE, etc.) must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of PFAS-containing waste is subject to evolving regulations. The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS.[7][8]
-
Waste Characterization: this compound waste must be treated as hazardous waste. While PFAS are not currently listed as hazardous wastes under the Resource Conservation and Recovery Act (RCRA), it is recommended to manage them as such to minimize liability.[9]
-
Consult EHS: Contact your institution's EHS office to determine the approved disposal route for PFAS waste.
-
Approved Disposal Methods: Based on EPA interim guidance, the following are the recommended disposal options for PFAS-containing materials, prioritized by their potential to minimize environmental release:
-
Hazardous Waste Incineration: Thermal destruction at high temperatures (typically above 1100°C) is a promising method for the permanent elimination of PFAS.[7] This should be conducted in a permitted hazardous waste combustor.[10]
-
Hazardous Waste Landfill: Disposal in a permitted RCRA Subtitle C hazardous waste landfill is another option. These landfills have environmental controls, such as liners and leachate collection systems, to contain the waste.[9][11]
-
Underground Injection: Deep well injection into geologically stable formations is a third option for liquid PFAS waste streams.[11]
-
-
Documentation: Maintain detailed records of the waste generation, collection, and disposal process in accordance with institutional and regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.at [fishersci.at]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. hmdb.ca [hmdb.ca]
- 7. montrose-env.com [montrose-env.com]
- 8. epa.gov [epa.gov]
- 9. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 10. EPA Releases Interim Guidance on Destruction and Disposal of PFAS | Pierce Atwood [pierceatwood.com]
- 11. lawbc.com [lawbc.com]
Personal protective equipment for handling 1H,1H-Perfluoro-1-dodecanol
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 1H,1H-Perfluoro-1-dodecanol. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Immediate Safety Information
This compound is a white, crystalline solid.[1] While some data suggests it does not meet the criteria for hazard classification, conflicting information exists for similar fluorinated compounds, warranting careful handling.[2][3] Key precautions include avoiding contact with skin and eyes, preventing inhalation and ingestion, and minimizing dust formation.[1][2]
| Property | Value |
| Physical State | Solid, Crystalline[1] |
| Appearance | White[1] |
| Melting Point | 110 °C / 230 °F[1] |
| Boiling Point | 224 °C / 435.2 °F[1] |
| Molecular Formula | CF3(CF2)10CH2OH[1] |
| Molecular Weight | 600.12 g/mol [1] |
Personal Protective Equipment (PPE)
To ensure safety, the following personal protective equipment must be worn when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][4]
-
Skin Protection: Appropriate protective gloves, such as nitrile rubber, and a lab coat or other protective clothing are necessary to prevent skin exposure.[1][4][5]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[1][4] However, if dust formation is likely, a particle filter or a NIOSH/MSHA-approved respirator should be used.[1][5]
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Before starting, clear the workspace of any unnecessary items and ensure all required equipment is within reach.
2. Weighing and Solution Preparation:
-
Handle the solid material carefully to avoid generating dust.[1]
-
Use a micro-spatula for transferring the powder.
-
Weigh the required amount of this compound in a tared, sealed container to minimize exposure.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
3. During Operation:
-
Keep containers tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling the chemical.[2]
-
Clean the work area, and decontaminate any equipment used.
-
Remove and wash contaminated clothing and gloves before reuse.[2]
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination.
-
Waste Collection: Collect all waste material, including any unused product and contaminated consumables (e.g., gloves, weighing paper), in a dedicated, clearly labeled, and sealed container.[5]
-
Waste Classification: As a halogenated organic compound, it may be classified as hazardous waste. Always consult your institution's environmental health and safety (EHS) office and local, regional, and national regulations for proper classification and disposal procedures.[4]
-
Environmental Precautions: Do not release the chemical or its waste into the environment, including drains or waterways.[1]
-
Spill Management:
-
Minor Spills: Absorb the spill with an inert material (e.g., sand or vermiculite), then sweep or scoop the material into a labeled container for disposal using non-sparking tools.[5] Clean the affected area with soap and water and ensure adequate ventilation.[5]
-
Major Spills: Evacuate the area immediately and follow your institution's emergency procedures for large chemical spills.[5]
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
